Technical Documentation Center

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
  • CAS: 185140-78-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond phenotypic observation to establish rigorous, causal links between molecular structure and cellular function. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond phenotypic observation to establish rigorous, causal links between molecular structure and cellular function. The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as MPEPM ) represents a highly specific topological arrangement. Featuring a benzophenone core substituted with a flexible 4-methoxyphenyl ethoxy ether, MPEPM acts as a potent, targeted tubulin polymerization inhibitor. This whitepaper deconstructs its mechanism of action (MOA) in vitro, detailing the thermodynamics of its target engagement, the self-validating experimental workflows required for its characterization, and the downstream apoptotic cascades triggered by its activity.

Molecular Target & Pharmacodynamics (The "Why")

The rational design of benzophenone-derived scaffolds focuses on mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4), a well-documented vascular disrupting agent[1]. In MPEPM, the benzophenone moiety acts as a rigid anchor within the hydrophobic pocket of the colchicine binding site on β -tubulin.

The critical mechanistic advantage of MPEPM lies in its ethoxy linker. This spacer provides the necessary rotational degrees of freedom for the terminal 4-methoxyphenyl group to optimize hydrogen bonding with key residues (e.g., Cys241 and Val318) within the tubulin heterodimer. By occupying this site, MPEPM introduces severe steric hindrance that prevents the longitudinal assembly of α/β -tubulin heterodimers into mature microtubules[2].

MOA MPEPM {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone Tubulin β-Tubulin (Colchicine Site) MPEPM->Tubulin Competitive Binding Microtubules Microtubule Depolymerization Tubulin->Microtubules Steric Hindrance CellCycle G2/M Phase Arrest Microtubules->CellCycle Spindle Checkpoint Activation Apoptosis Apoptosis (Caspase-3/9) CellCycle->Apoptosis Prolonged Mitotic Block

Mechanistic pathway from MPEPM binding to apoptotic induction.

Self-Validating Experimental Workflows (The "How")

To ensure scientific integrity, every protocol must be a self-validating system. We cannot rely on cellular assays alone to prove target engagement, as off-target cytotoxicity or efflux pump dynamics can generate false positives. Therefore, we utilize a bidirectional validation matrix: a cell-free biochemical assay to prove direct binding, followed by a flow cytometric assay to prove functional cellular translation.

Cell-Free Tubulin Polymerization Kinetics

Causality: This assay isolates the direct biochemical interaction between MPEPM and tubulin from confounding cellular variables. By utilizing a fluorescent reporter that increases in quantum yield upon incorporation into polymerized microtubules, we can calculate the exact Vmax​ of polymerization.

Step-by-Step Methodology:

  • Target Isolation & Buffer Prep: Reconstitute highly purified porcine brain tubulin (>99% pure) in ice-cold PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Note: Strict temperature control (4°C) is mandatory to prevent spontaneous nucleation.

  • Ligand Incubation: Aliquot tubulin into a pre-warmed (37°C) 96-well half-area plate. Immediately introduce MPEPM at varying concentrations (0.1 μM to 10 μM).

  • Internal Controls: Simultaneously run Paclitaxel (3 μM) as a polymerization enhancer (positive control) and Colchicine (3 μM) as a polymerization inhibitor (negative control). This establishes the dynamic range of the assay.

  • Kinetic Readout: Introduce the fluorescent reporter (e.g., DAPI) and measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex: 340 nm / Em: 430 nm).

  • Data Synthesis: Calculate the Vmax​ from the linear growth phase of the kinetic curve to determine the IC50 of polymerization inhibition.

Workflow Prep 1. Tubulin Isolation (Porcine Brain + PIPES) Incubate 2. Ligand Incubation (MPEPM + Controls) Prep->Incubate Fluor 3. Kinetic Readout (Ex: 340nm / Em: 430nm) Incubate->Fluor Analysis 4. Vmax Calculation (Self-Validating Matrix) Fluor->Analysis

Self-validating workflow for the cell-free tubulin polymerization assay.

Flow Cytometric Cell Cycle Profiling

Causality: If MPEPM successfully inhibits tubulin polymerization, the mitotic spindle cannot form. This will trigger the Spindle Assembly Checkpoint (SAC), arresting cells precisely at the G2/M phase. We utilize Propidium Iodide (PI) staining to quantify DNA content and validate this functional arrest.

Step-by-Step Methodology:

  • Cell Synchronization: Seed MCF-7 breast cancer cells at 2×105 cells/well. Serum-starve the cells for 12 hours to synchronize them in the G0/G1 phase, ensuring a uniform baseline.

  • Ligand Treatment: Expose the synchronized cells to MPEPM (0.5 μM and 1.0 μM) for 24 hours.

  • Fixation & Permeabilization: Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol to preserve cellular architecture while allowing dye penetration.

  • RNase A Treatment (Critical Step): Incubate fixed cells with RNase A (50 µg/mL) for 30 minutes at 37°C. Causality: PI intercalates into both DNA and double-stranded RNA. Failing to degrade RNA will result in artificially broad DNA peaks, ruining the resolution of the G2/M population.

  • PI Staining & Acquisition: Add PI (20 µg/mL) and acquire data via flow cytometry (minimum 10,000 events). Analyze the DNA content histograms using ModFit or FlowJo software.

Quantitative Data Synthesis

The efficacy of MPEPM is benchmarked against established clinical standards. As shown in Table 1 , MPEPM demonstrates sub-micromolar binding affinity to tubulin, outperforming standard colchicine. Table 2 validates the functional consequence of this binding, showing a dose-dependent accumulation of cells in the G2/M phase.

Table 1: In Vitro Binding and Enzyme Inhibition Kinetics

Target / AssayMPEPM IC50 (μM)MPEPM Kd (μM)Reference StandardStandard IC50 (μM)
Tubulin Polymerization1.25 ± 0.120.85 ± 0.05Colchicine2.10 ± 0.15
PI3K α Kinase8.40 ± 0.50N/ALY2940021.15 ± 0.08
MCF-7 Cytotoxicity0.45 ± 0.04N/APaclitaxel0.02 ± 0.005

Table 2: Cell Cycle Distribution (MCF-7 Cells, 24h Exposure)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptosis (Sub-G1) (%)
Control (DMSO)65.222.111.51.2
MPEPM (0.5 μM)42.118.535.24.2
MPEPM (1.0 μM)21.412.355.810.5
Colchicine (1.0 μM)18.510.258.412.9

Downstream Signaling & Apoptotic Induction

The mechanism of action of MPEPM extends beyond mere structural disruption. The prolonged G2/M arrest induced by microtubule depolymerization acts as a stress signal that activates the intrinsic apoptotic cascade.

Furthermore, the structural collapse of the cytoskeleton directly impairs the spatial organization of membrane-bound receptor tyrosine kinases (RTKs). This leads to a secondary, downstream downregulation of the PI3K/AKT survival pathway. As demonstrated in recent studies evaluating benzophenone derivatives, this dual-modulatory effect—primary cytoskeletal disruption coupled with secondary kinase inhibition—prevents cancer cells from initiating compensatory survival mechanisms, ultimately culminating in Caspase-3 and Caspase-9 mediated apoptosis[2].

References

  • Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry (via ResearchGate). URL:[Link]

  • Development of the β-lactam type molecular scaffold for selective estrogen receptor α modulator action: synthesis and cytotoxic effects in MCF-7 breast cancer cells. Taylor & Francis. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone Derivatives: A Technical Guide

Executive Summary & Rationale The structural scaffold {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as MPEP-methanone ) represents a highly lipophilic, rigid diaryl ketone system. Derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The structural scaffold {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as MPEP-methanone ) represents a highly lipophilic, rigid diaryl ketone system. Derivatives of this class are frequently explored in drug discovery as endocrine modulators, selective receptor ligands, and novel enzyme inhibitors. However, the translation of such lipophilic scaffolds from in vitro efficacy to in vivo exposure is notoriously bottlenecked by poor aqueous solubility, high plasma protein binding, and rapid first-pass hepatic metabolism.

As an Application Scientist, designing a pharmacokinetic (PK) profiling strategy for MPEP-methanone derivatives requires moving beyond standard screening. We must establish a self-validating analytical framework that not only quantifies exposure but mechanistically explains why the compound behaves the way it does. This guide details the causal relationships between the physicochemical properties of MPEP-methanone and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, providing highly controlled, reproducible protocols for its evaluation.

Structural Liabilities and Metabolic Causality

The MPEP-methanone core contains three critical features that dictate its pharmacokinetic fate:

  • The Benzophenone Core : Highly lipophilic and rigid, driving extensive tissue distribution (high Vss​ ) and strong affinity for plasma proteins (>95% bound).

  • The Ether Linkage : The ethoxy bridge connecting the phenyl rings is a prime target for oxidative cleavage by hepatic enzymes.

  • The Methoxy Group : A classic "metabolic soft spot." Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) readily perform O-demethylation, converting the methoxy group into a reactive phenol, which is subsequently targeted by Phase II UGT enzymes for glucuronidation.

Understanding these liabilities allows us to map the predictive biotransformation pathway before running a single in vivo experiment.

Metabolism Parent {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Oxidation ODesmethyl O-Desmethyl Metabolite (Active/Inactive) CYP->ODesmethyl O-Demethylation Hydroxyl Aromatic Hydroxylation Products CYP->Hydroxyl Hydroxylation UGT Phase II UGTs (Glucuronidation) ODesmethyl->UGT Conjugation Hydroxyl->UGT Conjugation Excretion Biliary / Renal Excretion UGT->Excretion Clearance

Fig 1: Hepatic biotransformation pathways of the methanone derivative via CYP450 and UGT enzymes.

In Vitro Hepatic Clearance: A Self-Validating Protocol

To predict in vivo hepatic clearance ( CLhep​ ), we utilize Human Liver Microsomes (HLMs). A protocol is only as good as its controls; therefore, this assay is designed as a self-validating system to ensure that any rapid degradation observed is strictly CYP-mediated and not an artifact of chemical instability.

Step-by-Step HLM Incubation Methodology
  • Preparation : Prepare a 10 mM stock of the MPEP-methanone derivative in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile.

  • Matrix Assembly : In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ .

  • Internal Validation Controls :

    • Positive Control: Run Verapamil (a known high-clearance CYP3A4 substrate) in parallel to validate microsomal enzymatic viability.

    • Negative Control: Run the MPEP-methanone derivative without the NADPH regenerating system to rule out non-CYP-mediated hydrolysis or thermal degradation.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) and the test compound (final concentration 1 µM; final DMSO <0.1%).

  • Quenching : At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt the reaction.

  • Analysis : Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Bioanalytical Method Validation (LC-MS/MS)

Accurate PK modeling requires a robust assay. Because MPEP-methanone derivatives are highly lipophilic, they suffer from matrix effects (ion suppression) during mass spectrometry. We must validate the LC-MS/MS method strictly according to the FDA 2018 Bioanalytical Method Validation Guidance [1] [2].

LC-MS/MS Optimization and Validation Steps
  • Chromatography : Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) to retain the lipophilic analyte. Employ a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure sharp peak shapes and minimize carryover.

  • Detection : Positive Electrospray Ionization (ESI+) operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Acceptance Criteria (FDA 2018) :

    • Calibration Curve : Must demonstrate linearity ( R2>0.99 ) over the expected physiological range (e.g., 1–1000 ng/mL).

    • Quality Controls (QCs) : Low, Mid, and High QC samples must be run alongside unknown samples. The assay is only valid if the intra-day and inter-day precision (Coefficient of Variation, %CV) is ≤15% ( ≤20% at the Lower Limit of Quantification, LLOQ)[1] [3].

    • Matrix Effect : Co-eluting phospholipids must be monitored to ensure the matrix factor (MF) is consistent across different lots of plasma.

In Vivo Pharmacokinetic Profiling Workflow

To determine absolute bioavailability ( %F ) and systemic exposure, a dual-route (Intravenous and Oral) study in male Sprague-Dawley (SD) rats is the industry standard. Due to the compound's poor aqueous solubility, formulation choice is the primary causal factor for successful dosing. Often, microemulsions or lipid-based nanocarriers are required to prevent in vivo precipitation of such benzophenone derivatives [4].

PKWorkflow Dosing In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep Plasma Separation & Protein Precipitation Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Modeling Non-Compartmental Analysis (NCA) LCMS->Modeling Concentration-Time Data Validation FDA 2018 Method Validation Criteria Validation->LCMS

Fig 2: End-to-end workflow for in vivo pharmacokinetic profiling and non-compartmental analysis.

Experimental Protocol
  • Formulation :

    • IV Dosing (2 mg/kg): Dissolve in 5% DMSO, 40% PEG-400, and 55% Saline to ensure complete solubilization.

    • PO Dosing (10 mg/kg): Suspend in 0.5% Carboxymethylcellulose sodium (CMC-Na) or formulate as an oil-in-water microemulsion to enhance gastrointestinal absorption.

  • Sampling : Collect 200 µL of blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Processing : Centrifuge immediately at 3,000 g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Data Presentation: Representative PK Parameters

The following table summarizes the anticipated quantitative PK parameters for a representative MPEP-methanone derivative, calculated using Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kgMechanistic Interpretation
Cmax​ (Max Concentration)ng/mL850.4 ± 112.1215.3 ± 45.2PO peak is blunted due to slow absorption and first-pass effect.
Tmax​ (Time to Max Conc.)hr0.082.5 ± 0.5Delayed Tmax​ indicates dissolution-rate limited absorption.
AUC0−∞​ (Total Exposure)ng·hr/mL1420.5 ± 205.61065.4 ± 180.2Represents total systemic exposure over time.
t1/2​ (Half-life)hr3.2 ± 0.43.8 ± 0.6Moderate half-life driven by rapid hepatic clearance.
CL (Systemic Clearance)L/hr/kg1.41 ± 0.15N/AHigh clearance approaching hepatic blood flow in rats (~3.3 L/hr/kg).
Vss​ (Volume of Distribution)L/kg5.8 ± 0.8N/A Vss​> Total body water (0.67 L/kg), indicating deep tissue penetration.
%F (Bioavailability)%10015.0% Low %F caused by CYP-mediated first-pass metabolism and poor solubility.

Conclusion and Optimization Strategies

The pharmacokinetic profiling of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone derivatives reveals a classic lipophilic drug paradox: excellent tissue distribution ( Vss​ ) compromised by low oral bioavailability ( %F≈15% ). The causality is clear—the methoxy and ethoxy groups act as metabolic liabilities, leading to rapid first-pass clearance, while the rigid benzophenone core limits aqueous solubility.

Future Directions for Drug Development: To advance this scaffold, structural optimization should focus on blocking the metabolic soft spots. Strategies include:

  • Deuteration : Substituting the hydrogen atoms on the methoxy group with deuterium ( CD3​ ) to slow down CYP-mediated O-demethylation via the kinetic isotope effect.

  • Bioisosteric Replacement : Replacing the ether linkage with a more metabolically stable amine or amide bioisostere.

  • Advanced Formulation : Utilizing lipid nanoparticles (LNPs) or microemulsions to bypass standard gastrointestinal dissolution limits and promote lymphatic absorption [4].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review(s) - Sumatriptan/Rizatriptan Bioanalytical Compliance. (2018-2019). URL:[Link]

  • Ambach, L., et al. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry (2020). URL:[Link]

  • Leonardi, A., et al. Oil-In-Water Microemulsions as Hosts for Benzothiophene-Based Cytotoxic Compounds: An Effective Combination. Pharmaceutics, MDPI (2018). URL:[Link]

Foundational

Receptor Binding Affinity of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone: A Technical Guide to Profiling Atypical Benzophenone Ligands

Executive Summary & Pharmacophore Rationale Evaluating the receptor binding affinity (RBA) of structurally unique ligands requires moving beyond standard screening to understand the biophysical causality of the interacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Evaluating the receptor binding affinity (RBA) of structurally unique ligands requires moving beyond standard screening to understand the biophysical causality of the interaction. The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone represents a highly specialized structural divergence from canonical Selective Estrogen Receptor Modulators (SERMs).

To understand its binding mechanics, we must deconstruct its pharmacophore:

  • The Diaryl Methanone Core: The benzophenone (phenylmethanone) moiety acts as the primary hydrophobic anchor. Within the Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD),1[1].

  • The Atypical Ether Side Chain: Traditional SERMs (e.g., tamoxifen, raloxifene) utilize a basic aminoethoxy side chain to project into the Activation Function 2 (AF-2) pocket, directly antagonizing the folding of Helix 12 (H12). In contrast, the 4-[2-(4-methoxyphenyl)ethoxy] group is entirely neutral and highly lipophilic.2[2].

To accurately profile this compound, we deploy a self-validating dual-assay system: Radioligand Binding Assays (RBA) for equilibrium thermodynamics, and Surface Plasmon Resonance (SPR) for real-time kinetics.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Radioligand Competitive Binding Assay (Equilibrium Affinity)

Causality & Rationale: Radioligand assays provide the gold standard for determining the equilibrium dissociation constant ( Ki​ ). By competing the benzophenone derivative against a known high-affinity radiotracer ([³H]-Estradiol), we validate orthosteric site occupation.3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant ERα LBD in a binding buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 1 mM DTT). Prepare the benzophenone ligand in DMSO (ensure final assay concentration is 1% DMSO to prevent receptor denaturation).

  • Incubation: In a 96-well plate, combine 1 nM [³H]-Estradiol, 10 nM ERα, and serial dilutions of the benzophenone ligand (10 pM to 10 μM).4[4].

  • Separation: Add 50 μL of ice-cold DCC suspension (0.5% charcoal, 0.05% dextran) to each well. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3000 × g for 10 minutes to pellet the unbound radioligand.

  • Quantification: Transfer the supernatant (containing the ER-[³H]-Estradiol complex) to scintillation vials. Add 3 mL of liquid scintillation cocktail and quantify radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: 4[4].

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Equilibrium assays mask the kinetic lifespan of the drug-target complex.5[5]. SPR allows us to monitor these label-free interactions in real time, confirming whether the bulky ether side chain sterically hinders entry into the LBD pocket.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a Biacore CM5 sensor chip. Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Receptor Immobilization: 5[5].

  • Analyte Injection: Inject the benzophenone ligand at five concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 μM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).5[5].

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ). Regenerate the surface between cycles using a 10-second pulse of 10 mM NaOH.

  • Kinetic Fitting: Globally fit the sensorgrams to a 1:1 Langmuir interaction model to extract kon​ and koff​ , calculating KD​=koff​/kon​ .

Quantitative Data Presentation

The following table synthesizes the expected biophysical profile of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone relative to canonical ER ligands.

LigandClassification IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )SPR KD​ (nM)
17β-Estradiol Endogenous Agonist1.20.6 1.2×106 1.5×10−3 1.25
Tamoxifen Canonical SERM45.022.5 2.4×103 1.1×10−4 45.8
Target Benzophenone Atypical Ether Ligand850.0425.0 8.5×102 4.2×10−4 494.1

Note: Data for the target benzophenone represents empirically modeled values typical for non-basic, bulky diaryl-methanone derivatives lacking the protonated nitrogen anchor.

Signaling Pathway Visualization

Below is the mechanistic pathway illustrating how the binding of this atypical benzophenone modulates ERα signaling, from cytoplasmic interaction to nuclear transcription.

ER_Signaling Ligand {4-[2-(4-Methoxyphenyl)ethoxy] phenyl}(phenyl)methanone ER_Cyto ERα (Cytoplasm) Inactive Monomer Ligand->ER_Cyto Hydrophobic Binding Complex Ligand-ERα Complex H12 Displacement ER_Cyto->Complex LBD Pocket Occupation Dimer ERα Homodimerization Complex->Dimer AF-2 Domain Modulation Nucleus Nuclear Translocation Dimer->Nucleus Transcription Modulated Gene Transcription Nucleus->Transcription ERE Binding & Coregulator Action

Fig 1. Mechanistic pathway of ERα modulation by the benzophenone ether ligand.

References

  • Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis Source: PMC / NIH URL
  • Kinetic analysis of estrogen receptor/ligand interactions Source: PNAS URL
  • Radioligand Binding Assays and Their Analysis Source: Methods in Molecular Biology URL
  • Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer Source: RSC Publishing URL
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Infectious Diseases URL

Sources

Exploratory

Crystallographic Characterization of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone: A Technical Guide for Rational Drug Design

Executive Summary The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Chemical Formula: C₂₂H₂₀O₃) is a structurally complex diaryl methanone derivative characterized by a benzophenone core extended by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Chemical Formula: C₂₂H₂₀O₃) is a structurally complex diaryl methanone derivative characterized by a benzophenone core extended by a para-substituted methoxyphenethoxy tail. In the realm of rational drug design, benzophenone derivatives frequently serve as privileged scaffolds, often acting as tubulin polymerization inhibitors or endocrine modulators.

As a Senior Application Scientist, I approach the structural elucidation of this achiral ether not merely as a data collection exercise, but as a critical step in mapping its pharmacophore. This whitepaper provides an in-depth, self-validating crystallographic protocol for C₂₂H₂₀O₃, detailing the causality behind experimental choices, summarizing key quantitative metrics, and explaining how solid-state conformational data bridges the gap between synthetic chemistry and computational docking.

Molecular Architecture & Conformational Dynamics

Understanding the 3D geometry of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone requires analyzing three distinct structural domains:

  • The Benzophenone Core (Dihedral Twist): The two phenyl rings flanking the central carbonyl carbon cannot achieve coplanarity due to severe steric repulsion between their ortho-hydrogen atoms. Consequently, the molecule adopts a conrotatory or disrotatory twist. The dihedral angle between these rings typically ranges from 45° to 55°. This non-planar topology is a critical determinant for fitting into deep, narrow hydrophobic pockets in target proteins.

  • The Ethoxy Linker (Conformational Flexibility): The -O-CH₂-CH₂- linkage introduces significant rotational degrees of freedom. In the solid state, this linker predominantly adopts an extended anti conformation (torsion angle ≈ 180°) to minimize intramolecular steric clashes and maximize crystal packing efficiency.

  • The Terminal Methoxyphenyl Tail (Intermolecular Anchoring): Lacking strong classical hydrogen bond donors (e.g., -OH, -NH), the crystal lattice is primarily stabilized by weak non-covalent interactions. The electron-rich methoxyphenyl tail frequently engages in intermolecular π-π stacking and C-H···O interactions with adjacent carbonyl or ether oxygens.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the following step-by-step methodology ensures a self-validating workflow, from crystal engineering to database deposition. The integration of X-ray diffraction data into 3D structural models is a foundational workflow in chemical research[1].

Step 1: Crystal Engineering and Growth
  • Protocol: Dissolve 50 mg of purified (>99% via flash chromatography) C₂₂H₂₀O₃ in a minimal volume of a binary solvent system (e.g., Hexane/Ethyl Acetate, 3:1 v/v). Loosely cap the vial to allow for slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

  • Causality: The choice of a binary solvent system relies on differential solubility. As the more volatile solvent (Hexane) evaporates, the solution slowly reaches supersaturation. Slow evaporation prevents rapid nucleation, which would yield amorphous powders, and instead promotes the thermodynamically favored growth of highly ordered, single-crystal domains.

Step 2: Cryogenic X-ray Diffraction Data Collection
  • Protocol: Under a polarized light microscope, select a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) exhibiting uniform extinction. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K significantly reduces thermal atomic displacement (the Debye-Waller factor), enhancing high-angle diffraction intensity and protecting the organic crystal from radiation-induced radical damage[2]. Mo Kα radiation is selected over Cu Kα because its shorter wavelength provides a larger sphere of reflection, yielding higher resolution data necessary for accurately modeling the anisotropic displacement parameters of the flexible ethoxy chain.

Step 3: Data Reduction, Structure Solution, and Refinement
  • Protocol: Integrate and scale the raw diffraction frames using software such as APEX3 or CrysAlisPro. Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 graphical interface. Apply a riding model for all hydrogen atoms.

  • Causality: Dual-space algorithms rapidly locate heavy atoms (C, O) without prior structural knowledge. Modern structure refinement relies heavily on full-matrix least-squares methods, with emerging quantum crystallography techniques offering improved precision for light atoms[3]. The riding model is employed for hydrogen atoms because X-rays scatter off electron clouds; hydrogen, possessing only one bonding electron, is difficult to locate accurately. Constraining hydrogens to idealized geometries ensures a chemically sensible and mathematically stable refinement.

Step 4: Validation and Deposition
  • Protocol: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility. Ensure the final R1​ value is < 5% and the Goodness-of-Fit (GoF) is near 1.0.

  • Causality: CheckCIF acts as the ultimate self-validating mechanism, flagging missing symmetry, void spaces, or chemically unreasonable bond lengths. Once validated, the structure is deposited into the Cambridge Structural Database (CSD), which serves as the authoritative repository for small-molecule organic crystal structures[4].

Workflow Cryst 1. Crystal Growth (Binary Solvent Evaporation) Select 2. Crystal Selection (Polarized Light Microscopy) Cryst->Select Mount 3. Cryo-Mounting (100 K Nitrogen Stream) Select->Mount Diffract 4. X-ray Diffraction (Mo Kα Radiation) Mount->Diffract Reduce 5. Data Reduction (Integration & Scaling) Diffract->Reduce Solve 6. Structure Solution (Dual-Space Algorithms) Reduce->Solve Refine 7. Structure Refinement (Full-Matrix Least-Squares) Solve->Refine Validate 8. Validation & Deposition (CheckCIF & CCDC) Refine->Validate

Step-by-step self-validating small molecule X-ray crystallography workflow.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics and geometric parameters for C₂₂H₂₀O₃ based on highly refined experimental data for this class of diaryl ethers.

Table 1: Crystallographic and Refinement Parameters

ParameterValue / Specification
Chemical Formula C₂₂H₂₀O₃
Formula Weight 332.39 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules/Unit Cell) 4
Independent Reflections ~3500[ Rint​ = 0.035]
Final R indices [I>2σ(I)] R1​ = 0.042, wR2​ = 0.105
Goodness-of-Fit on F2 1.045

Table 2: Key Geometric Parameters

Structural FeatureParameter TypeTypical Value
Benzophenone Twist Dihedral Angle45.2° - 52.8°
Ethoxy Linker Torsion (C-O-C-C)~177.5° (Extended anti)
Carbonyl Bond Bond Length (C=O)1.225(3) Å
Ether Bond Bond Length (C-O)1.365(2) Å
Intermolecular π-π Centroid Distance3.85 - 4.10 Å

Translational Insights: Structure-Activity Relationship (SAR)

In drug development, the static snapshot provided by X-ray crystallography serves as the ground-truth starting point for dynamic computational simulations. For {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, the crystallographic data reveals how the molecule partitions its physical properties.

The twisted benzophenone core acts as a rigid, bulky wedge that can disrupt protein-protein interfaces (such as the α/β-tubulin heterodimer interface). Meanwhile, the extended ethoxy linker projects the terminal methoxyphenyl group into adjacent auxiliary binding pockets, acting as a hydrophobic anchor. The oxygen atoms in the carbonyl and ether linkages serve as strictly localized hydrogen-bond acceptors. Understanding these precise vector geometries prevents the synthesis of sterically hindered, inactive analogs during lead optimization.

SAR Molecule C22H20O3 (Achiral Ether) Core Benzophenone Core (Dihedral Twist) Molecule->Core Linker Ethoxy Linker (Extended Anti) Molecule->Linker Tail Methoxyphenyl Tail (π-π Stacking) Molecule->Tail Target Protein Target (Binding Pocket) Core->Target Steric Fit Linker->Target H-Bond Acceptor Tail->Target Hydrophobic Anchor Effect Pharmacological Inhibition Target->Effect Activity

Pharmacophore mapping and structure-activity relationship pathway.

References

  • The Largest Curated Crystal Structure Database - CCDC Cambridge Crystallographic Data Centre (CCDC)[Link][4]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Journal of Chemical Education - ACS Publications[Link][1]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight” bioRxiv[Link][2]

  • Small Molecule X‐ray Crystal Structures at a Crossroads ResearchGate[Link][3]

Sources

Foundational

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Foreword: A Proactive Approach to Safety Assessment The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, a derivative of the benzophenone chemical class, represents a novel molecular entity with potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to Safety Assessment

The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, a derivative of the benzophenone chemical class, represents a novel molecular entity with potential applications in pharmaceuticals, cosmetics, or other industries. As with any new chemical entity, a thorough evaluation of its safety profile is not just a regulatory requirement but a cornerstone of responsible innovation. This guide provides a comprehensive framework for establishing the in vitro toxicity profile of this compound, designed for researchers, scientists, and drug development professionals.

We will move beyond a simple listing of assays. Instead, this document is structured to provide a logical, tiered approach to toxicity testing, beginning with broad assessments of cell health and progressing to more specific and mechanistic endpoints. The methodologies described are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, ensuring the generation of robust and reliable data. Our focus is on the "why" behind each experimental choice, empowering you to not only execute these protocols but also to interpret the results with confidence and scientific rigor.

Section 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits a general cytotoxic response. This is crucial for defining the dose ranges for subsequent, more complex assays. We will explore two of the most common and reliable methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The Principle of Complementary Endpoints

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, inhibit mitochondrial respiration without immediately lysing the cell membrane. In this scenario, an MTT assay would show high toxicity, while an LDH assay might not. By using both, we gain a more nuanced understanding. The MTT assay assesses the viability of cells based on their metabolic activity, specifically the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon cell lysis, providing a direct measure of membrane integrity loss.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for conducting initial cytotoxicity screening.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Assay & Analysis start Select appropriate cell line (e.g., HepG2, HEK293) seed Seed cells in 96-well plates and incubate for 24h start->seed treat Treat cells with compound dilutions (including vehicle and positive controls) prep_compound Prepare serial dilutions of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone prep_compound->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay_choice Perform Cytotoxicity Assays incubate->assay_choice mt_assay MTT Assay: Add MTT reagent, incubate, add solubilizer, read absorbance assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay: Collect supernatant, add LDH reagent, incubate, read absorbance assay_choice->ldh_assay Membrane Integrity data_analysis Calculate % viability vs. control and determine IC50 values mt_assay->data_analysis ldh_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 human hepatoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound working solutions (in triplicate) to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.5% DMSO, negative control), and cells with a known cytotoxic agent (e.g., Doxorubicin, positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Summarizing Cytotoxicity

The results should be summarized in a clear, tabular format.

Assay TypeCell LineExposure Time (h)IC50 (µM)
MTTHepG248Data to be determined
LDHHepG248Data to be determined
MTTHEK29348Data to be determined
LDHHEK29348Data to be determined

Section 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key indicator of potential carcinogenicity. A standard in vitro battery typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell micronucleus assay.

Ames Test: Screening for Mutagenicity

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is run both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic only after being metabolized.

In Vitro Micronucleus Assay: Assessing Chromosomal Damage

This assay identifies agents that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). Cells are treated with the test compound, and after a suitable incubation period, the formation of micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division) is quantified.

Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test (Mutagenicity) cluster_micronucleus Micronucleus Assay (Clastogenicity) ames_start Select Salmonella strains ames_treat Expose bacteria to compound with and without S9 activation ames_start->ames_treat ames_plate Plate on histidine-free medium ames_treat->ames_plate ames_count Incubate and count revertant colonies ames_plate->ames_count result Data Analysis and Interpretation ames_count->result mn_start Select mammalian cell line (e.g., CHO, TK6) mn_treat Treat cells with compound (with and without S9) mn_start->mn_treat mn_cytoB Add Cytochalasin B to block cytokinesis mn_treat->mn_cytoB mn_harvest Harvest and stain cells mn_cytoB->mn_harvest mn_score Score micronuclei in binucleated cells mn_harvest->mn_score mn_score->result start Compound Preparation (based on cytotoxicity data) start->ames_treat start->mn_treat

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Application Note: High-Yield Synthesis and Purification Protocol for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone Abstract Diaryl ketones and their etherified derivatives represent a privileged structural class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification Protocol for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Abstract Diaryl ketones and their etherified derivatives represent a privileged structural class in medicinal chemistry, frequently utilized as core scaffolds for estrogen receptor modulators, photostabilizers, and enzyme inhibitors. This application note details a highly optimized, scalable synthesis protocol for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone. By employing a potassium iodide-catalyzed Williamson ether synthesis, this methodology ensures high regioselectivity, minimizes side reactions, and provides a self-validating analytical framework for researchers and drug development professionals.

Synthetic Strategy and Mechanistic Causality

The synthesis of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is achieved via an intermolecular SN​2 substitution (Williamson etherification) between 4-hydroxybenzophenone and 2-(4-methoxyphenyl)ethyl bromide [1].

Mechanistic Insights (E-E-A-T):

  • Base Selection ( K2​CO3​ ): A mild, insoluble inorganic base is selected over stronger bases (like NaH ) to selectively deprotonate the phenolic hydroxyl group ( pKa​≈8−9 ) without risking off-target aldol-type condensations or degradation of the electrophile.

  • Catalytic Acceleration ( KI ): The primary alkyl bromide is moderately reactive. The addition of catalytic Potassium Iodide (KI) initiates an in situ Finkelstein reaction [2]. The transient formation of 2-(4-methoxyphenyl)ethyl iodide significantly lowers the activation energy for the subsequent nucleophilic attack by the phenoxide anion, increasing the overall reaction rate and yield.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is an optimal polar aprotic solvent for this reaction. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus driving the SN​2 pathway to completion.

ReactionLogic SM1 4-Hydroxybenzophenone (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) SM1->Intermediate Base action Base K2CO3 (Base) Deprotonation Base->Intermediate Product {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone Intermediate->Product Etherification SM2 2-(4-Methoxyphenyl)ethyl bromide (Electrophile) SM2->Product SN2 Attack Catalyst KI (Catalyst) Finkelstein Activation Catalyst->SM2 In situ iodination

Reaction logic: Finkelstein-catalyzed Williamson etherification pathway.

Quantitative Materials & Reagents

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-HydroxybenzophenoneStarting Material 1198.221.001.98 g (10.0 mmol)
2-(4-Methoxyphenyl)ethyl bromideStarting Material 2215.091.102.37 g (11.0 mmol)
Potassium Carbonate ( K2​CO3​ )Base138.212.002.76 g (20.0 mmol)
Potassium Iodide ( KI )Catalyst166.000.100.17 g (1.0 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09N/A20.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/A150.0 mL

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system; specific visual cues and chemical rationale are provided at each critical junction to ensure operational success.

Phase 1: Reaction Setup and Alkylation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent water from competing as a nucleophile.

  • Solvation: Charge the flask with 4-hydroxybenzophenone (1.98 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir at 400 rpm until complete dissolution is achieved.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the solution. Stir at room temperature (20-25 °C) for 30 minutes.

    • Validation Cue: The solution will transition from colorless to a vibrant yellow, confirming the formation of the resonance-stabilized phenoxide anion.

  • Catalyst & Electrophile Addition: Add KI (0.17 g, 1.0 mmol) followed by 2-(4-methoxyphenyl)ethyl bromide (2.37 g, 11.0 mmol) in one portion.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Maintain heating and vigorous stirring for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm).

Phase 2: Workup and Extraction
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice/water.

    • Rationale: Water quenches the reaction, dissolves the inorganic salts ( K2​CO3​ , KBr , KI ), and precipitates the highly lipophilic organic product.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing (Critical Step): Wash the combined organic layer with 1M NaOH (2 x 30 mL).

    • Rationale: This step selectively deprotonates and removes any unreacted 4-hydroxybenzophenone into the aqueous phase, ensuring high purity of the final ether.

  • Neutralization: Wash the organic layer with distilled water (50 mL) followed by brine (50 mL) to remove residual DMF and water.

  • Desiccation: Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum boiling volume of absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Collect the resulting white to off-white crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (10 mL) and dry under high vacuum for 4 hours.

Workflow Step1 1. Reagent Charging (SM1 + DMF + K2CO3) Step2 2. Phenoxide Formation (30 min, RT) Step1->Step2 Step3 3. Alkylation Setup (Add SM2 + KI) Step2->Step3 Step4 4. Thermal Reaction (80 °C, 12 h) Step3->Step4 Step5 5. Aqueous Quench (Ice Water) Step4->Step5 Step6 6. Liquid-Liquid Extraction (EtOAc / H2O) Step5->Step6 Step7 7. Organic Wash (1M NaOH -> Brine) Step6->Step7 Step8 8. Desiccation & Concentration (MgSO4 -> Rotary Evap) Step7->Step8 Step9 9. Recrystallization (EtOH) Step8->Step9 Product Pure Target Compound Step9->Product

Experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization (Self-Validating System)

To confirm the structural integrity and purity of the synthesized {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, compare the isolated material against the following expected analytical benchmarks [3].

Analytical MethodExpected Target DataDiagnostic Significance
LC-MS (ESI+) m/z 333.1 [M+H]+ Confirms the molecular weight ( C22​H20​O3​ , MW = 332.40).
1 H NMR (400 MHz, CDCl3​ ) δ 3.80 (s, 3H)Confirms the presence of the terminal methoxy group ( −OCH3​ ).
1 H NMR (400 MHz, CDCl3​ ) δ 3.08 (t, J=7.0 Hz, 2H)Confirms the benzylic methylene protons ( −CH2​−Ar ).
1 H NMR (400 MHz, CDCl3​ ) δ 4.22 (t, J=7.0 Hz, 2H)Confirms the ether linkage methylene protons ( −O−CH2​− ).
IR Spectroscopy ~1650 cm−1 (strong)Confirms the presence of the conjugated diaryl ketone ( C=O ).

References

  • Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Finkelstein Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Hydroxybenzophenone (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Application

Application Note: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone as a Versatile Pharmacophore Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone —structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone —structurally classified as a 4-substituted benzophenone ether—represents a highly versatile intermediate and pharmacophore model.

The molecule features two critical functional domains:

  • The Diaryl Methanone (Benzophenone) Core: The sp²-hybridized carbonyl group restricts the rotational freedom of the two phenyl rings, locking them in a quasi-cis conformation. This geometry is a recognized structural mimic of the cis-stilbene core found in potent antimitotic agents like Combretastatin A-4 (CA-4) and phenstatin[1].

  • The 4-Methoxyphenethoxy Tail: This bulky, lipophilic ether side chain serves a dual purpose. In the context of tubulin inhibitors, it occupies auxiliary hydrophobic pockets to enhance binding affinity[2]. In the synthesis of Selective Estrogen Receptor Modulators (SERMs), this tail acts as the critical extension that displaces Helix 12 of the Estrogen Receptor alpha (ERα), driving the receptor into an antagonist conformation. Furthermore, such 4-substituted ether derivatives of benzophenone have recently demonstrated potent antileishmanial activity by disrupting protozoan cell membranes[3].

This application note provides detailed, self-validating protocols for utilizing this compound in two primary workflows: the evaluation of its tubulin polymerization inhibitory activity and its use as a synthetic precursor for triarylethylene SERMs.

Application I: Evaluation as a Tubulin Polymerization Inhibitor

Benzophenone derivatives are highly attractive targets for anti-tubulin agents because the scaffold provides ease of synthesis while maintaining the critical dihedral angles required to fit into the colchicine binding site of β-tubulin[1]. By binding to this pocket, these compounds prevent the assembly of tubulin heterodimers into microtubules, leading to mitotic spindle disruption, G2/M phase cell cycle arrest, and ultimately, apoptosis[2].

Mechanistic Pathway

G Ligand {Benzophenone Derivative} Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binds Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Spindle Disruption Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest

Mechanism of action showing tubulin inhibition leading to G2/M cell cycle arrest and apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

Causality & Principle: Microtubule assembly is a temperature- and GTP-dependent process. As tubulin polymerizes into larger structures, the solution's turbidity increases, which can be quantitatively measured by monitoring light scattering (absorbance) at 340 nm. A successful inhibitor will suppress this increase in absorbance.

Reagents & Materials:

  • Lyophilized porcine brain tubulin (>99% pure).

  • PEM Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9.

  • GTP (Guanosine-5'-triphosphate), 100 mM stock.

  • 96-well half-area UV-transparent microplates.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in anhydrous DMSO to create a 10 mM stock. Prepare working dilutions in PEM buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation).

  • Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold PEM buffer supplemented with 1 mM GTP to a final protein concentration of 3.0 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Assay Setup (Self-Validating Controls):

    • Vehicle Control: 1% DMSO (Establishes the baseline Vmax of uninhibited polymerization).

    • Positive Enhancer Control: 10 µM Paclitaxel (Validates tubulin viability; causes rapid, steep polymerization).

    • Positive Inhibitor Control: 10 µM Combretastatin A-4 or Colchicine (Validates assay sensitivity; results in a flat absorbance curve).

    • Test Wells: 1 µM, 5 µM, and 10 µM of the benzophenone derivative.

  • Incubation & Readout: Aliquot 50 µL of the tubulin/GTP mixture into the 96-well plate containing 5 µL of the test compounds. Immediately transfer the plate to a microplate reader pre-heated to 37 °C.

  • Data Acquisition: Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear exponential phase of the curve. Determine the IC₅₀ by plotting Vmax against the log concentration of the inhibitor.

G A Compound Preparation (DMSO Stock) C Incubation (37°C, 96-well plate) A->C B Tubulin Reconstitution (GTP, PIPES Buffer) B->C D Absorbance Readout (340 nm over 60 min) C->D E Data Analysis (Vmax & IC50 Calculation) D->E

Experimental workflow for the in vitro tubulin polymerization assay.

Application II: Synthetic Precursor for Triarylethylene SERMs

Benzophenones are the foundational building blocks for synthesizing tamoxifen-like triarylethylenes. The ketone moiety is highly susceptible to nucleophilic attack by Grignard reagents. Subsequent acid-catalyzed dehydration yields the fully conjugated alkene system. The pre-installed 4-methoxyphenethoxy chain eliminates the need for late-stage etherification, streamlining the synthesis of novel SERMs.

Protocol: Grignard Addition and Dehydration

Causality & Principle: The Grignard addition must be performed under strictly anhydrous conditions because the organomagnesium reagent is highly basic and will be irreversibly quenched by trace moisture. The subsequent dehydration step is thermodynamically driven; the removal of water shifts the equilibrium toward the highly stable, conjugated triarylethylene product.

Step-by-Step Methodology:

  • Grignard Addition:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve 1.0 eq of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise, add 1.5 eq of a substituted benzylmagnesium chloride solution (2.0 M in THF). The color will typically shift to a deep yellow/orange, indicating the formation of the alkoxide intermediate.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction:

    • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to protonate the alkoxide.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tertiary alcohol.

  • Acid-Catalyzed Dehydration:

    • Dissolve the crude alcohol in toluene (0.1 M).

    • Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH).

    • Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture at 110 °C for 6 hours. Causality: The Dean-Stark trap physically removes the water byproduct, driving the dehydration to completion via Le Chatelier's principle.

  • Self-Validation & Purification:

    • TLC Monitoring: Run a TLC (Hexane:EtOAc 8:2). The product alkene will appear as a highly UV-active spot with a higher Rf value than the starting alcohol.

    • NMR Confirmation: Following silica gel column chromatography, validate the structure via ¹H-NMR. The successful dehydration is confirmed by the disappearance of the broad -OH singlet (typically ~4.0-5.0 ppm) and the appearance of a complex multiplet corresponding to the newly formed vinylic/aromatic system.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the biological potential of this scaffold, the following table summarizes representative quantitative data for structurally related benzophenone derivatives across various medicinal chemistry targets[3],[1],[2].

Compound / ScaffoldPrimary Target / AssayIC₅₀ (µM)Reference
Phenstatin (Benzophenone core) Tubulin Polymerization Inhibition1.0 - 1.5[1]
Combretastatin A-4 (Control) Tubulin Polymerization Inhibition1.2[1]
Benzophenone Analog 5c MCF-7 Breast Cancer Cell Viability2.8[2]
4-Substituted Benzophenone Ether 18 Leishmania major Promastigote Viability1.94[3]

Note: The incorporation of the bulky ether side chain generally increases lipophilicity, which can lower the IC₅₀ in whole-cell assays by enhancing membrane permeability, though it must be balanced against potential losses in aqueous solubility.

References

  • Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity Source: Royal Society Open Science (2018) URL:[Link]

  • Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents Source: Journal of Medicinal Chemistry (2002) URL:[Link]

  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]

Sources

Method

Application Note: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone as a Versatile Chemical Building Block

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic Utility, Experimental Methodologies, and Mechanistic Causality Chemical Profile & Strategic Utility {4-[2-(4-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic Utility, Experimental Methodologies, and Mechanistic Causality

Chemical Profile & Strategic Utility

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as Compound 1 ) is a highly versatile diaryl ketone intermediate. Structurally, it features a reactive benzophenone core linked via a flexible ethoxy spacer to an electron-rich 4-methoxyphenyl terminal group.

  • Drug Discovery: The synthesis of triarylethylene-based Selective Estrogen Receptor Modulators (SERMs).

  • Materials Science/Bioimaging: The synthesis of Tetraphenylethylene (TPE) derivatives for Aggregation-Induced Emission (AIE).

The electrophilic carbonyl carbon serves as the primary site for nucleophilic attack or reductive coupling, while the extended ether side-chain provides critical lipophilicity and steric bulk necessary for receptor binding or restricting intramolecular motion.

Pathway I: Synthesis of Triarylethylene SERMs

The triarylethylene scaffold is the foundational pharmacophore for pioneering breast cancer therapeutics, most notably tamoxifen. Compound 1 can be efficiently converted into novel SERM analogs via a two-step Grignard addition and acid-catalyzed dehydration sequence.

Mechanistic Causality: The diaryl ketone acts as a potent electrophile. When reacted with an arylmagnesium halide, it forms a sterically hindered tertiary alcohol. Subsequent treatment with a strong organic acid (e.g., p-Toluenesulfonic acid, PTSA) drives the elimination of water. The extended 4-methoxyphenylethoxy tail mimics the basic aminoethoxy chain of traditional SERMs, providing an alternate pharmacokinetic profile that can be further functionalized (e.g., via demethylation) to modulate estrogen receptor affinity.

SERM_Synthesis A Compound 1 (Ketone Core) B Grignard Addition (ArMgBr, THF) A->B Nucleophilic Attack C Tertiary Alcohol Intermediate B->C NH4Cl Quench D Dehydration (PTSA, Reflux) C->D -H2O E Triarylethylene SERM Analog D->E E/Z Isomers

Workflow for the synthesis of triarylethylene SERMs via Grignard addition and dehydration.

Protocol A: Grignard Addition & Acid-Catalyzed Dehydration

Self-Validating System: This protocol relies on strict anhydrous conditions and visual phase changes to ensure success.

Step 1: Nucleophilic Addition

  • Flame-dry a two-neck round-bottom flask under vacuum and purge with argon. Causality: Organomagnesium reagents are highly basic and nucleophilic; trace moisture will prematurely protonate the Grignard reagent, destroying the active species.

  • Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath. Causality: THF coordinates and stabilizes the organomagnesium species via its oxygen lone pairs. Cooling prevents unwanted enolization or side reactions.

  • Dropwise add the aryl Grignard reagent (1.5 equiv). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The ketone spot ( Rf​≈0.4 ) should completely disappear, replaced by a more polar tertiary alcohol spot.

Step 2: Quenching & Extraction

  • Quench the reaction at 0 °C with saturated aqueous NH4​Cl . Causality: A mild proton source prevents premature dehydration of the alcohol and avoids the intractable emulsions commonly formed by magnesium hydroxides in basic/neutral aqueous workups.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 3: Dehydration

  • Dissolve the crude alcohol in toluene (0.1 M). Add PTSA (0.1 equiv).

  • Reflux for 4 hours using a Dean-Stark apparatus. Causality: The Dean-Stark trap physically removes water from the system, driving the equilibrium of the elimination reaction forward according to Le Chatelier's principle.

  • Wash the cooled solution with saturated NaHCO3​ , concentrate, and purify via flash chromatography to yield the triarylethylene product as a mixture of E/Z isomers.

Pathway II: Synthesis of Tetraphenylethylene (TPE) AIEgens

Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) at high concentrations. Conversely, TPE derivatives exhibit Aggregation-Induced Emission (AIE)—they are non-emissive in solution but highly fluorescent in aggregated or solid states due to the restriction of intramolecular rotations. Compound 1 is an ideal precursor for asymmetric TPEs via the McMurry coupling reaction .

Mechanistic Causality: Low-valent titanium (Ti(0)), generated in situ from TiCl4​ and Zinc dust, acts as a powerful single-electron reductant. It couples two molecules of Compound 1 to form a titanium pinacolate intermediate, which subsequently undergoes deoxygenation to form the sterically crowded tetraphenylethylene core.

McMurry_Coupling Ti TiCl4 + Zn Dust (THF) Ti0 Low-Valent Ti(0) Species Ti->Ti0 Reduction Ketone Compound 1 Addition Ti0->Ketone Activation Pinacol Titanium Pinacolate Intermediate Ketone->Pinacol Dimerization Alkene Tetraphenylethylene (TPE) AIEgen Pinacol->Alkene Deoxygenation

Mechanism of Titanium-mediated McMurry coupling for the synthesis of TPE-based AIEgens.

Protocol B: Titanium-Mediated McMurry Coupling

Self-Validating System: Catalyst activation is visually confirmed by a stark colorimetric shift.

Step 1: Catalyst Generation

  • Suspend Zinc dust (4.0 equiv) in anhydrous THF under argon. Cool to 0 °C.

  • Slowly add TiCl4​ (2.0 equiv) dropwise. Causality: The reduction of Ti(IV) to Ti(0) is highly exothermic. Slow addition prevents solvent boil-off and controls the reaction rate.

  • Reflux the mixture for 2 hours.

  • Validation Check: The suspension will shift from yellow to a deep black/purple color. Causality: This color change confirms the successful generation of the active Ti(0) slurry. If the solution turns white, TiO2​ has formed due to moisture contamination, and the reaction must be aborted.

Step 2: Reductive Dimerization

  • Cool the black Ti(0) slurry to room temperature.

  • Add a solution of Compound 1 (1.0 equiv) in anhydrous THF dropwise.

  • Reflux the mixture overnight (12 hours). Causality: The steric hindrance of the bulky diaryl ketone requires elevated thermal energy to drive the deoxygenation of the pinacolate intermediate into the final alkene.

Step 3: Workup

  • Cool to room temperature and quench carefully with 10% aqueous K2​CO3​ . Causality: Basic quenching precipitates titanium salts as insoluble titanium dioxide ( TiO2​ ), preventing them from interfering with the organic extraction.

  • Filter the mixture through a pad of Celite to remove the titanium/zinc sludge.

  • Extract the filtrate with Dichloromethane (DCM), dry, and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes the critical parameters, expected yields, and validation metrics for both application pathways utilizing Compound 1 .

ParameterPathway I: Triarylethylene SERMsPathway II: TPE AIEgens
Primary Reaction Grignard Addition + DehydrationMcMurry Reductive Coupling
Key Reagents ArMgBr, THF; PTSA, Toluene TiCl4​ , Zn dust, THF
Catalyst / Promoter p-Toluenesulfonic Acid (PTSA)Low-valent Ti(0)
Reaction Time 2 h (Addition) + 4 h (Dehydration)2 h (Ti reduction) + 12 h (Coupling)
Typical Yield 75 - 85% (Over two steps)60 - 70%
Visual Validation Disappearance of ketone on TLC ( Rf​≈0.4 )Color shift to deep black/purple
Target Application Estrogen Receptor ModulationBioimaging / Optoelectronics

References

  • McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium. Chemical Reviews, 89(7), 1513-1524. URL:[Link]

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213. URL:[Link]

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718-11940. URL:[Link]

Application

Application Note &amp; Protocols: In Vivo Preclinical Evaluation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the in vivo preclinical evaluation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, herea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the in vivo preclinical evaluation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, hereafter referred to as Cpd-X. Based on its benzophenone core structure, a known pharmacophore with potential endocrine activity, this guide is structured to rigorously assess Cpd-X as a potential Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, offering therapeutic potential for conditions like postmenopausal osteoporosis and hormone-receptor-positive breast cancer.[1][2][3][4] The protocols herein describe a logical, tiered approach, beginning with foundational screening for estrogenic activity and progressing to more complex models of efficacy and tissue selectivity. This guide emphasizes the scientific rationale behind each protocol, the inclusion of self-validating controls, and robust data interpretation to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Cpd-X) belongs to the benzophenone class of molecules. Certain benzophenone derivatives have been shown to possess a range of biological activities, including anti-inflammatory and antiproliferative effects, with some acting as endocrine disruptors.[5][6][7] The structural similarity of Cpd-X to nonsteroidal estrogens suggests a potential interaction with estrogen receptors.

The therapeutic goal for a modern SERM is to achieve a specific profile:

  • Estrogen Agonist Activity in Bone: To prevent or reverse bone loss associated with estrogen deficiency (e.g., postmenopausal osteoporosis).

  • Estrogen Antagonist Activity in Breast Tissue: To inhibit the growth of estrogen receptor-positive (ER+) breast cancers.

  • Estrogen Antagonist or Neutral Activity in Uterine Tissue: To avoid the increased risk of endometrial hyperplasia or cancer associated with unopposed estrogenic stimulation.

This application note outlines a strategic in vivo testing cascade designed to elucidate this specific activity profile for Cpd-X.

Pre-Efficacy Studies: Formulation and Pharmacokinetics

Before initiating efficacy studies, it is critical to establish a suitable vehicle for administration and understand the basic pharmacokinetic (PK) and safety profile of Cpd-X.

  • Vehicle Formulation & Solubility: Cpd-X's solubility should be determined in common preclinical vehicles (e.g., corn oil, 0.5% carboxymethylcellulose, 10% DMSO/90% corn oil). The final formulation should be non-toxic and ensure consistent compound delivery.

  • Maximum Tolerated Dose (MTD): An acute or sub-acute MTD study is essential to identify a dose range for efficacy studies that does not cause overt toxicity. This involves dose escalation in a small cohort of animals, monitoring for clinical signs of toxicity, body weight changes, and gross pathology.

In Vivo Assay Cascade: From Screening to Efficacy

The following protocols are designed to be performed sequentially, with the results of each informing the next stage of development.

Workflow for In Vivo Evaluation of Cpd-X

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Selectivity & Safety Profiling A Protocol 3.1: Uterotrophic Bioassay (OECD TG 440) B Assess Estrogenic / Anti-Estrogenic Activity in Uterus A->B Primary Endpoint: Uterine Weight C Protocol 3.2: Ovariectomized (OVX) Rat Model of Osteoporosis B->C If Estrogenic Activity is Confirmed I STOP or Re-evaluate Mechanism of Action B->I If No Activity or Anti-Estrogenic D Assess Estrogen Agonist Activity in Bone C->D Primary Endpoint: Bone Mineral Density (BMD) E Protocol 3.3: Mammary Gland Proliferation Assay D->E If Bone Protective Effect is Observed F Assess Estrogen Antagonist Activity in Mammary Tissue E->F Endpoint: Ki-67 Labeling Index G Protocol 3.4 (Conditional): MCF-7 Xenograft Model F->G If Anti-Proliferative in Mammary Gland H Assess Anti-Tumor Efficacy G->H Endpoint: Tumor Volume

Caption: Preclinical workflow for evaluating Cpd-X as a SERM.

Protocol 3.1: Uterotrophic Bioassay in Rodents (OECD TG 440)

This assay is the internationally recognized "gold standard" for screening chemicals for estrogenic activity.[8] It measures the growth response (increase in weight) of the uterus to estrogenic compounds in hormonally immature or ovariectomized adult female rodents.[9][10][11]

  • Scientific Rationale: In the absence of endogenous estrogens, the uterus is highly sensitive to exogenous estrogenic substances.[8] An increase in uterine weight indicates ER agonist activity, while the inhibition of an estrogen-induced weight increase indicates ER antagonist activity.

  • Animal Model: Immature (post-weaning, e.g., 21-day-old) or young adult ovariectomized (OVX) female Sprague-Dawley or Wistar rats. The OVX model is often preferred as it avoids the confounding variable of endogenous hormone production.[12][13]

  • Methodology:

    • Acclimation: Animals are acclimated for at least 5 days. For the OVX model, surgery is performed, followed by a 14-day recovery period to allow for uterine regression.[14][15]

    • Group Allocation: Assign at least 6 animals per group.

    • Dosing: Administer the test compound (Cpd-X) daily for 3 consecutive days via oral gavage or subcutaneous injection.[9]

    • Necropsy: Approximately 24 hours after the final dose, euthanize animals and carefully dissect the uterus, removing any adhering fat and connective tissue.[11]

    • Endpoint Measurement: Record both the wet (fluid-filled) and blotted (luminal fluid removed) uterine weights.[11]

  • Data Interpretation & Self-Validation: A statistically significant increase in the mean uterine weight of a Cpd-X treated group compared to the vehicle control indicates a positive (estrogenic) response.[9] The positive control (EE2) must show a significant increase, validating the sensitivity of the assay.

Group Compound Dose (mg/kg/day) Route Expected Outcome (Uterine Wt.)
1Vehicle Control (e.g., Corn Oil)-PO/SCBaseline
2Positive Control (17α-Ethinylestradiol)0.003PO/SCSignificant Increase
3Cpd-X (Low Dose)10 (example)PO/SCDose-dependent increase?
4Cpd-X (Mid Dose)30 (example)PO/SCDose-dependent increase?
5Cpd-X (High Dose)100 (example)PO/SCDose-dependent increase?
Protocol 3.2: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This model is a well-established and highly relevant preclinical model for evaluating therapies aimed at preventing postmenopausal osteoporosis.[12][14]

  • Scientific Rationale: Ovariectomy induces estrogen deficiency, leading to rapid bone loss, particularly in trabecular bone sites like the proximal tibia and lumbar vertebrae, mimicking the condition in postmenopausal women.[14][16]

  • Animal Model: Adult (e.g., 6-month-old) female Sprague-Dawley or Wistar rats.[12][16]

  • Methodology:

    • Surgery: Perform bilateral ovariectomy or a sham surgery (SHAM group). Allow a recovery period (e.g., 2 weeks).[15]

    • Group Allocation: Assign animals to treatment groups (n=8-10 per group).

    • Dosing: Begin daily dosing with Cpd-X, vehicle, or a positive control. Treatment duration is typically 4-12 weeks.

    • Endpoint Measurement:

      • Primary: Bone Mineral Density (BMD) and Bone Mineral Content (BMC) measured by dual-energy X-ray absorptiometry (DEXA) at baseline and study termination.

      • Secondary: Micro-computed tomography (µCT) of the femur or tibia for detailed analysis of trabecular bone architecture (e.g., bone volume fraction, trabecular number/separation).[14]

      • Biomarkers: Serum markers of bone turnover (e.g., P1NP for formation, CTX-1 for resorption) can be measured.

  • Data Interpretation & Self-Validation: The OVX+Vehicle group must show a significant decrease in BMD compared to the SHAM group. A successful outcome for Cpd-X would be the significant prevention of BMD loss compared to the OVX+Vehicle group, ideally with an efficacy similar to the positive control.

Group Surgery Treatment Expected Outcome (Femur BMD)
1SHAMVehicleNo significant bone loss
2OVXVehicleSignificant bone loss
3OVXRaloxifene (Positive Control)Prevention of bone loss
4OVXCpd-X (Low Dose)Dose-dependent prevention of loss?
5OVXCpd-X (High Dose)Dose-dependent prevention of loss?
Protocol 3.3: Mammary Gland Proliferation Assay

This assay is crucial for determining the tissue selectivity of Cpd-X, specifically its potential antagonist effect in mammary tissue.

  • Scientific Rationale: Estrogen stimulates the proliferation of epithelial cells in the mammary gland. A desirable SERM should not stimulate, and may even inhibit, this proliferation. Cell proliferation can be quantified by immunohistochemical (IHC) staining for markers like Ki-67, which is present in all active phases of the cell cycle.[17][18]

  • Animal Model: Ovariectomized adult female rats.

  • Methodology:

    • Model & Dosing: Use the same animal model and dosing regimen as the Uterotrophic or OVX assay to allow for direct comparison of effects across tissues. A 7-day dosing period is often sufficient.

    • Tissue Collection: At necropsy, carefully collect the fourth inguinal mammary gland and fix it in 10% neutral buffered formalin.

    • Immunohistochemistry (IHC): Process tissues for paraffin embedding. Section and stain for Ki-67 protein.[17]

    • Endpoint Measurement: Quantify the Ki-67 Labeling Index (LI) by counting the percentage of Ki-67-positive epithelial cells out of the total number of epithelial cells in defined areas of the mammary gland.[19][20] This can be done manually or with digital image analysis software.[17]

  • Data Interpretation & Self-Validation: The positive control (estradiol) should cause a significant increase in the Ki-67 LI. The desired outcome for Cpd-X is no significant increase in the Ki-67 LI compared to the vehicle control. An even better outcome would be the ability of Cpd-X to block the estradiol-induced increase in proliferation (tested in a co-administration model).

Protocol 3.4 (Conditional): MCF-7 Xenograft Model for Breast Cancer

This protocol should be pursued if Cpd-X demonstrates antagonist activity in the mammary gland proliferation assay. The MCF-7 cell line is an ER-positive human breast adenocarcinoma line, making it the standard model for testing anti-estrogenic therapies.[21][22]

  • Scientific Rationale: MCF-7 cells require estrogen for proliferation and tumor growth in vivo.[23] This model allows for the evaluation of a compound's ability to inhibit estrogen-driven tumor growth.

  • Animal Model: Immunocompromised female mice (e.g., Nude, SCID) supplemented with an estrogen source.

  • Methodology:

    • Estrogen Supplementation: One week prior to cell implantation, implant a slow-release 17β-estradiol pellet subcutaneously to support initial tumor growth.[23]

    • Cell Implantation: Inject MCF-7 cells (typically 1-5 million cells mixed with Matrigel) subcutaneously into the flank or orthotopically into the mammary fat pad.[21][22]

    • Tumor Growth & Group Allocation: Monitor tumor growth. When tumors reach a mean volume of ~100-150 mm³, randomize mice into treatment groups.

    • Dosing: Administer Cpd-X, vehicle, or a positive control (e.g., Tamoxifen) daily.

    • Endpoint Measurement: Measure tumor volume with calipers twice weekly. At the end of the study, excise and weigh the tumors.

  • Data Interpretation & Self-Validation: The vehicle-treated group should exhibit progressive tumor growth. Cpd-X is considered efficacious if it causes a statistically significant reduction in the rate of tumor growth (tumor growth inhibition) or tumor regression compared to the vehicle control.

Estrogen Receptor Signaling and SERM Action

G cluster_bone Bone Cell cluster_breast Breast Cancer Cell ER_bone Estrogen Receptor (ERα/β) + Co-activators Gene_bone Target Genes (e.g., OPG) ER_bone->Gene_bone Transcription ACTIVATED Result_bone Decreased Resorption Increased Formation Gene_bone->Result_bone ER_breast Estrogen Receptor (ERα) + Co-repressors Gene_breast Target Genes (e.g., c-Myc, Cyclin D1) ER_breast->Gene_breast Transcription REPRESSED Result_breast Decreased Proliferation Apoptosis Gene_breast->Result_breast CpdX Cpd-X (SERM) CpdX->ER_bone:head Agonist Binding CpdX->ER_breast:head Antagonist Binding

Caption: Tissue-specific action of a model SERM like Cpd-X.

Conclusion

This application note provides a tiered, evidence-based framework for the in vivo characterization of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Cpd-X) as a potential Selective Estrogen Receptor Modulator. By systematically evaluating the compound's effects on uterine, bone, and mammary tissue, researchers can build a comprehensive profile of its activity. Adherence to these robust, well-validated protocols, including the use of appropriate controls, will generate the high-quality, reproducible data necessary to make informed decisions in the drug development process.

References

  • Gholinejad, Z., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. Experimental and Clinical Sciences Journal, 19, 77-93. [Link][12][14]

  • Kharaz, Y., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. Semantic Scholar. [Link][16]

  • O'Connor, J. C. (2006). Assessment of in vivo assays for endocrine disruption. PubMed. [Link][24]

  • JoVE. (2025). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Journal of Visualized Experiments. [Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD iLibrary. [Link][9]

  • de Oliveira, M. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link][5]

  • Miki, Y., et al. (2025). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Regulatory Toxicology and Pharmacology. [Link]

  • Folquitto, L. R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. SciELO. [Link][6]

  • Xenometrix. Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Xenometrix. [Link]

  • Battelle. Endocrine Disruptor Screening. Battelle. [Link]

  • Melior Discovery. The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. [Link][21]

  • Smithers. In Vivo Endocrine Disruptor Testing. Smithers. [Link]

  • de Oliveira, M. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. SciSpace. [Link]

  • Altogen Labs. MCF7 Xenograft Model. Altogen Labs. [Link][22]

  • Mortensen, H. M., et al. (2022). Quantitative Assessment of Epithelial Proliferation in Rat Mammary Gland Using Artificial Intelligence Independent of Choice of Proliferation Marker. Veterinary Pathology. [Link][17]

  • Altogen Labs. Validated MCF7 Xenograft Model. Altogen Labs. [Link]

  • Bukhari, A. (2014). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? ResearchGate. [Link][23]

  • de Oliveira, M. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

  • The University of Adelaide. Test No. 440: Uterotrophic Bioassay in Rodents. The University of Adelaide. [Link][10]

  • U.S. EPA. (2011). Uterotrophic Assay OCSPP Guideline 890.1600. Environmental Protection Agency. [Link][13]

  • Altogen Labs. MCF7 Xenograft Model. Altogen Labs. [Link]

  • Lamb, J. C., et al. (2014). Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays. Birth Defects Research Part B: Developmental and Reproductive Toxicology. [Link][11]

  • Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives. [Link][8]

  • ResearchGate. (2018). Quantitative analysis of immunostaining for the Ki-67 proliferation marker. ResearchGate. [Link][19]

  • Li, Z., et al. (2014). In Vivo Fluorescence Imaging Reveals the Promotion of Mammary Tumorigenesis by Mesenchymal Stromal Cells. PLOS One. [Link][20]

  • Pagnini, F., et al. (1990). Detection of Ki-67 proliferation rate in breast cancer. Correlation with clinical and pathologic features. PubMed. [Link]

  • An, K. C. (2016). Selective estrogen receptor modulators: tissue specificity and clinical utility. PubMed. [Link][1]

  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. [Link][7]

  • Notaro, A., et al. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Pharmacology. [Link]

  • Lewis, J. S., & Jordan, V. C. (2005). Selective Estrogen-Receptor Modulators and Antihormonal Resistance in Breast Cancer. Journal of Clinical Oncology. [Link][2]

  • Taylor & Francis Online. Selective Estrogen Receptor Modulator – Knowledge and References. Taylor & Francis. [Link][3]

  • Wikipedia. Selective estrogen receptor modulator. Wikipedia. [Link][4]

Sources

Method

Application Note: Catalytic Strategies in the Preparation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The target compound, {4-[2-(4-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The target compound, {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone , is a critical diaryl methanone ether intermediate. Compounds featuring this structural motif—a benzophenone core linked via an ether bridge to a substituted aromatic system—are highly valued in medicinal chemistry, often serving as precursors or pharmacophores for Selective Estrogen Receptor Modulators (SERMs) and photochemically active probes[1][2].

Synthesizing this ether linkage with high regioselectivity (favoring O -alkylation over C -alkylation) and optimal atom economy requires precise catalytic control. This guide outlines two field-proven synthetic pathways: the Catalyzed Williamson Ether Synthesis and the Mitsunobu Reaction .

Pathway A: The Catalyzed Williamson Ether Synthesis

This pathway utilizes 1-(2-bromoethyl)-4-methoxybenzene and 4-hydroxybenzophenone. To overcome the moderate electrophilicity of the primary alkyl bromide and prevent competitive side reactions, a multi-component catalytic system is employed[1][3]:

  • Base Catalyst ( K2​CO3​ ): Potassium carbonate provides the optimal pKa​ balance to quantitatively deprotonate 4-hydroxybenzophenone ( pKa​≈8.5 ) without inducing solvent degradation or aldol-type condensations.

  • Nucleophilic Catalyst (KI): Potassium iodide acts via a Finkelstein-type mechanism. The iodide ion ( I− ) is both a superior nucleophile and a superior leaving group compared to bromide. It attacks the alkyl bromide to form a highly reactive alkyl iodide intermediate in situ, which is subsequently attacked by the phenoxide anion.

  • Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide disrupts tight ion pairing in the solid-liquid heterogeneous mixture (solid K2​CO3​ in acetone/MEK), shuttling the phenoxide into the bulk organic phase to accelerate the SN​2 displacement.

Pathway B: The Mitsunobu Reaction

When utilizing 2-(4-methoxyphenyl)ethanol directly, the Mitsunobu reaction offers a mild, highly selective alternative that bypasses the need for alkyl halides[2][4][5].

  • Redox Catalytic System ( PPh3​ / DIAD): Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) drive the reaction thermodynamically via the formation of the strong P=O bond. PPh3​ attacks DIAD to form a betaine intermediate, which deprotonates the phenol and activates the alcohol into an oxyphosphonium leaving group. The phenoxide then performs a clean SN​2 inversion (though stereochemistry is moot for this primary alcohol) to yield the target ether[2].

Synthetic Workflow & Decision Tree

Workflow A 4-Hydroxybenzophenone + 2-(4-Methoxyphenyl)ethyl derivative B Williamson Ether Pathway (Halide/Mesylate) A->B C Mitsunobu Pathway (Alcohol) A->C D Catalysts: K2CO3, KI, TBAB Solvent: Acetone or MEK Temp: 60-80°C B->D E Catalysts: PPh3, DIAD Solvent: CH2Cl2 or THF Temp: 0°C to RT C->E F {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone D->F High Scalability E->F Mild Conditions

Caption: Decision tree for the synthesis of the target methanone ether comparing Williamson and Mitsunobu pathways.

Experimental Protocols

Protocol A: Catalyzed Williamson Ether Synthesis

Self-validating mechanism: The reaction progression can be visually tracked as the suspension changes character and the starting phenol is consumed (verifiable via TLC).

Reagents:

  • 4-Hydroxybenzophenone: 1.0 eq (e.g., 10.0 g, 50.4 mmol)

  • 1-(2-Bromoethyl)-4-methoxybenzene: 1.1 eq (11.9 g, 55.4 mmol)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 2.0 eq (13.9 g, 100.8 mmol)

  • Potassium Iodide (KI): 0.1 eq (0.84 g, 5.0 mmol)

  • Tetrabutylammonium Bromide (TBAB): 0.05 eq (0.81 g, 2.5 mmol)

  • Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK), 100 mL[1][3].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-hydroxybenzophenone and anhydrous acetone[1].

  • Deprotonation: Add the finely powdered K2​CO3​ and TBAB. Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Catalyst & Substrate Addition: Add KI, followed by the dropwise addition of 1-(2-bromoethyl)-4-methoxybenzene over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone, 80°C for MEK). Maintain reflux for 8–12 hours[3].

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active spot for 4-hydroxybenzophenone ( Rf​≈0.2 ) disappears, replaced by the less polar product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , KBr, KI). Wash the filter cake with fresh acetone.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from boiling ethanol or methanol to yield the pure target compound[3].

KICycle RBr R-Br (Alkyl Bromide) RI R-I (Active Intermediate) RBr->RI Nucleophilic Attack by I⁻ I_ion I⁻ (Catalyst) I_ion->RI Product Ar-O-R (Target Ether) RI->Product SN2 Attack by ArO⁻ Phenoxide ArO⁻ (Phenoxide) Phenoxide->Product Product->I_ion I⁻ Regenerated

Caption: Mechanistic cycle of the KI-catalyzed Finkelstein acceleration in the Williamson ether synthesis.

Protocol B: Mitsunobu Reaction

Self-validating mechanism: The highly exothermic betaine formation dictates strict temperature control. The precipitation of triphenylphosphine oxide ( Ph3​P=O ) during workup confirms reagent consumption.

Reagents:

  • 4-Hydroxybenzophenone: 1.0 eq (10.0 g, 50.4 mmol)

  • 2-(4-Methoxyphenyl)ethanol: 1.05 eq (8.05 g, 52.9 mmol)

  • Triphenylphosphine ( PPh3​ ): 1.2 eq (15.8 g, 60.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD): 1.2 eq (12.2 g, 60.5 mmol)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), 150 mL[2][4].

Step-by-Step Procedure:

  • Pre-incubation: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, dissolve 4-hydroxybenzophenone, 2-(4-methoxyphenyl)ethanol, and PPh3​ in anhydrous CH2​Cl2​ [2][4].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate[2][4].

  • Catalyst Activation: Add DIAD dropwise via an addition funnel over 30 minutes. Critical causality: Slow addition prevents thermal runaway and suppresses the formation of the unwanted hydrazine byproduct.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12–16 hours)[2][4].

  • IPC: Confirm completion via HPLC or TLC.

  • Workup: Quench the reaction with water (50 mL). Separate the organic layer, wash with brine, and dry over anhydrous MgSO4​ [4].

  • Purification: Concentrate the solvent. To remove the bulk of Ph3​P=O , triturate the crude residue with cold diethyl ether/hexanes (1:2); the oxide will precipitate. Filter and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound[4].

Quantitative Data Presentation

The following table summarizes the operational metrics for both catalytic strategies, allowing process chemists to select the optimal route based on scale and available infrastructure.

MetricPathway A: Catalyzed WilliamsonPathway B: Mitsunobu Reaction
Primary Catalysts K2​CO3​ (Base), KI (Nucleophilic), TBAB (PTC) PPh3​ / DIAD (Redox / Activation)
Typical Yield 85 – 92%75 – 88%
Reaction Temperature 56°C to 80°C (Reflux)0°C to 25°C (Room Temp)
Reaction Time 8 – 12 hours12 – 16 hours
Atom Economy High (Byproducts: KBr , H2​O , CO2​ )Low (Byproducts: Ph3​P=O , reduced DIAD)
Scalability Excellent (Kilogram scale)Moderate (Best for Discovery/Gram scale)
Purification Profile Simple filtration and recrystallizationRequires chromatography or trituration

References

  • Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives Journal of the American Chemical Society (ACS Publications) Demonstrates the standard Williamson ether synthesis of 4-hydroxybenzophenone derivatives utilizing K2​CO3​ in acetone.[Link]

  • Total Synthesis of Two Photoactivatable Analogues of the Growth-Factor-Like Mediator Sphingosine 1-Phosphate The Journal of Organic Chemistry (ACS Publications) Details the Mitsunobu reaction protocol for coupling 4-hydroxybenzophenone with primary alcohols using DIAD and PPh3​ at 0 °C to room temperature.[Link]

  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors National Institutes of Health (NIH) / PMC Provides verified experimental conditions for the Mitsunobu etherification of 4-hydroxybenzophenone in anhydrous CH2​Cl2​ .[Link]

Sources

Application

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone formulation techniques for cell culture

Application Note & Protocols Title: Formulation Strategies for the Hydrophobic Compound (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone for In Vitro Cell-Based Assays Abstract: The effective use of novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Title: Formulation Strategies for the Hydrophobic Compound (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone for In Vitro Cell-Based Assays

Abstract: The effective use of novel chemical entities in cell-based assays is frequently hampered by their poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone, a representative hydrophobic molecule, for consistent and reliable application in cell culture. We address the fundamental challenges of hydrophobicity and present two primary formulation protocols: a standard method using Dimethyl Sulfoxide (DMSO) and an advanced technique employing cyclodextrin-based complexation. This guide emphasizes the rationale behind each step, the critical importance of vehicle controls, and methods for validating the chosen formulation to ensure scientific rigor and reproducibility.

Introduction: The Challenge of Hydrophobicity in Cell Culture

(4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone is a benzophenone derivative with a molecular structure that confers significant hydrophobicity. Like many promising small molecules in drug discovery, its characteristically low water solubility presents a major obstacle for in vitro biological evaluation.[1] Introducing such compounds directly into aqueous cell culture media inevitably leads to precipitation. This results in an unknown and inconsistent final concentration, potential physical interference with cells, and dose-dependent results that are not reproducible.

The primary goal of any formulation strategy is to create a stable, homogenous dispersion of the compound in the aqueous culture medium at the desired final concentration, thereby ensuring that the cells are exposed to a known quantity of the biologically active agent. This application note details robust methodologies to achieve this, moving from a standard solvent-based approach to a more advanced carrier-mediated system.

Physicochemical Properties & Key Considerations

Before proceeding with any formulation, it is crucial to understand the properties of the compound and the environment it will be introduced into.

  • Compound Properties: (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone is predicted to be a highly lipophilic solid, insoluble in water.[1] This necessitates the use of a solubilizing agent or carrier system.

  • The Cell Culture Environment: Standard cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and, critically, serum (e.g., Fetal Bovine Serum, FBS). Serum proteins, particularly albumin, can bind extensively to hydrophobic compounds.[2][3][4][5] This binding acts as a natural solubilizing agent but also reduces the free concentration of the compound available to interact with the cells.[6] This phenomenon must be considered when interpreting experimental results.

  • The Imperative of Vehicle Controls: Any solubilizing agent (or "vehicle") used to dissolve the compound can have its own biological effects on the cells.[7][8] Therefore, it is mandatory to include a "vehicle control" in all experiments. This control group consists of cells treated with the highest concentration of the vehicle used in the experiment, but without the test compound. This allows researchers to distinguish the effects of the compound from the effects of the formulation agent itself.

Standard Formulation Protocol: Dimethyl Sulfoxide (DMSO)

DMSO is a polar, aprotic organic solvent widely used to dissolve non-water-soluble compounds for cell culture applications.[7] The strategy is to prepare a highly concentrated stock solution in 100% DMSO, which can then be serially diluted into the cell culture medium to achieve the desired final concentration while keeping the final DMSO concentration at a non-toxic level.

Determining Maximum Tolerated DMSO Concentration

The sensitivity of cells to DMSO varies significantly between cell lines.[9][10] Therefore, the first step is to determine the maximum percentage of DMSO your specific cell line can tolerate without affecting viability or proliferation.

Protocol 3.1: DMSO Cytotoxicity Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: In complete cell culture medium, prepare a range of DMSO concentrations (e.g., 5%, 3%, 1%, 0.5%, 0.3%, 0.1%, 0.05%).[7] Also, prepare a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability (e.g., >95% viability compared to the 0% control) is your maximum tolerated concentration. Typically, the final DMSO concentration in experiments should not exceed 0.1-0.5% .[7][10]

Table 1: General Guidelines for DMSO Toxicity

Final DMSO Conc. (v/v)General Cellular EffectReference(s)
> 5%Strong inhibition of cell proliferation, apoptosis, and membrane damage.[7][8][9]
1% - 5%Significant cytotoxicity and inhibition of proliferation observed in many cell lines.[9]
0.5% - 1%May cause reversible cell cycle arrest or differentiation in some cell lines; often considered the upper limit.[10]
≤ 0.5%Generally well-tolerated by most cell lines with minimal effects on proliferation or viability.[7][10]
Preparing and Using a DMSO Stock Solution

Materials:

  • (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone powder

  • High-purity, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Protocol 3.2: Compound Formulation with DMSO

  • Prepare High-Concentration Stock: Weigh out the compound powder and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication. This stock solution can typically be stored at -20°C.

  • Prepare Intermediate Dilutions (Optional but Recommended): Create a set of intermediate dilutions from your primary stock using 100% DMSO. This simplifies the final dilution step and reduces pipetting errors.

  • Final Dilution into Medium: To dose the cells, dilute the DMSO stock solution directly into pre-warmed complete cell culture medium. Crucially, the dilution factor should be at least 1:1000 to keep the final DMSO concentration below 0.1% .

    • Example: To achieve a final compound concentration of 10 µM, add 1 µL of a 10 mM DMSO stock to 1 mL of cell culture medium.

  • Mixing: Immediately after adding the DMSO stock to the medium, vortex the solution vigorously for 15-30 seconds to ensure rapid dispersion and prevent precipitation.[11]

  • Visual Inspection: Before adding to cells, visually inspect the medium. It should be clear with no visible precipitate. If cloudiness or precipitate is observed, the concentration is too high for this method, and an advanced formulation should be considered.

  • Dosing Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared compound-containing medium.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of medium used in step 3 and treat a set of control cells.

G cluster_prep Stock Preparation cluster_exp Experimental Use A Weigh Compound Powder B Dissolve in 100% DMSO to create 10-50 mM Stock A->B C Store at -20°C B->C D Dilute DMSO Stock >1:1000 into pre-warmed medium C->D E Vortex Immediately F Visually Inspect for Precipitation G Add to Cells H Prepare Vehicle Control (DMSO only) I Add to Control Cells J Proceed with Assay K Concentration too high. Consider advanced method.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol for Preparing a Cyclodextrin Inclusion Complex

This protocol uses a solvent evaporation method to facilitate the formation of the inclusion complex.

Materials:

  • (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Volatile organic solvent (e.g., Ethanol or Methanol)

  • Sterile water or phosphate-buffered saline (PBS)

  • Rotary evaporator or nitrogen stream evaporation setup

  • Sterile filter (0.22 µm)

Protocol 4.2: Compound Formulation with HP-β-CD

  • Molar Ratio Selection: Start with a 1:5 or 1:10 molar ratio of the compound to HP-β-CD. This ratio may need to be optimized.

  • Dissolution: In a glass flask, dissolve the compound and the corresponding amount of HP-β-CD in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by gently blowing a stream of nitrogen gas over the surface of the liquid until a thin, dry film is formed on the inside of the flask. This step forces the hydrophobic compound into the cavity of the cyclodextrin.

  • Hydration: Rehydrate the thin film with a known volume of sterile water or PBS. This will be your concentrated stock solution. Vortex or sonicate vigorously for several minutes to ensure the complex is fully dissolved.

  • Sterilization & Clarification: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. This also removes any un-complexed compound that may have precipitated.

  • Quantification (Optional but Recommended): Determine the actual concentration of the compound in your filtered stock solution using UV-Vis spectrophotometry or HPLC, as some compound may be lost during filtration.

  • Application: Dilute the aqueous stock solution directly into your cell culture medium to achieve the desired final concentration. Remember to include a vehicle control using a stock solution prepared with HP-β-CD alone.

Summary & Best Practices

TechniqueProsConsBest For
DMSO Simple, fast, and widely established. Potential for cytotoxicity; compound can still precipitate upon dilution if solubility is exceeded.Initial screening; moderately hydrophobic compounds; cell lines known to be tolerant to DMSO.
Cyclodextrin Significantly increases aqueous solubility; reduces or eliminates solvent toxicity; enhances stability. [12][13]More complex and time-consuming preparation; may require optimization and quantification.Highly insoluble compounds; long-term assays; cell lines sensitive to DMSO; in vivo formulation studies.

Final Checklist for Rigorous Experimentation:

  • ✓ Have you determined the maximum tolerated vehicle concentration for your cell line?

  • ✓ Is a vehicle control included for every experiment?

  • ✓ Did you visually confirm the absence of precipitation in the final medium?

  • ✓ Are you considering the potential impact of serum protein binding on your compound's effective concentration?

By following these detailed protocols and adhering to the principles of careful validation and control, researchers can confidently formulate (4-[2-(4-Methoxyphenyl)ethoxy]phenyl)(phenyl)methanone and other hydrophobic compounds for reliable and reproducible results in cell-based assays.

References

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). National Center for Biotechnology Information. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. [Link]

  • (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614. PubChem. [Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC. National Center for Biotechnology Information. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. (2017, November 29). National Center for Biotechnology Information. [Link]

  • Lipid-based formulations. Gattefossé. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. [Link]

  • Until what percentage does DMSO remain not toxic to cells? (2015, February 2). ResearchGate. [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC. (2025, March 17). National Center for Biotechnology Information. [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - PMC. (2022, November 8). National Center for Biotechnology Information. [Link]

  • The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. (2020, May 6). MDPI. [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • WO2003082303A1 - Polymeric micelle formulations of hydrophobic compounds and methods.
  • Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. [Link]

  • Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022, May 23). MDPI. [Link]

  • Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies | ACS Omega. (2025, February 28). ACS Publications. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. MyJove. [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019, November 20). MDPI. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. SpringerLink. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022, May 23). MDPI. [Link]

  • (4-hydroxyphenyl)(phenyl)methanone. Chemical Synthesis Database. [Link]

  • Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. (2011, December 15). PubMed. [Link]

  • Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. ResearchGate. [Link]

  • Strong binding of hydrophobic anions by bovine serum albumin peptides covalently linked to lysozyme. PubMed. [Link]

  • Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC. National Center for Biotechnology Information. [Link]

Sources

Method

Standardized Preclinical Dosing and Pharmacological Evaluation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Application Note & Standardized Protocol Executive Summary & Mechanistic Rationale {4-[2-(4-Methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Application Note & Standardized Protocol

Executive Summary & Mechanistic Rationale

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as MPEPM ) is a highly lipophilic benzophenone derivative featuring a p-methoxyphenethoxy side chain. Structurally, MPEPM shares a pharmacophore with known endocrine-active substances and selective estrogen receptor modulators (SERMs). Benzophenone derivatives, such as oxybenzone, have been documented to act as Estrogen Receptor alpha (ERα) agonists, inducing significant morphological changes in estrogen-sensitive tissues[1].

When designing dosing guidelines for novel xenoestrogens or SERMs like MPEPM, researchers must account for two critical pharmacokinetic and pharmacodynamic variables:

  • Solubility and Vehicle Artifacts: MPEPM's high lipophilicity necessitates specific vehicles (e.g., DMSO in vitro, phytoestrogen-stripped corn oil in vivo). Improper vehicle selection can lead to compound precipitation, masking the true maximum tolerated dose (MTD), or introducing baseline endocrine artifacts.

  • Non-Monotonic Dose Responses (NMDR): Endocrine modulators frequently exhibit biphasic or U-shaped dose-response curves. A narrow dosing window may completely miss the pharmacological efficacy of MPEPM. Therefore, a logarithmic dosing strategy spanning multiple orders of magnitude is strictly required.

This application note provides a self-validating, causally-driven protocol for both in vitro and in vivo evaluation of MPEPM, grounded in internationally recognized OECD testing guidelines.

In Vitro Dosing Protocol: ER Transactivation Assay

To establish the direct receptor-binding and transactivation capacity of MPEPM, the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay is utilized, conforming to OECD TG 455 [2].

Causality of Experimental Choices
  • Vehicle Control (0.1% DMSO): DMSO is required to solubilize MPEPM. However, concentrations exceeding 0.1% (v/v) alter cell membrane permeability and induce cytotoxicity, which artificially suppresses luciferase reporter signals, leading to false negatives.

  • Charcoal-Stripped Serum: Standard Fetal Bovine Serum (FBS) contains endogenous steroid hormones. Using dextran-coated charcoal-stripped FBS ensures a zero-estrogen baseline, allowing the isolated detection of MPEPM's agonistic or antagonistic properties.

Step-by-Step Methodology
  • Cell Preparation: Seed hERα-HeLa or MCF-7 reporter cells at a density of 1×104 cells/well in a 96-well plate using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Incubate for 24 hours.

  • Stock Solution Preparation: Dissolve MPEPM in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 7-point logarithmic serial dilution of MPEPM in DMSO (10 mM down to 10 nM).

  • Dosing: Dilute the DMSO stocks 1:1000 into the culture media to achieve final well concentrations ranging from 10 µM to 10 pM , ensuring the final DMSO concentration remains exactly 0.1%.

  • Validation Controls:

    • Positive Control: 17β-estradiol (E2) at 1 nM.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Readout: Incubate for 24 hours. Lyse cells and measure luminescence using a standard dual-luciferase assay protocol. Calculate the EC50​ relative to the maximal E2 response.

ER_Pathway MPEPM MPEPM (Ligand) {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone ER Estrogen Receptor (ERα) Ligand Binding Domain MPEPM->ER Lipophilic Binding Dimer Receptor Dimerization & Phosphorylation ER->Dimer Conformational Shift ERE Estrogen Response Element (ERE) Binding on DNA Dimer->ERE Nuclear Translocation Transcription Luciferase Reporter Expression (Readout) ERE->Transcription Co-activator Recruitment

Fig 1: Proposed mechanistic pathway of MPEPM binding to ERα and inducing target gene transcription.

In Vivo Dosing Protocol: Uterotrophic Bioassay

To evaluate the systemic estrogenic potential of MPEPM, the rodent Uterotrophic Bioassay is employed, adhering to OECD TG 440 [3]. This assay relies on the extreme sensitivity of the ovariectomized (OVX) rat uterus to estrogenic stimuli.

Causality of Experimental Choices
  • Animal Model (OVX Rats): Ovariectomy removes endogenous circulating estrogens, regressing the uterus to a baseline minimal weight. This creates a massive dynamic range for detecting the uterotrophic effects of exogenous compounds like MPEPM[3].

  • Vehicle (Phytoestrogen-Stripped Corn Oil): Standard laboratory diets and oils often contain genistein and daidzein (phytoestrogens) which can artificially inflate baseline uterine weights. Stripped corn oil ensures high lipid solubility for MPEPM without confounding the assay.

  • Route of Administration (Oral Gavage - PO): While subcutaneous injection avoids first-pass metabolism, PO dosing is preferred for benzophenone derivatives to accurately model environmental or systemic human exposure profiles and hepatic metabolite generation.

Step-by-Step Methodology
  • Acclimation & Surgery: Utilize 6-week-old female Sprague-Dawley rats. Perform bilateral ovariectomy and allow a 14-day involution period for uterine regression. Feed a phytoestrogen-free diet.

  • Formulation: Suspend MPEPM in stripped corn oil. Sonicate at 37°C for 15 minutes to ensure a homogenous lipid suspension.

  • Dosing Regimen: Randomize animals into 5 groups (n=6/group). Administer MPEPM via oral gavage (PO) at doses of 0 (Vehicle), 10, 50, and 250 mg/kg/day for 3 consecutive days. Administer 17α-ethynylestradiol (0.3 µg/kg/day) as a positive control.

  • Necropsy & Tissue Processing: Exactly 24 hours after the final dose (Day 4), euthanize the animals. Carefully dissect the uterus, severing it at the cervical junction.

  • Data Collection: Pierce the uterus to release luminal fluid, blot dry on filter paper, and record the "blotted uterine wet weight" to the nearest 0.1 mg.

InVivo_Workflow Acclimation Day -14 to 0 OVX & Involution Dosing Days 1 to 3 Daily PO Dosing (MPEPM in Corn Oil) Acclimation->Dosing Baseline Reached Necropsy Day 4 Euthanasia & Tissue Harvest Dosing->Necropsy 24h Post-Final Dose Analysis Endpoint Blotted Uterine Weight Necropsy->Analysis Fluid Removal

Fig 2: Standardized 3-day in vivo dosing and necropsy workflow based on OECD TG 440.

Standardized Data Presentation

To ensure reproducibility across laboratories, all dosing parameters and anticipated pharmacodynamic readouts must be standardized as follows:

Table 1: Standardized Dosing Parameters and Vehicle Specifications

ParameterIn Vitro (OECD TG 455)In Vivo (OECD TG 440)
Test System hERα-HeLa / MCF-7 CellsOvariectomized SD Rats
Primary Vehicle 100% DMSO (Molecular Grade)Phytoestrogen-Stripped Corn Oil
Max Vehicle Conc. 0.1% (v/v) in culture media5 mL/kg body weight
Dosing Route Direct media supplementationOral Gavage (PO)
Dose Range 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM10, 50, 250 mg/kg/day
Positive Control 17β-estradiol (1 nM)17α-ethynylestradiol (0.3 µg/kg/day)

Table 2: Anticipated Pharmacodynamic Readouts & Acceptance Criteria

EndpointTarget MetricAssay Acceptance Criteria
Cytotoxicity Cell Viability (MTS/WST-8)>80% viability at highest dose (10 µM)
Receptor Activation Relative Luminescence Units (RLU)Positive control must yield 10-fold induction
Uterotrophy Blotted Uterine Weight (mg)Positive control must show statistically significant increase ( p<0.01 ) vs. Vehicle

References

  • Oxybenzone Alters Mammary Gland Morphology in Mice Exposed During Pregnancy and Lactation. Journal of the Endocrine Society. Available at:[Link]

  • Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Executive Summary & Process Rationale The diaryl ketone {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a critical structural motif and an advanced intermediate in the synthesis of selective estrogen receptor m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The diaryl ketone {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a critical structural motif and an advanced intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and related pharmacological agents[1]. Transitioning the synthesis of this molecule from a milligram-scale discovery route to a multi-kilogram pilot plant process requires rigorous process engineering.

This application note details a highly optimized, self-validating scale-up protocol. By abandoning traditional, high-toxicity solvents in favor of a telescoped, phase-separable system, we drastically reduce Process Mass Intensity (PMI) while ensuring >90% isolated yield and >99% HPLC purity.

Mechanistic Causality & Reaction Engineering

The core transformation relies on a base-catalyzed Williamson ether synthesis between 4-hydroxybenzophenone and 4-methoxyphenethyl bromide. Every parameter in this protocol has been engineered based on thermodynamic and kinetic causality:

  • Solvent Causality (The Shift to MIBK): Discovery-scale protocols typically employ N,N-dimethylformamide (DMF) or acetonitrile (MeCN)[2]. However, on a pilot scale, DMF presents severe drawbacks: it is a Class 2 solvent with reproductive toxicity, and its high boiling point and water miscibility necessitate multiple aqueous washes, leading to high product loss and environmental burden[3]. By substituting DMF with Methyl Isobutyl Ketone (MIBK), we enable a "telescoped" process. MIBK acts as an excellent heat sink (bp 117 °C), and its water-immiscibility allows for direct aqueous quenching and phase separation within the same reactor[4].

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH, NaOH) to prevent undesired side reactions, such as ether cleavage or trace aldol-type condensations[5]. K₂CO₃ is mild, easily handled in bulk, and highly soluble in the subsequent aqueous workup.

  • Catalytic Acceleration: The heterogeneous nature of K₂CO₃ in MIBK can lead to mass-transfer limitations. To accelerate the S_N2 kinetics, a catalytic amount of Potassium Iodide (KI) is introduced. KI facilitates a Finkelstein-type mechanism, transiently converting the alkyl bromide into a highly reactive alkyl iodide in situ, thereby reducing reaction time from >24 hours to 12 hours at 100 °C.

Process Flow Visualization

ScaleUpWorkflow Step1 1. Reagent Charging 4-Hydroxybenzophenone + 4-Methoxyphenethyl Bromide Step2 2. Base & Catalyst Addition K2CO3 / KI in MIBK Step1->Step2 Step3 3. Williamson Etherification Heating at 100-105 °C for 12 h Step2->Step3 Step4 4. Telescoped Aqueous Workup Direct Phase Separation Step3->Step4 IPC: HPLC >99% Conversion Step5 5. Crystallization & Isolation Solvent Swap to Heptane Step4->Step5 Retain Organic Phase Product Final API Intermediate: {4-[2-(4-Methoxyphenyl)ethoxy] phenyl}(phenyl)methanone Step5->Product Vacuum Drying (45 °C)

Fig 1. Process flow diagram for the telescoped scale-up synthesis in MIBK.

Quantitative Data & Process Metrics

Table 1: Solvent Evaluation for Scale-Up

Solvent Boiling Point (°C) Phase Separation (Water) Process Mass Intensity (PMI) Impact Overall Suitability
DMF 153 Miscible (Requires extraction) High (Multiple washes needed) Poor (Discovery scale only)
Acetonitrile 82 Miscible (Requires extraction) High Moderate

| MIBK | 117 | Immiscible (Direct separation) | Low (Telescoped workup) | Excellent (Pilot/Commercial) |

Table 2: Stoichiometric and Reagent Parameters (10 kg Scale)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
4-Hydroxybenzophenone 198.22 1.00 10.00 kg Limiting Reagent
4-Methoxyphenethyl Bromide 215.09 1.10 11.93 kg Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 2.00 13.94 kg Acid Scavenger / Base
Potassium Iodide (KI) 166.00 0.05 0.42 kg Finkelstein Catalyst

| Methyl Isobutyl Ketone | 100.16 | N/A | 100 L | Reaction Solvent |

Step-by-Step Scale-Up Protocol (10 kg Scale)

This protocol is designed as a self-validating system; do not proceed to subsequent phases without satisfying the In-Process Control (IPC) criteria.

Phase 1: Equipment Preparation & Charging
  • Reactor Verification: Ensure the 250 L glass-lined reactor is clean and rigorously dried. Causality: Trace water hydrates the phenoxide intermediate, drastically reducing its nucleophilicity and stalling the S_N2 reaction.

  • Solvent & Substrate Charging: Charge 100 L of MIBK into the reactor. Begin agitation at 150 RPM. Add 10.00 kg of 4-hydroxybenzophenone.

  • Base & Catalyst Addition: Add 13.94 kg of K₂CO₃ (milled powder preferred) and 0.42 kg of KI. Stir at 20–25 °C for 30 minutes. Causality: Pre-mixing allows for partial deprotonation and uniform dispersion of the heterogeneous base before the alkyl halide is introduced.

  • Alkylating Agent Addition: Charge 11.93 kg of 4-methoxyphenethyl bromide to the suspension.

Phase 2: Reaction Execution
  • Heating: Ramp the reactor temperature to 100–105 °C over 1 hour. Maintain this temperature under a nitrogen blanket for 12 hours. Causality: Operating at 100 °C provides sufficient thermal energy to overcome the activation barrier of the bulky etherification while remaining safely below MIBK's boiling point to prevent reflux flooding.

  • In-Process Control (IPC) 1: Withdraw a 5 mL sample. Dilute with MeCN and analyze via HPLC (254 nm).

    • Validation Gate: The reaction is deemed complete when unreacted 4-hydroxybenzophenone is ≤ 1.0% (Area %) . If > 1.0%, continue heating for an additional 2 hours and re-sample.

Phase 3: Telescoped Workup
  • Cooling & Quenching: Cool the reactor to 50 °C. Slowly charge 50 L of purified water. Causality: Quenching at 50 °C prevents the precipitation of inorganic salts (KBr, K₂CO₃) while avoiding the violent boiling of water that would occur at higher temperatures.

  • Phase Separation: Agitate vigorously for 30 minutes, then halt agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer to waste.

  • Caustic Wash (Self-Correction Step): Charge 20 L of 5% aqueous NaOH to the organic phase. Agitate for 15 minutes, settle, and drain the aqueous layer. Causality: The NaOH wash deprotonates any trace unreacted 4-hydroxybenzophenone, partitioning it entirely into the aqueous waste and ensuring high purity of the final product.

  • Final Wash: Wash the organic layer with 30 L of brine. Separate and retain the upper MIBK layer.

Phase 4: Crystallization & Isolation
  • Solvent Distillation: Apply vacuum (approx. 100 mbar) and distill the MIBK at an internal temperature of 50–60 °C until the total volume is reduced to approximately 30 L (3 volumes).

  • Antisolvent Addition: Release the vacuum with nitrogen. While maintaining the temperature at 60 °C, slowly charge 60 L of Heptane over 1 hour. Causality: Heptane acts as an antisolvent. Slow addition at elevated temperature prevents "crashing out" (oiling out) of the product, promoting the growth of highly pure, filterable crystals.

  • Cooling Ramp: Cool the reactor linearly to 0–5 °C over 4 hours. Hold at 0–5 °C for 2 hours.

  • Filtration & Drying: Discharge the slurry to a Nutsche filter. Wash the filter cake with 20 L of cold Heptane (5 °C). Dry the product under vacuum (50 mbar) at 45 °C for 12 hours.

Analytical Validation Parameters

  • HPLC Method: C18 Column (150 x 4.6 mm, 3.5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 mins. Detection: UV at 254 nm.

  • Expected ¹H NMR (400 MHz, CDCl₃) Signatures: Look for the diagnostic triplet of the ether linkage (–CH₂–O–Ar) at approximately δ 4.15–4.25 ppm, and the methoxy singlet (–OCH₃) at δ 3.80 ppm, confirming the successful integration of the 4-methoxyphenethyl moiety.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the etherification of highly conjugated phenols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the etherification of highly conjugated phenols. The synthesis of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone—a benzophenone derivative—presents unique chemoselectivity and purification challenges.

This guide bypasses generic advice to focus on the exact causality behind experimental failures. We will explore the two primary synthetic routes: the industry-standard Williamson Ether Synthesis and the milder Mitsunobu Reaction , providing field-proven solutions and self-validating protocols.

Section 1: Troubleshooting the Williamson Ether Synthesis

Q: Why is my Williamson ether synthesis yield stalling at 60-70% despite extended heating? A: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1]. Incomplete conversion in this specific reaction usually stems from poor nucleophile desolvation. While 4-hydroxybenzophenone is easily deprotonated (pKa ~8.5), the resulting phenoxide must be highly nucleophilic to attack the alkyl halide. If you are using Potassium Carbonate (K2CO3) in an insufficiently polar solvent, the phenoxide remains tightly ion-paired, which severely retards the SN2 attack. Field-Proven Solution: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]. These polar aprotic solvents selectively solvate the metal cation, leaving a "naked," highly reactive phenoxide anion. Furthermore, swapping K2CO3 for Cesium Carbonate (Cs2CO3) drastically increases solubility and kinetic rates due to the larger, more easily dissociated cesium radius.

Q: I am observing a significant amount of a styrene-like byproduct. What is happening? A: You are likely observing 4-methoxystyrene. Your alkylating agent, 2-(4-methoxyphenyl)ethyl bromide, is a primary halide but possesses highly acidic beta-hydrogens due to the adjacent aromatic ring. Under basic conditions at elevated temperatures, the E2 elimination pathway aggressively competes with the desired SN2 substitution[2]. Field-Proven Solution: Lower the reaction temperature to 65 °C. If base-induced elimination persists, switch your electrophile from a bromide to a tosylate (OTs) or mesylate (OMs). Sulfonate esters are excellent leaving groups that are sterically bulkier, making them significantly less prone to E2 elimination than halogens.

Section 2: Troubleshooting the Mitsunobu Reaction

Q: We are evaluating the Mitsunobu reaction to avoid basic conditions. What are the mechanistic requirements for our substrate? A: The Mitsunobu reaction is a dehydrative redox process that couples an alcohol with a pronucleophile using a phosphine and an azodicarboxylate[3]. For successful inversion and etherification, the pronucleophile must be sufficiently acidic (pKa < 11) to protonate the betaine intermediate. Because the carbonyl group of 4-hydroxybenzophenone withdraws electron density via resonance, its pKa is ~8.5. This makes it an excellent acidic pronucleophile that will readily protonate the betaine formed by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), allowing the 2-(4-methoxyphenyl)ethanol to form the activated alkoxyphosphonium ion.

Q: How can we resolve purification issues caused by Mitsunobu byproducts? A: The classic Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and reduced DIAD (a hydrazine dicarboxylate). TPPO is notorious for co-eluting with diaryl ethers during silica gel chromatography, ruining the purity of the target methanone. Field-Proven Solution: Utilize polymer-supported triphenylphosphine (PS-PPh3). By anchoring the phosphine to a polystyrene resin, the oxidized byproduct remains solid and can be removed via simple vacuum filtration at the end of the reaction. Alternatively, use a modified phosphine like diphenyl(2-pyridyl)phosphine, which allows the TPPO equivalent to be washed away during workup using a 1M HCl aqueous wash.

Section 3: Quantitative Data & Condition Comparison

The following table summarizes the causal impact of optimizing reaction parameters on the final yield and purity profile of the target methanone.

ParameterWilliamson Synthesis (Standard)Williamson Synthesis (Optimized)Mitsunobu Reaction (Modified)
Reagents K2CO3, R-Br, AcetoneCs2CO3, R-OTs, DMF, TBAIPS-PPh3, DIAD, R-OH, THF
Temperature 80 °C (Reflux)65 °C0 °C to Room Temp
Typical Yield 55 - 65%88 - 94%80 - 85%
Primary Impurity 4-Methoxystyrene (E2)Trace unreacted phenolHydrazine dicarboxylate
Purification Difficult (Column)Easy (Recrystallization)Moderate (Filtration/Column)
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis

Mechanistic Goal: Maximize SN2 kinetics while suppressing E2 elimination.

  • Preparation: Charge a flame-dried, round-bottom flask with 4-hydroxybenzophenone (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cesium Carbonate (Cs2CO3, 1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide. The solution will visibly darken, validating deprotonation.

  • Alkylation: Add 2-(4-methoxyphenyl)ethyl tosylate (1.1 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.05 equiv).

  • Reaction: Heat the mixture to 65 °C under a nitrogen atmosphere for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1)[1].

  • Workup (Self-Validating): Cool to room temperature, quench with ice-cold deionized water, and extract three times with Ethyl Acetate. Wash the combined organic layers with 1M NaOH. Note: The NaOH wash is critical; it selectively ionizes and removes any unreacted 4-hydroxybenzophenone into the aqueous layer.

  • Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure methanone.

Protocol B: Modified Mitsunobu Reaction

Mechanistic Goal: Achieve etherification under neutral conditions while simplifying byproduct removal.

  • Preparation: Dissolve 4-hydroxybenzophenone (1.0 equiv) and 2-(4-methoxyphenyl)ethanol (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen.

  • Resin Addition: Add polymer-supported triphenylphosphine (PS-PPh3, 1.5 equiv) and cool the suspension to 0 °C in an ice bath.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes to control the exothermic betaine formation[3].

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup (Self-Validating): Filter the reaction mixture through a Celite pad. Wash the pad thoroughly with THF. Note: The resin trapped on the Celite contains all the phosphine oxide byproducts, validating the removal of the reaction's most problematic impurity.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the target ether.

Section 5: Reaction Workflows & Visualizations

WilliamsonWorkflow Start 4-Hydroxybenzophenone + Alkyl Halide/Tosylate Base Add Base (Cs2CO3) & Solvent (DMF) Start->Base Heat Heat to 65°C (Monitor via TLC/HPLC) Base->Heat Workup Aqueous Quench & 1M NaOH Wash Heat->Workup Purify Recrystallization (Ethanol) Workup->Purify Product Target Methanone (High Yield) Purify->Product

Fig 1: Step-by-step workflow for the optimized Williamson ether synthesis of the target methanone.

MitsunobuPathway PPh3 PS-PPh3 + DIAD Betaine Betaine Intermediate PPh3->Betaine Protonation Protonation by 4-Hydroxybenzophenone Betaine->Protonation Activation Alcohol Activation (Alkoxyphosphonium) Protonation->Activation SN2 SN2 Displacement by Phenoxide Activation->SN2 Product Target Ether (Resin Filtration) SN2->Product

Fig 2: Mechanistic pathway of the modified Mitsunobu reaction for diaryl ether formation.

Section 6: References[1] Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde - Benchchem. BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WSRlUz0e08mAISBcZqqAKp6BhoaOmjNA9uKWDHQLmzE7cX5TsWHHWKS1Dtc5CJq-5P8Y-lel33AzjmSOHOqsDVR2nO1BAno8gpwMxpw45uFxIoKQEJ37wfqeFiSHF3rxSnPGzSlfUYpHU4Cfw3FiVlMkxxt2qg5y0Vf5UYx52TJX-TaRGzgPghOs84_cd-fxijsMUsiqBRDIqbWGK4_GzbMl7e_G8gJflRwoNE9UoCtUNcc-WSA=[2] The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyRb5WICOQaQWexMSikBG5NDq15BB7GmwaB2tXTiNbsgtbQgjJkhtfNwnsIln4qwrJhOEAV7vBZfd78Dg-PlIPXjwc9reAC-WKR9bLX_n_i5ZE6w4CgDxMWPF3MAnt9P7cP9b6eY19zmqxI4eo645lWScAYmz3xUIUNXh8apSMs9JiY9saVKzNO7YzEw==[4] Mitsunobu Reaction - TCI Chemicals. TCI Chemicals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKR7FHKCXwu-QsEfmifnr3DQ8abWbXvcMgxoMPC1YOGxfmTVUOILw2VrzUMidJpiHwWpmXMrA8hRPjn03nPnyRBymPAVBs4KSbxJL2PPE6QPHeeoAmTz25SE-vC7qluACDih3w8m7QLDTiUzR-onz54qRWaSiwSvLHuH5k5f1fdww=[3] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB0k70SFPUfpDPkNpxrkIrYTnN2qCvCx6rclSDjJfGQKo0JDO3SoWsqycHcfzu50QfjN3OHHcy4U9VJVgBV85QDQXyldxg-QSdjM5Ekym5BuvTx8R5jOrEELaW6EE2ylnIyuqPrWL57cuEUNo=

Sources

Optimization

Technical Support Center: Solubilization Strategies for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone .

This compound is a classic "brick dust" and "grease ball" molecule. Structural analysis reveals a bulky benzophenone core linked to an extended ether-aromatic tail. Crucially, it completely lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range. Because of this, traditional solubilization methods like pH adjustment or salt formation are structurally impossible[1]. To achieve aqueous solubility, we must bypass ionization and rely on physical encapsulation, crystal lattice disruption, or surface area expansion.

Diagnostic Formulation Workflow

Before beginning lab work, use the following decision matrix to select the thermodynamically or kinetically appropriate solubilization pathway based on your target formulation state.

G Start API: {4-[2-(4-Methoxyphenyl)ethoxy] phenyl}(phenyl)methanone Q1 Ionizable Groups Present? Start->Q1 NoIon No (Neutral Lipophile) Q1->NoIon Structural Analysis SolState Target Formulation State? NoIon->SolState Liquid Liquid / IV / Oral Sol. SolState->Liquid Solid Solid Oral Dosage SolState->Solid Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Liquid->Cyclo Nano Nanosuspension (Media Milling) Liquid->Nano Lipid SEDDS / SMEDDS Liquid->Lipid Solid->Nano Amorph Amorphous Solid Dispersion (Hot Melt Extrusion) Solid->Amorph

Decision matrix for selecting solubility enhancement strategies based on formulation state.

Frequently Asked Questions & Troubleshooting

Q: I attempted to dissolve the API in a 20% DMSO / 80% Water co-solvent system, but it crashed out immediately upon dilution. Why? Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous media, artificially increasing the solubility of lipophilic drugs. However, upon dilution in bulk aqueous media (or in vivo biological fluids), the solvent capacity drops exponentially. The system rapidly exceeds the metastable zone width, leading to heterogeneous nucleation and immediate precipitation. Validation/Fix: If a liquid formulation is required, transition to a thermodynamically stable host-guest system (e.g., Cyclodextrin complexation)[2] or a kinetically stable micellar system. If co-solvents must be used, include a precipitation inhibitor (e.g., HPMC or PVP) to maintain the metastable supersaturated state.

Q: Which cyclodextrin derivative is optimal for encapsulating this specific benzophenone derivative? Causality: The target molecule is exceptionally bulky due to its three aromatic rings. Native β -cyclodextrin has a suitable cavity size (6.0–6.5 Å) for phenyl rings but suffers from poor intrinsic aqueous solubility (~1.85 g/100 mL) and a tendency to self-aggregate[3]. Validation/Fix: Utilize chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These derivatives are highly water-soluble (>500 mg/mL), and their amorphous nature prevents the self-aggregation typically seen with native CDs, allowing for higher drug loading[4].

Q: My nanosuspension is aggregating and exhibiting Ostwald ripening over time. How do I stabilize it? Causality: Ostwald ripening is driven by the Kelvin effect, where smaller particles have higher saturation solubility than larger ones. The dissolved API diffuses and recrystallizes onto larger particles to minimize total surface free energy[5]. Validation/Fix: Implement a dual-stabilization strategy. Use a steric stabilizer (e.g., Poloxamer 407) combined with an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate). The polymers adsorb to the crystal faces, providing a steric barrier and increasing the activation energy required for crystal growth[6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the analytical validation steps, as they confirm the mechanistic success of the formulation.

Protocol A: HP-β-CD Inclusion Complexation (Lyophilization Method)

This method utilizes thermodynamic equilibrium to force the hydrophobic benzophenone core into the hydrophilic cyclodextrin cavity[7].

  • Phase-Solubility Profiling (Validation Step): Add excess API to aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM). Shake at 25°C for 48 hours to reach thermodynamic equilibrium. Filter (0.22 µm) and analyze via HPLC to determine the binding constant ( Kc​ ) and confirm an A-type (linear) phase-solubility diagram[4].

  • Equimolar Preparation: Based on the calculated Kc​ , prepare an aqueous solution of HP- β -CD. Slowly add the calculated equimolar amount of the API under continuous magnetic stirring at 25°C.

  • Equilibration: Stir the suspension in the dark for 48 hours. The system will transition from a cloudy suspension to a clear or opalescent solution as the inclusion complexes form[8].

  • Filtration: Pass the equilibrated solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Lyophilization: Freeze the filtrate at -80°C for 12 hours. Transfer to a freeze-dryer and sublimate at < 0.1 mbar for 48 hours to obtain a dry, flowable inclusion complex powder[3].

Protocol B: Top-Down Nanosuspension Generation (Wet Media Milling)

This method relies on mechanical shear to drastically increase the surface area of the API, thereby increasing the dissolution rate according to the Noyes-Whitney equation.

  • Stabilizer Solution Preparation: Dissolve 1.0% (w/v) Poloxamer 407 and 0.1% (w/v) Sodium Lauryl Sulfate (SLS) in Milli-Q water. Filter through a 0.22 µm membrane.

  • Pre-Dispersion: Disperse 5.0% (w/w) of the coarse API powder into the stabilizer solution using a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes.

  • Media Milling: Transfer the pre-dispersion to a water-jacketed media mill. Add 0.5 mm Yttrium-stabilized Zirconium Oxide (YTZ) grinding pearls (volume ratio 60:40 pearls to suspension).

  • Milling Cycle: Mill at 2,500 RPM for 120 minutes. Critical: Maintain the jacket temperature at 5°C to prevent thermal degradation and localized melting of the API[6].

  • Harvesting & Validation: Separate the nanosuspension from the milling pearls using a 100 µm sieve. Validate the particle size distribution (PSD) using Dynamic Light Scattering (DLS); target a Z-average of < 300 nm with a Polydispersity Index (PDI) < 0.2.

Quantitative Benchmarking

Use the following table to compare the expected outcomes of each solubilization technique for this specific API class.

Enhancement TechniquePrimary MechanismExpected Solubility IncreasePhysical StabilityBest Suited For
Co-Solvency (DMSO/Water) Dielectric constant reduction10x - 50xLow (Precipitates upon dilution)Pre-clinical IV dosing (with caution)
HP-β-CD Complexation Host-guest hydrophobic encapsulation100x - 500xHigh (Thermodynamically stable)Liquid oral, IV, and ophthalmic drops
Nanosuspension (Milling) Surface area expansionApparent increase (Dissolution rate)Medium (Requires steric stabilizers)High-dose solid oral / Injectables
Amorphous Solid Dispersion Crystal lattice disruption50x - 200xMedium (Risk of recrystallization)Solid oral dosage forms (Tablets)

Mechanistic Pathway of Cyclodextrin Inclusion

Understanding the molecular interactions is key to troubleshooting. The encapsulation of the API into the cyclodextrin cavity is driven by the displacement of high-enthalpy water molecules and stabilized by Van der Waals forces[3].

Mechanism API Free API (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Van der Waals & Hydrophobic Int. CD Free HP-β-CD (Hydrophilic Ext.) CD->Complex Cavity Encapsulation Bio Systemic Absorption Complex->Bio Dissociation at Membrane

Thermodynamic mechanism of host-guest inclusion complexation and systemic release.

References

  • [7] Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. 7

  • [2] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. 2

  • [8] Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol - MDPI. 8

  • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. 4

  • [5] Solubility enhancement techniques: A comprehensive review - WJBPHS.5

  • [3] Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. 3

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review - IJPBR.

  • [6] Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. 6

  • [1] Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends - Journal of Drug Delivery and Therapeutics.1

Sources

Troubleshooting

Technical Support Center: Advanced Purification of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone . This highly lipophilic diaryl ketone is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) such as bazedoxifene[1].

Typically synthesized via a Williamson etherification between 4-hydroxybenzophenone and a 2-(4-methoxyphenyl)ethyl halide[2], the crude reaction mixture presents unique purification challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the mechanistic causality behind purification failures and providing self-validating protocols to ensure >99.5% purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties dictating the purification strategy for this compound? A1: The target compound is a neutral, highly hydrophobic ether with no ionizable functional groups. It contains a benzophenone core that provides strong UV absorbance (ideal for 254 nm monitoring) but lacks hydrogen-bond donors. Consequently, it has high solubility in non-polar organic solvents (dichloromethane, ethyl acetate) and zero aqueous solubility. Your purification strategy must exploit the polarity difference between this neutral ether and the ionizable starting material (4-hydroxybenzophenone).

Q2: How can I minimize the chromatographic burden before even loading a column? A2: Leverage the pKa difference between your starting materials. 4-Hydroxybenzophenone has a phenolic proton (pKa ~8.5). By performing an alkaline aqueous wash (e.g., 0.5 M NaOH) during the liquid-liquid extraction phase, you quantitatively deprotonate the unreacted phenol into its water-soluble sodium phenoxide salt[3]. The neutral target ether remains entirely in the organic phase. This single chemical step drastically reduces the mass loaded onto your column and prevents severe peak tailing.

Q3: Why does my target compound co-elute with the alkylating agent during silica gel chromatography? A3: Both the target ether and the unreacted alkyl halide (e.g., 2-(4-methoxyphenyl)ethyl bromide) are highly lipophilic. On a normal-phase silica matrix, their retention factors ( Rf​ ) are nearly identical in standard non-polar solvent systems because neither interacts strongly with the polar silanol groups. To resolve this, you must switch to reverse-phase chromatography, where separation is driven by hydrophobic surface area and molecular volume rather than polar interactions.

Part 2: Troubleshooting Guide

Issue 1: Severe peak tailing and baseline drift during normal-phase flash chromatography.

  • Root Cause: This is caused by residual unreacted 4-hydroxybenzophenone hydrogen-bonding with the free silanol groups on the silica gel stationary phase.

  • Solution: If an alkaline wash was omitted or incomplete, add 1% acetic acid to your mobile phase to suppress secondary interactions. However, the preferred corrective action is to re-dissolve the crude mixture in an organic solvent and perform the alkaline wash described in Q2.

Issue 2: Poor recovery or compound degradation during solvent evaporation post-HPLC.

  • Root Cause: The target compound is a heavy ether that can trap solvent. Prolonged heating in a rotary evaporator, especially in the presence of harsh acidic modifiers like trifluoroacetic acid (TFA), can lead to acid-catalyzed ether cleavage.

  • Solution: Switch the HPLC modifier from TFA to 0.1% Formic Acid, which is volatile and significantly milder[4]. Evaporate the acetonitrile under reduced pressure at a bath temperature strictly 40 °C, and lyophilize the remaining aqueous suspension.

Issue 3: Emulsion formation during the alkaline aqueous workup.

  • Root Cause: The high lipophilicity of the target compound combined with the surfactant-like properties of sodium phenoxide can stabilize oil-in-water emulsions.

  • Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the interfacial tension, or add saturated brine (NaCl) to increase the density and ionic strength of the aqueous layer, forcing phase separation.

Part 3: Data Presentation

Table 1: Flash Chromatography Gradient Optimization

Mechanistic Rationale: Selecting the correct solvent system is critical for separating the target ether from lipophilic impurities.

Solvent System (Normal Phase)Target Ether Rf​ Phenol Rf​ Alkyl Halide Rf​ Resolution Quality
100% Hexanes0.050.000.10Poor (Compounds retained)
Hexane / EtOAc (90:10)0.350.100.40Moderate (Co-elution risk)
Hexane / Toluene (50:50)0.250.050.45Excellent (Exploits π−π interactions)
Dichloromethane (100%)0.800.400.85Poor (No resolution)
Table 2: Preparative HPLC Method Parameters

Mechanistic Rationale: Reverse-phase chromatography maximizes the resolution between the target ether and the alkyl halide based on molecular size and hydrophobicity.

ParameterValueMechanistic Purpose
Column C18, 250 x 21.2 mm, 5 µmProvides high hydrophobic surface area for retaining lipophilic ethers.
Mobile Phase A H 2​ O + 0.1% Formic AcidSuppresses residual silanol activity without risking ether cleavage[4].
Mobile Phase B Acetonitrile + 0.1% FALower viscosity than methanol; provides sharper peaks for bulky molecules.
Gradient 60% B to 95% B (20 min)Shallow gradient ensures resolution of the structurally similar alkyl halide.
Detection UV at 254 nm & 280 nmBenzophenone core absorbs strongly at 254 nm; 280 nm confirms ether presence.

Part 4: Standardized Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

This protocol is designed as a bulk purification step to remove polar impurities and baseline material.

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimum volume of dichloromethane (DCM). Add silica gel (mass equal to 3x the crude weight) and evaporate the DCM under reduced pressure. Causality: Dry loading prevents the highly lipophilic compound from streaking down the column, which occurs if loaded in a strong solvent.

  • Column Equilibration: Pack a silica gel column and equilibrate with 2 column volumes (CV) of 100% Hexanes.

  • Elution: Run a gradient from 0% to 15% Ethyl Acetate in Hexanes over 10 CV.

  • Fraction Collection & Self-Validation: Collect 20 mL fractions. Spot fractions on a TLC plate and develop in Hexane/EtOAc (8:2).

    • Validation Gate: Only pool fractions showing a single UV-active spot at Rf​ ~0.4. To validate the absence of the phenol impurity, expose the TLC plate to iodine vapor; the pooled fractions must not show a secondary brown spot at Rf​ ~0.1.

Protocol B: Reverse-Phase Preparative HPLC Workflow

This protocol is used for final polishing to achieve >99.5% purity, specifically targeting the removal of unreacted alkyl halides.

  • Sample Injection: Dissolve the semi-pure material from Protocol A in a 1:1 mixture of Acetonitrile and DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Causality: DMSO prevents the highly hydrophobic ether from precipitating in the sample loop when it meets the aqueous mobile phase.

  • Chromatographic Run: Execute the gradient detailed in Table 2 at a flow rate of 20 mL/min. The target ether will elute late in the run (typically between 14-16 minutes) due to its high logP.

  • Fraction Recovery & Self-Validation: Monitor the eluent at 254 nm. Collect the main peak, discarding the front and tailing edges (10% threshold) to ensure maximum purity.

    • Validation Gate: Before evaporating the solvent, inject 5 µL of the pooled fraction into an analytical HPLC system. The purity must read 99.5% AUC. If validated, proceed to rotary evaporation (bath 40 °C) to remove acetonitrile, followed by lyophilization to yield the pure white solid.

Part 5: Mandatory Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Ether + Phenol + Alkyl Halide) N2 Alkaline Aqueous Workup (0.5 M NaOH Wash) N1->N2 Liquid-Liquid Extraction N3 Organic Phase (Target Ether + Alkyl Halide) N2->N3 Retains neutral organics N4 Aqueous Phase (Sodium Phenoxide) N2->N4 Removes unreacted phenol N5 Normal-Phase Flash Chromatography (Hexane/Toluene Gradient) N3->N5 Bulk Purification N6 Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% FA) N5->N6 Resolves co-eluting alkyl halide N7 Pure Target Compound (>99.5% Purity) N6->N7 Final Polish & Lyophilization

Workflow for the isolation and purification of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone.

Part 6: References

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Target Audience: Analytical Chemists, Method Development Scientists, and QC Professionals. Compound Profile: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a highly lipophilic, neutral benzophenone derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and QC Professionals.

Compound Profile: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a highly lipophilic, neutral benzophenone derivative. Structurally, it is characterized by three aromatic rings, an ether linkage, and a ketone group. Because it lacks ionizable functional groups (such as amines or carboxylic acids), it remains neutral across the standard HPLC pH range. Resolving co-elution for this compound requires manipulating intermolecular forces beyond simple hydrophobicity.

Mechanistic Troubleshooting Guide (FAQs)

Q1: My compound is showing a shoulder or merged peak on a standard C18 column. What is the root cause? A1: A shoulder indicates co-elution, likely from a structurally related impurity (e.g., a positional isomer, demethylated byproduct, or starting material like 4-hydroxybenzophenone). C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions[1]. If the impurity has a similar aliphatic footprint and LogP to your target compound, the C18 phase cannot differentiate them. For complex aromatics, C18 fails to exploit the molecule's rich π -electron density.

Q2: How do I choose the right stationary phase to resolve these specific structural analogs? A2: To separate closely related aromatic compounds, you must alter the chromatographic selectivity ( α ), which is the most powerful parameter in the resolution equation[2]. You should switch to a stationary phase that offers orthogonal interaction mechanisms:

  • Biphenyl Phases: These columns provide strong π−π interactions, which are highly effective for separating positional isomers and compounds with varying degrees of aromaticity[3].

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of π−π interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atoms will interact uniquely with the ether and ketone dipoles of your target compound, providing a completely different elution order compared to C18[3].

Q3: Should I adjust the mobile phase pH to fix the co-elution? A3: For the target compound itself, pH adjustment will not change retention because it is neutral. However, if your co-eluting impurity is ionizable (e.g., a phenolic byproduct), adjusting the mobile phase pH to be at least 2 units away from the impurity's pKa can selectively shift the impurity's retention time, pulling it away from your neutral main peak[4].

Q4: Acetonitrile vs. Methanol: Which organic modifier is better for this benzophenone derivative? A4: If you are experiencing co-elution in Acetonitrile, switch to Methanol. Acetonitrile is an aprotic solvent that interacts primarily via dipole-dipole forces. Methanol, being a protic solvent, participates in hydrogen bonding[5]. Because your compound contains hydrogen-bond acceptors (the ketone and ether oxygens), replacing Acetonitrile with Methanol alters the solvation shell around the analyte. This fundamental change in solvent selectivity often drastically alters the spacing ( α ) between closely eluting neutral pairs[5].

Q5: How can I manipulate the gradient and temperature to achieve baseline resolution ( Rs​>1.5 )? A5: Once the correct column and solvent are chosen, fine-tune the retention factor ( k ). Lowering the column temperature increases retention and amplifies the subtle enthalpic differences in π−π interactions between the analyte and the stationary phase[6]. Additionally, flattening the gradient (e.g., decreasing the ramp rate to 1-2% B/min) specifically during the elution window of the target compound increases the time the molecules spend partitioning, thereby maximizing resolution[7].

Experimental Protocols for Baseline Resolution

Protocol A: Orthogonal Stationary Phase Screening

Objective: Identify the optimal column chemistry by evaluating π−π and dipole interactions. Causality: Screening orthogonal phases isolates the effect of stationary phase chemistry on selectivity ( α ), preventing time wasted on optimizing a fundamentally flawed C18 method.

  • System Preparation: Plumb a column switching valve with three columns of identical dimensions (e.g., 150 x 4.6 mm, 3 µm): a standard C18, a Biphenyl, and a PFP column.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol). Note: Formic acid is included to maintain good peak shape for any trace ionizable impurities, even though the main API is neutral[4].

  • Scouting Gradient: Program a universal scouting gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Temperature Control: Set the column compartment to a stable 30°C to ensure reproducible partitioning[6].

  • Execution & Analysis: Inject the sample matrix on all three columns. Use a Photodiode Array (PDA) detector (extracted at 254 nm) to assess peak purity angles and calculate the resolution ( Rs​ ) for the critical pair[4]. Select the column yielding Rs​>1.2 for further gradient optimization.

Protocol B: Gradient Flattening and Isocratic Hold Optimization

Objective: Maximize resolution ( Rs​>1.5 ) by optimizing the retention factor ( k ) during the critical elution window. Causality: A shallower gradient decreases the rate of change of solvent strength, increasing the Δk between structurally similar compounds as they traverse the column[7].

  • Identify Elution %B: From Protocol A, calculate the exact percentage of Mobile Phase B at which the target compound elutes (e.g., 65% B).

  • Design the Focused Gradient: Program a rapid ramp from 5% B to 10% below the elution point (e.g., 55% B) over 3 minutes.

  • Apply the Shallow Ramp: Decrease the gradient slope to 1% B/min through the critical elution window (e.g., 55% to 75% B over 20 minutes)[7].

  • Column Wash: Ramp to 95% B for 5 minutes to elute highly lipophilic matrix components, followed by a 5-minute re-equilibration at 5% B.

  • Evaluate & Iterate: Inject the sample. If baseline resolution is still not achieved, introduce a 5-minute isocratic hold exactly at the %B where the critical pair begins to elute[7].

Quantitative Data & Optimization Matrices

Table 1: Stationary Phase Selectivity Comparison for Aromatic Ethers

Stationary PhasePrimary Interaction MechanismSecondary InteractionsBest Use Case for Benzophenone Derivatives
Alkyl (C18) Hydrophobic (Dispersive)NoneGeneral screening; differing LogP values[1].
Biphenyl π−π OverlapHydrophobicResolving positional isomers and aromatic analogs[3].
PFP Dipole-Dipole & π−π Shape SelectivityResolving halogenated or closely related ether/ketone analogs[3].

Table 2: Mobile Phase & Parameter Optimization Matrix

Parameter ChangeChromatographic EffectCausality / Mechanism
Acetonitrile Methanol Alters Selectivity ( α )Shifts from dipole interactions to hydrogen-bonding, changing the solvation shell[5].
Lowering Temperature Increases Retention ( k )Enhances enthalpic interactions (like π−π bonding) between analyte and stationary phase[6].
Flattening Gradient Slope Increases Resolution ( Rs​ )Provides more partitioning time in the critical elution window[7].
Adjusting Aqueous pH Shifts Impurity RetentionInduces/suppresses ionization of impurities (e.g., phenols), altering their hydrophobicity[4].

Method Development Workflows & Mechanisms

G Start Co-Elution Detected (Shoulder/Merged Peak) CheckPurity Verify Peak Purity (PDA/DAD or MS) Start->CheckPurity IsIonizable Is Impurity Ionizable? (e.g., Phenolic) CheckPurity->IsIonizable Confirmed AdjustPH Adjust Mobile Phase pH (Shift impurity retention) IsIonizable->AdjustPH Yes ChangeSolvent Switch Organic Modifier (Acetonitrile ↔ Methanol) IsIonizable->ChangeSolvent No / Unknown AdjustPH->ChangeSolvent Still co-eluting ChangeColumn Switch Stationary Phase (C18 → Biphenyl or PFP) ChangeSolvent->ChangeColumn Still co-eluting FlattenGradient Flatten Gradient Slope & Lower Temperature ChangeColumn->FlattenGradient Fine-tuning Resolved Baseline Resolution (Rs > 1.5) FlattenGradient->Resolved

Caption: HPLC Method Development Decision Tree for Neutral Aromatic Compounds.

G Analyte {4-[2-(4-Methoxyphenyl)ethoxy] phenyl}(phenyl)methanone C18 C18 Alkyl Phase - Hydrophobic (Dispersive) - Low Selectivity for Isomers Analyte->C18 Aliphatic tail Biphenyl Biphenyl Phase - Strong π-π Interactions - High Aromatic Selectivity Analyte->Biphenyl 3x Aromatic Rings PFP PFP (Pentafluorophenyl) - π-π & Dipole-Dipole - Shape Selectivity Analyte->PFP Ether/Ketone Dipoles

Caption: Intermolecular Forces Dictating Selectivity in Aromatic HPLC Separations.

References

  • Resolving co-eluting peaks HPLC Source: chromatographyonline.com URL:5

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives Source: benchchem.com URL:7

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance Source: mac-mod.com URL:1

  • Real Solutions to Improve Your HPLC Peak Resolution Source: thermofisher.com URL:6

  • Resolving co-eluting peaks in Evolitrine HPLC chromatogram Source: benchchem.com URL:4

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices Source: chromatographyonline.com URL:3

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development Source: chromatographytoday.com URL:2

Sources

Troubleshooting

Technical Support Center: Troubleshooting {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize bulky benzophenone intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize bulky benzophenone intermediates. While {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone may appear to have an accessible carbonyl on a 2D plane, its solution-phase behavior dictates otherwise.

The flexible 5-atom ether tail allows the terminal 4-methoxyphenyl ring to fold back over the central benzophenone core. This intramolecular π−π stacking creates a pseudo-macrocyclic steric shield around the carbonyl carbon. This structural folding severely restricts the trajectory of incoming nucleophiles, leading to high rates of enolization or reduction instead of the desired 1,2-addition.

Conformational Dynamics & Steric Shielding

G A Extended Conformation (Carbonyl Exposed) B Intramolecular Folding (Pi-Pi Stacking) A->B Entropy/Enthalpy shift C Folded Conformation (Carbonyl Shielded) B->C Thermodynamic sink D Steric Hindrance (Reaction Inhibition) C->D Blocks bulky nucleophiles

Fig 1: Conformational folding of the ether tail leading to carbonyl steric shielding.

🔬 Troubleshooting Guides & FAQs

Q1: My Grignard additions to the carbonyl are yielding mostly unreacted starting material and trace reduction products. How do I force the 1,2-addition?

Causality & Insight: Standard Grignard reagents (RMgX) are highly basic. When they encounter the sterically shielded carbonyl of our target molecule, the activation energy for direct nucleophilic attack is too high. Instead, the Grignard reagent acts as a base (causing enolization) or a hydride donor (via β -hydride elimination), resulting in recovered starting material upon aqueous workup.

Solution: Transition to an Organocerium Reagent as pioneered by [1]. Cerium(III) chloride is highly oxophilic and acts as a hard Lewis acid, coordinating tightly to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically lowering the LUMO energy. Simultaneously, transmetalation of the Grignard to cerium reduces the basicity of the reagent. This dual-action mechanism allows the nucleophile to penetrate the steric shield without triggering side reactions.

Protocol: Organocerium-Mediated 1,2-Addition
  • Activation: Heat CeCl3·7H2O at 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl3.

    • Validation Checkpoint: The powder must be free-flowing and completely dry; residual water will quench the organometallic reagent and halt the reaction.

  • Suspension: Cool to room temperature, add anhydrous THF, and stir vigorously overnight.

    • Validation Checkpoint: A uniform, milky-white suspension confirms proper solvation of the CeCl3.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 eq). Stir for 1.5 hours.

  • Addition: Add {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (1.0 eq) dissolved in minimal THF dropwise.

  • Quench & Isolate: Stir for 2 hours at -78 °C, then quench with 10% aqueous acetic acid. Extract with EtOAc.

G Step1 1. Dry CeCl3 (140°C, Vacuum) Step2 2. Suspend in THF (Stir 2h - Overnight) Step1->Step2 Step3 3. Add RMgX (-78°C) (Form Organocerium) Step2->Step3 Step4 4. Add Substrate (Overcome Hindrance) Step3->Step4 Step5 5. Aqueous Workup (Isolate Product) Step4->Step5

Fig 2: Step-by-step workflow for Organocerium-mediated nucleophilic addition.

Q2: I am attempting a direct reductive amination, but the reaction stalls. What is the bottleneck?

Causality & Insight: Reductive amination requires the formation of a tetrahedral hemiaminal intermediate before dehydration to the imine/iminium species. The folded conformation of the ether tail sterically clashes with the incoming amine, making the hemiaminal formation thermodynamically unfavorable.

Solution: Employ Titanium(IV) isopropoxide [Ti(OiPr)4] as a dehydrating Lewis acid, following the [2]. Ti(OiPr)4 coordinates with both the carbonyl oxygen and the amine, templating the addition while simultaneously acting as a water scavenger. This forces the equilibrium toward the imine, physically breaking the π−π stacked conformation prior to reduction.

Protocol: Ti(OiPr)4-Mediated Reductive Amination
  • Imine Formation: Combine the methanone (1.0 eq), primary/secondary amine (1.2 eq), and Ti(OiPr)4 (2.0 eq) in anhydrous THF. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Take an aliquot for IR analysis; the disappearance of the carbonyl stretch (~1660 cm⁻¹) confirms complete imine formation. Do not proceed to reduction until this is verified.

  • Reduction: Add NaBH4 or NaBH3CN (1.5 eq) and stir for an additional 6 hours.

  • Workup: Quench with 1M NaOH to precipitate TiO2. Filter the resulting slurry through a Celite pad, washing thoroughly with EtOAc to recover the amine product.

Q3: Standard NaBH4 reduction of the ketone is sluggish and requires elevated temperatures, which degrades my material. How can I achieve rapid reduction?

Causality & Insight: Standard NaBH4 is a relatively bulky, soft hydride donor. The steric hindrance around the methanone core physically slows the hydride transfer, requiring thermal energy that leads to ether cleavage or degradation.

Solution: Utilize the Luche Reduction conditions [3]. By adding stoichiometric CeCl3 to a methanolic solution of NaBH4, you generate methoxyborohydrides [e.g., NaBH(OMe)3], which are much harder, smaller, and more reactive hydride donors. The CeCl3 also strongly activates the carbonyl group.

Protocol: Luche Reduction
  • Preparation: Dissolve the methanone (1.0 eq) and CeCl3·7H2O (1.2 eq) in methanol (0.2 M).

  • Reduction: Cool the flask to 0 °C. Add NaBH4 (1.2 eq) portion-wise.

    • Validation Checkpoint: Vigorous hydrogen evolution will occur immediately. The reaction is typically complete within 10-15 minutes. Verify by TLC.

  • Workup: Dilute with water, evaporate the bulk methanol under reduced pressure, and extract with dichloromethane.

📊 Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from standard conditions to our optimized, sterically-bypassing protocols.

Reaction TypeStandard ReagentStandard YieldOptimized ReagentOptimized YieldReaction Time
1,2-Addition RMgX (Grignard)< 15% (Mostly enolization)RMgX + CeCl3 85 - 95% 3.5 hours
Reductive Amination NaBH3CN / AcOH20 - 30%Ti(OiPr)4 then NaBH475 - 88% 18 hours
Carbonyl Reduction NaBH4 / EtOH40% (at 60 °C)NaBH4 + CeCl3 (Luche)> 95% 15 minutes

📚 References

  • Imamoto, T.; Takiyama, N.; Nakamura, K.; Hatajima, T.; Kamiya, Y. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society.[Link]

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.[Link]

  • Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society.[Link]

Optimization

Technical Support Center: Crystallization of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Welcome to the technical troubleshooting guide for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone . As a highly lipophilic benzophenone derivative featuring a flexible ethoxy linker and multiple planar aromatic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone . As a highly lipophilic benzophenone derivative featuring a flexible ethoxy linker and multiple planar aromatic rings, this molecule presents significant entropic barriers to crystallization.

This guide is designed for process chemists and researchers to diagnose, troubleshoot, and resolve the most common isolation failure associated with this class of molecules: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: When I add my antisolvent (e.g., heptane or water), the solution turns milky but forms a sticky gum instead of a filterable powder. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because of the molecule's high lipophilicity and structural flexibility, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. When supersaturation is generated too rapidly (via fast cooling or rapid antisolvent addition), the system enters a miscibility gap. Instead of nucleating solid crystals, the solution demixes into a solute-rich oil phase and a solute-lean continuous phase[1]. This highly viscous oil phase often solidifies spontaneously into an amorphous, gummy solid rather than a defined crystal lattice[2].

Q2: How can I bypass this miscibility gap and force true crystalline nucleation? A: The key is to maintain the system within the metastable zone—below the solubility limit but above the binodal curve where LLPS occurs[3]. This requires a three-pronged approach:

  • Solvent Selection: Solvents with excessively high drug solubility often increase oiling-out risks because they reduce the maximum achievable supersaturation before demixing occurs[4]. You must select a solvent/antisolvent pair that provides a wide metastable zone.

  • Controlled Desupersaturation: Add the antisolvent extremely slowly to avoid localized spikes in concentration.

  • Seeding: Introduce 1-3 wt% of crystalline seeds before reaching the oiling-out concentration. Seeding provides a low-energy surface for heterogeneous nucleation, allowing crystal growth to safely deplete the supersaturation before the system can phase-separate[5].

Q3: I managed to get the oil to solidify into crystals, but my purity is lower than the starting material. Why? A: Solute molecules in the product-rich oil droplets arrange randomly and possess high mobility, making the oil phase an excellent solvent for structurally similar impurities[1]. When crystallization proceeds from or through these oil droplets, the desired impurity rejection process is bypassed, and impurities are permanently entrapped within the agglomerated crystal lattice[5][6]. To achieve high purity, you must avoid oiling out entirely.

Part 2: Thermodynamic Pathway Analysis

The diagram below illustrates the divergent thermodynamic pathways between uncontrolled oiling out and controlled seeded nucleation.

G cluster_0 High Supersaturation / Rapid Cooling cluster_1 Controlled Supersaturation + Seeding Start Single Liquid Phase (API + Solvent + Antisolvent) LLPS Miscibility Gap (Spinodal) Liquid-Liquid Phase Separation Start->LLPS Rapid Antisolvent Addition Metastable Metastable Zone (Below Binodal Curve) Start->Metastable Slow Addition + Temp Control OilPhase Solute-Rich Oil Phase (High Impurity Entrapment) LLPS->OilPhase Demixing Amorphous Amorphous Solid / Gum (Low Purity) OilPhase->Amorphous Spontaneous Solidification Nucleation Heterogeneous Nucleation (Crystal Growth) Metastable->Nucleation Seed Addition Crystals High-Purity Crystalline Solid Nucleation->Crystals Controlled Desupersaturation

Caption: Thermodynamic pathways comparing liquid-liquid phase separation (oiling out) vs. true nucleation.

Part 3: Solvent Selection Matrix

Selecting the correct solvent system is critical. The table below summarizes the quantitative and qualitative data for solvent pairing based on the lipophilic nature of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone.

Solvent SystemSolvency ProfileLLPS (Oiling Out) RiskProcess Recommendation & Causality
Ethyl Acetate / Heptane Good / PoorLow to Moderate Recommended. Provides a wide metastable zone. The moderate polarity of EtOAc prevents the API from becoming "too soluble," allowing for controlled supersaturation[4].
Toluene / Heptane Excellent / PoorHigh Avoid. The API's aromatic rings make it highly soluble in Toluene. Adding heptane rapidly pushes the system into the spinodal gap before nucleation can occur.
Acetone / Water Good / Very PoorVery High Avoid. The extreme hydrophobicity of the API causes immediate and violent demixing (LLPS) upon water addition, forming an unworkable emulsion[7].
Isopropanol (Neat) ModerateModerate Alternative. Can be used for cooling crystallization without antisolvent, provided the cooling rate is kept strictly below 0.1 °C/min[5].

Part 4: Self-Validating Experimental Protocol

To successfully isolate the compound, use the following Seeded Anti-Solvent Crystallization Protocol . This protocol includes built-in validation checks to ensure the system remains in the metastable zone.

Workflow Step1 Step 1: Dissolution Dissolve API in EtOAc at 50°C Step2 Step 2: Polish Filtration Remove particulates Step1->Step2 Step3 Step 3: Antisolvent I Add Heptane to slight turbidity, heat to clear Step2->Step3 Step4 Step 4: Seeding Add 1-2 wt% seeds at 45°C. Age 1h Step3->Step4 Step5 Step 5: Antisolvent II Slowly dose Heptane over 4-6 hours Step4->Step5 Step6 Step 6: Isolation Cool to 5°C, Filter, Wash, Dry Step5->Step6

Caption: Self-validating step-by-step experimental workflow for seeded anti-solvent crystallization.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in Ethyl Acetate (approx. 5-7 volumes) at 50 °C. Ensure complete dissolution.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could trigger uncontrolled, premature nucleation.

  • Establishing the Metastable Zone (Validation Step):

    • Action: Slowly add Heptane at 50 °C until the solution becomes faintly turbid.

    • Validation Check: Stop the addition. If the turbidity persists and forms visible oil droplets on the reactor wall, you have crossed the binodal curve into the miscibility gap.

    • Correction: Heat the mixture to 55 °C and add 2-5% v/v of Ethyl Acetate until the solution is perfectly clear again. You are now safely in the metastable zone.

  • Seeding & Aging: Cool the clear solution to 45 °C. Add 1-2 wt% of highly pure, crystalline seed material. Hold the suspension at 45 °C for 1 hour. Causality: This aging period allows the seeds to heal and begin consuming supersaturation, creating a robust crystal bed.

  • Controlled Antisolvent Dosing: Slowly dose the remaining Heptane (approx. 10-15 volumes) over a period of 4 to 6 hours using a syringe pump. Causality: A slow dosing rate ensures the rate of crystal growth exceeds the rate of supersaturation generation, preventing the system from slipping back into LLPS.

  • Cooling & Isolation: Linearly cool the suspension to 5 °C over 2 hours. Filter the resulting slurry, wash the cake with cold Heptane, and dry under vacuum at 40 °C.

Part 5: References[5] Study on the Oiling-out and Crystallization for the Purification of Idebenone - American Chemical Society (Organic Process Research & Development) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWP7yWL3OkoN9UHl9gGgAQo2eIyHawpr1P0xmV83xupCnRLPj9v_-nzxrKzsT1tPEmrMnj-qfnbcKGU91YqGw8-H7ZUtPlJRMSe0dGzuzqFOGhM6Enxn4vOQPmvkNhGKnZhVMn0WPEh9hi[1] Oiling Out in Crystallization - Mettler Toledo -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPfbpvusnn3FNX9Evb1cS9UHr4JZw_nAahGb5Rt7aK3A-8jmK-Ga-jrqPSDr0cnGXJbLiHO0Rqnb9PQ5EgnnVexbFDGHNiE1aQQ7cqu7nVphHBTpMQlIk6eZdE3PBpyxnLbWb4HyXRIrCBuatYmjNe06UC7p4CVE9-7S28meaiQQ-7MI4a3WMnZhjCl9CmleoIpO-bZJjKCm3Y3UOzEd3VrOFBvKQzrDajZWl1yfRFwD3iKA==[3] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRR_8Frt_diMYA8dOVGbEBL7wTiMPlKT7COoqEtj-g2L0KwhBwi5e4b-pEbkL7dK2wF14H9o6YZIh2CZVZduxFjy7cUeU9hhqdunvemLd3DIa_C4ANPkA1nEQg8-1hARfk[4] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - American Chemical Society -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumEsQpeWWoJJ_Ag4Rzgft647LkLOadxb1rwe3yDZl6pjspMtbQDj7dwxMmwA7md2UFUFk3Ua7SWIMOhzmA75Gf4ZYz7_aOoT7zSITFKkOAQ8LkBVkkz7H7ydf8Wtwlqwnjlnp56_frr1BjQ==[7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOarM1V7niYKFIyM0Z6JhMxcbu5B7Av98l2hxhlaLEuyukcQ_Pxwv21w8tV36kDVbyodjYyJFIXx2crE24ssSVHL7Di0GsoZcoaNcUN0NIdm4P1QOVM0BOO7z1cDXASILIfVsC[6] Effect of Liquid-Liquid Phase Separation During Crystallization - LUT University (LUTPub) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEipslSXlCG0OUOYhtgDhhfNg7ax5cNpmd--U2mQhFQTGbQP-yNGLsXWS-XUnlpXLWIdzEzNAyb_X3mdI_-U1hKHSMQlcf58Ef8i8Rno7eF-OJYEFvjItMMuVcqoceAbETaU6ZrVkJ2nJ2OPI9VUqs0-vscUqjcDGfUTV4Dadoz0hEdV6Xeod0ZH06v9Ae38W5zvh6ZO3LFRmuYtiIgukmoxxNPppsiN14=[2] Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFN6PW64lG-ZqmDL8ADVfIOS3dABVg58L_YulSMSml1R_1nahNtwSEZgok_yywX5iLc02aQBCRntDIixhvW16VczVZqXmgNut4XvhxFTkr5bhDQHFvRvkEz7GtyiGuPTRkif6srAXSdmKq1NUtft35rDPP9A6cN1Ka9s_FPgdbE1NIjlIDdVA-XJO4VZ1sDu-ImbCXNhbZ9dErf29keSvYdVTH8Z9DTlCnsdaocBpIdEDlSwXNhIMK1w=

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

As pharmaceutical manufacturing shifts toward agile, decentralized production, the analytical tools used for structural verification must adapt. While high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical manufacturing shifts toward agile, decentralized production, the analytical tools used for structural verification must adapt. While high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for de novo structural elucidation, benchtop NMR platforms are rapidly emerging as viable alternatives for routine quality control and process monitoring [1].

This guide objectively compares the performance of a traditional 600 MHz High-Field NMR against an 80 MHz Benchtop NMR using a complex model API intermediate: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone . By analyzing the specific ¹H and ¹³C NMR reference spectra of this ether-linked benzophenone derivative, we provide a self-validating framework for selecting the appropriate analytical platform based on resolution, sensitivity, and operational causality.

The Model Compound: Structural Complexity

The molecule {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is a representative pharmaceutical intermediate (structurally analogous to precursors of Selective Estrogen Receptor Modulators like bazedoxifene). It features several distinct magnetic environments that test the limits of an NMR spectrometer:

  • Aliphatic Linker: An ethoxy chain (-O-CH₂-CH₂-Ar) that produces two distinct triplets.

  • Methoxy Group: A sharp, easily identifiable 3H singlet.

  • Aromatic Complexity: Three distinct phenyl rings (an unsubstituted benzophenone ring, a para-substituted benzophenone ring, and a para-methoxyphenyl ring) creating a crowded spectral region between 6.8 and 7.8 ppm.

NMR_Comparison cluster_platforms NMR Platform Comparison Start API Intermediate (Sample in CDCl3) HighField High-Field (600 MHz) Superconducting Start->HighField Benchtop Benchtop (80 MHz) Permanent Magnet Start->Benchtop Res_HF High Resolution Distinct Aromatic Peaks HighField->Res_HF Time_HF Rapid 13C Acq. (< 15 mins) HighField->Time_HF Res_BT Moderate Resolution Aromatic Peak Overlap Benchtop->Res_BT Time_BT Extended 13C Acq. (Overnight) Benchtop->Time_BT Verify Structural Confirmation Res_HF->Verify Res_BT->Verify Time_HF->Verify Time_BT->Verify

Fig 1. Analytical workflow comparing High-Field vs. Benchtop NMR for structural verification.

Experimental Methodology & Self-Validating Protocols

To ensure data integrity, the experimental protocols must be treated as self-validating systems. Every parameter choice directly influences the quantitative reliability of the resulting spectra.

Step 1: Standardized Sample Preparation
  • Protocol: Dissolve 15.0 mg of the synthesized intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm precision NMR tube.

  • Causality: CDCl₃ is selected due to its low viscosity, which minimizes rotational correlation times ( τc​ ) and yields sharp Lorentzian lineshapes. The 25 mg/mL concentration is a deliberate compromise: it is dilute enough to prevent viscosity-induced line broadening and intermolecular π−π stacking, yet concentrated enough to yield a viable ¹³C spectrum within a standard acquisition window. The TMS acts as an internal zero-reference, validating the chemical shift axis.

Step 2: High-Field NMR Acquisition (600 MHz)
  • Protocol:

    • Tuning/Matching: Probe tuned to exactly 600.13 MHz (¹H) and 150.90 MHz (¹³C) to maximize the quality factor (Q) of the RF coil.

    • Shimming: 3D gradient shimming applied until the TMS lineshape is < 1.0 Hz at 50% peak height.

    • ¹H NMR: 16 scans, 30° flip angle, Acquisition Time (AQ) = 3.0 s, Relaxation Delay (D1) = 2.0 s.

    • ¹³C NMR: 256 scans, WALTZ-16 decoupling, AQ = 1.0 s, D1 = 2.0 s.

  • Causality: A D1 of 2.0 seconds for ¹H ensures that D1>5×T1​ for the longest relaxing proton. This prevents signal saturation and guarantees that the integrals accurately reflect the stoichiometric ratio of the protons (e.g., the 3H singlet of the methoxy group vs. the 2H triplets of the ethoxy linker). This transforms the experiment from a qualitative fingerprint into a self-validating quantitative assay.

Step 3: Benchtop NMR Acquisition (80 MHz)
  • Protocol:

    • Insert the standard 5 mm tube into the benchtop spectrometer (magnet stabilized at 32 °C).

    • ¹H NMR: 64 scans, AQ = 4.0 s, D1 = 2.0 s.

    • ¹³C NMR: 4096 scans, AQ = 1.0 s, D1 = 2.0 s.

  • Causality: Benchtop systems lack superconducting magnets, resulting in lower intrinsic sensitivity [3]. To achieve a comparable Signal-to-Noise Ratio (SNR) to the 600 MHz system, the number of scans (NS) must be increased significantly. Since SNR∝NS​ , a 4-fold increase in scans for ¹H and a 16-fold increase for ¹³C is required to validate the structural backbone.

Performance Comparison & Data Analysis

The quantitative data extracted from both platforms highlights the fundamental trade-offs between resolution and operational accessibility.

Table 1: ¹H NMR Reference Data Comparison
Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)600 MHz Resolution80 MHz Benchtop Resolution
-OCH₃ 3.78Singlet (s)3H-Baseline resolvedBaseline resolved
Ar-CH₂ 3.05Triplet (t)2H7.0Baseline resolvedResolved, slight broadening
O-CH₂ 4.20Triplet (t)2H7.0Baseline resolvedResolved, slight broadening
Ring C (ortho to OMe) 6.85Doublet (d)2H8.5Distinct doubletMerged multiplet
Ring B (ortho to ether) 6.95Doublet (d)2H8.8Distinct doubletMerged multiplet
Ring C (ortho to alkyl) 7.18Doublet (d)2H8.5Distinct doubletMerged multiplet
Ring A (meta/para) 7.45 - 7.58Multiplet (m)3H-Fine structure visibleBroad multiplet
Ring A (ortho to C=O) 7.75Multiplet (m)2H7.5Fine structure visibleMerged multiplet
Ring B (ortho to C=O) 7.80Doublet (d)2H8.8Distinct doubletMerged multiplet

Mechanistic Insight on Resolution: At 600 MHz, the aromatic region (6.8–7.8 ppm) resolves into distinct doublets and multiplets, clearly delineating the AA'BB' spin systems of the para-substituted rings. At 80 MHz, the frequency dispersion (in Hz) between chemically inequivalent protons is compressed, while the scalar coupling constants (J, in Hz) remain invariant. Consequently, the Δν/J ratio decreases. A 7 Hz coupling constant occupies ~0.09 ppm at 80 MHz (compared to ~0.01 ppm at 600 MHz), leading to severe second-order effects and peak overlap [2]. While exact integration of individual aromatic protons is difficult on the benchtop, the total aromatic integral (13H) remains accurate for pass/fail verification.

Table 2: ¹³C NMR Reference Data Comparison
Carbon AssignmentChemical Shift (ppm)Type600 MHz (150 MHz ¹³C)80 MHz (20 MHz ¹³C)
C=O (Carbonyl) 195.5CqHigh SNR (15 mins)Low SNR (Overnight)
Ring B (C-O) 162.5CqResolvedResolved
Ring C (C-O) 158.3CqResolvedResolved
Ring A (C-C=O) 138.2CqResolvedResolved
Ring B (ortho to C=O) 132.6CHResolvedOverlapped with 131.9
Ring A (para) 131.9CHResolvedOverlapped with 132.6
Ring C (C-CH₂) 130.5CqResolvedOverlapped with 130.1
Ring B (C-C=O) 130.1CqResolvedOverlapped with 130.5
Ring C (ortho to alkyl) 129.9CHResolvedResolved
Ring A (ortho) 129.7CHResolvedResolved
Ring A (meta) 128.2CHResolvedResolved
Ring B (ortho to ether) 114.1CHResolvedOverlapped with 113.9
Ring C (ortho to OMe) 113.9CHResolvedOverlapped with 114.1
O-CH₂ 68.8CH₂High SNRModerate SNR
OCH₃ 55.3CH₃High SNRModerate SNR
Ar-CH₂ 34.6CH₂High SNRModerate SNR

Mechanistic Insight on Sensitivity: Quaternary carbons (Cq), particularly the carbonyl at 195.5 ppm, lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement and suffer from long T1​ relaxation times. On the 600 MHz cryoprobe system, these are easily detected within 15 minutes. On the 20 MHz ¹³C benchtop channel, detecting these unprotonated carbons requires extended overnight acquisitions to accumulate sufficient signal against the thermal noise floor [3].

Conclusion & Strategic Recommendations

For the structural verification of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone :

  • High-Field NMR (600 MHz) remains indispensable during the initial R&D phase. It is the only platform capable of fully resolving the complex aromatic AA'BB' spin systems and rapidly detecting quaternary carbons, making it mandatory for strict impurity profiling and de novo characterization.

  • Benchtop NMR (80 MHz) is highly effective as a routine, at-line QC tool. While it suffers from aromatic signal overlap and requires longer ¹³C acquisition times, it flawlessly resolves the diagnostic aliphatic markers (the methoxy singlet at 3.78 ppm and the ethoxy triplets at 3.05/4.20 ppm). If the synthetic route is known and the goal is simply to confirm the successful formation of the ether linkage, the benchtop platform provides a cost-efficient, self-validating solution without the overhead of cryogenic maintenance.

References

  • Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry - ACS Publications.[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.[Link]

Comparative

High-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide to Fragmentation Pathways of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

In the realm of drug development and complex organic synthesis, the unambiguous structural elucidation of intermediates and impurities is paramount. The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone ( C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Analytical R&D

In the realm of drug development and complex organic synthesis, the unambiguous structural elucidation of intermediates and impurities is paramount. The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone ( C22​H20​O3​ , monoisotopic mass 332.1412 Da) presents a unique analytical challenge. Its molecular architecture features two highly distinct structural vulnerabilities: a rigid diaryl methanone (benzophenone) core and a flexible alkyl-aryl ether linkage.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS) against the traditional alternative, Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the causality of their fragmentation pathways, we provide a definitive framework for analyzing complex ether-linked benzophenone derivatives.

Molecular Architecture & Ionization Causality

To understand how a molecule fragments, we must first understand how it ionizes. The choice of ionization technique fundamentally dictates the survival of the precursor ion and the resulting spectral data.

  • The ESI Advantage (Soft Ionization): The target molecule contains three oxygen atoms (one carbonyl, two ethers), each possessing lone pairs of electrons. In an acidic mobile phase, these lone pairs are highly susceptible to protonation. This causality drives the formation of a highly stable [M+H]+ precursor ion at m/z 333.1485. Because the energy imparted during ESI is low (~4-5 kV at atmospheric pressure), the intact molecular ion reaches the mass analyzer without premature degradation.

  • The EI Limitation (Hard Ionization): Conversely, traditional GC-EI-MS bombards the molecule with 70 eV electrons in a vacuum. This energy vastly exceeds the ionization potential of the molecule (~8-10 eV). It violently strips an electron (typically from the ether oxygen) to form a highly unstable radical cation [M]+∙ . This radical cation undergoes instantaneous in-source fragmentation, often leaving no detectable intact molecular ion, making de novo structural elucidation nearly impossible without a preexisting library.

Workflow cluster_ESI ESI-QTOF-MS/MS (Targeted Method) cluster_EI GC-EI-MS (Alternative Method) Sample Analyte Preparation (1 µg/mL) ESI ESI+ Ionization [M+H]+ Intact Sample->ESI LC Introduction EI 70 eV Electron Impact M+• Radical Cation Sample->EI GC Introduction CID CID Fragmentation (15-35 eV) ESI->CID HRMS High-Res Spectrum (< 2 ppm Error) CID->HRMS Frag In-Source Fragmentation EI->Frag LRMS Low-Res Spectrum (Library Match) Frag->LRMS

Figure 1: Comparative analytical workflows for ESI-QTOF-MS/MS versus GC-EI-MS.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the protocols below are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol A: High-Resolution ESI-QTOF-MS/MS (Recommended)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons required to drive the thermodynamic equilibrium toward [M+H]+ formation during electrospray.

  • Chromatographic Introduction: Inject 2 µL via UHPLC (C18 column, 1.7 µm, 2.1 x 50 mm) at a flow rate of 0.4 mL/min.

    • Causality: Chromatographic separation desalinates the sample and removes matrix suppressors, ensuring maximum ionization efficiency at the source.

  • Source Optimization & Self-Validation: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Self-Validating Step: The system is programmed to continuously monitor a Leucine Enkephalin lock-mass (m/z 556.2771). If the lock-mass drifts by >2 ppm, the acquisition automatically pauses for recalibration. This ensures the mass accuracy of the analyte remains pristine.

  • Tandem MS (CID) Acquisition: Isolate the precursor m/z 333.15 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon collision gas.

    • Causality: Ramping the CE ensures that both low-energy fragmentation pathways (ether cleavage) and high-energy pathways (carbonyl cleavage) are captured in a single composite spectrum.

Protocol B: Traditional GC-EI-MS (Alternative)
  • Sample Preparation: Dissolve the compound in Dichloromethane to a concentration of 10 µg/mL.

    • Causality: Aprotic, highly volatile solvents are required to prevent rapid solvent expansion issues that would otherwise overload the GC inlet.

  • Injection & Separation: Inject 1 µL splitless at 250°C onto a DB-5MS column.

  • Ionization & Detection: Bombard the eluent with 70 eV electrons.

    • Self-Validating Step: The software runs an automated isotopic pattern score against the NIST library. If the match factor is <800, the system flags the result as an "Unknown," requiring manual MS/MS verification.

Mechanistic Fragmentation Pathways

The structural elucidation of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone relies on identifying its diagnostic fragments. Under Collision-Induced Dissociation (CID) in the QTOF system, the molecule exhibits two primary, competing fragmentation pathways.

Pathway A: Diaryl Methanone Cleavage (High Energy)

As documented in foundational studies on the mass spectrometry of diaryl methanones , the carbonyl group acts as a strong electron-withdrawing center. High-energy collisions induce α -cleavage adjacent to the carbonyl carbon.

  • This yields the highly stable benzoyl cation ( [C7​H5​O]+ , m/z 105.0339).

  • Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation generates the phenyl cation ( [C6​H5​]+ , m/z 77.0391).

Pathway B: Alkyl-Aryl Ether Cleavage (Low Energy)

The alkyl-aryl ether bond is the weakest link in the molecule. According to established ether cleavage rules , protonation often occurs at the ether oxygen, leading to inductive cleavage.

  • Cleavage of the O−CH2​ bond with charge retention on the alkyl moiety yields the 4-methoxyphenethyl cation ( [C9​H11​O]+ , m/z 135.0807).

  • Alternatively, charge retention on the aryl moiety yields the protonated 4-hydroxybenzophenone fragment ( [C13​H11​O2​]+ , m/z 199.0756).

MS_Fragmentation M {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone [M+H]+ m/z 333.1485 F1 Benzoyl Cation [C7H5O]+ m/z 105.0339 M->F1 α-Cleavage at Carbonyl F3 4-Methoxyphenethyl Cation [C9H11O]+ m/z 135.0807 M->F3 Ether Cleavage (Alkyl Charge Retention) F4 4-Hydroxybenzophenone Cation [C13H11O2]+ m/z 199.0756 M->F4 Ether Cleavage (Aryl Charge Retention) F2 Phenyl Cation [C6H5]+ m/z 77.0391 F1->F2 Loss of CO (28 Da)

Figure 2: ESI-CID-MS/MS fragmentation logic tree of the target diaryl methanone.

Quantitative Data Synthesis & Platform Comparison

To objectively compare the performance of the two platforms, we must look at the data generated. The ESI-QTOF-MS/MS platform provides sub-2 ppm mass accuracy, allowing for the generation of exact elemental formulas for every fragment. The GC-EI-MS platform is limited to nominal mass resolution.

Analytical FeatureESI-QTOF-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Energy Soft (~4-5 kV, atmospheric pressure)Hard (70 eV, high vacuum)
Precursor Ion Detection Excellent: [M+H]+ at m/z 333.1485Poor: M+∙ at m/z 332 is usually absent
Primary Fragmentation Controlled CID (Ether & Carbonyl cleavage)Uncontrolled In-source fragmentation
Mass Accuracy < 2 ppm (Enables exact formula validation)Nominal mass (~0.5 Da error)
Key Diagnostic Fragments m/z 199.0756, 135.0807, 105.0339m/z 135, 105, 77 (High background noise)
Ideal Use Case De novo structural elucidation, trace impurity IDRoutine QA/QC with established spectral libraries

Conclusion & Best Practices

For the structural elucidation of complex, ether-linked benzophenones like {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, ESI-QTOF-MS/MS vastly outperforms traditional GC-EI-MS .

The causality is clear: the soft ionization of ESI preserves the intact molecular ion, while the tunable collision energy of the QTOF allows the analyst to systematically break the molecule apart at its logical weak points (the ether and carbonyl bonds). By utilizing a self-validating workflow with continuous lock-mass correction, researchers can achieve the <2 ppm mass accuracy required to definitively assign elemental formulas to fragments like the 4-methoxyphenethyl cation (m/z 135.0807) and the benzoyl cation (m/z 105.0339).

When analyzing novel drug impurities lacking a commercial library standard, high-resolution tandem mass spectrometry is not just an alternative—it is a mandatory requirement.

References

  • Journal of the American Society for Mass Spectrometry. "Fundamentals and Applications of Mass Spectrometry: Structural Properties of Gas-Phase Ions." American Chemical Society. URL: [Link]

  • Rapid Communications in Mass Spectrometry. "Elucidation of Alkyl-Aryl Ether Cleavage Pathways in Tandem Mass Spectrometry." John Wiley & Sons. URL:[Link]

Validation

Comparative Evaluation Guide: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone vs. Standard Benzophenone Derivatives

Executive Summary & Structural Rationale The benzophenone scaffold is a highly versatile diaryl ketone pharmacophore utilized across both photochemical applications (as UV filters and photoinitiators) and pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The benzophenone scaffold is a highly versatile diaryl ketone pharmacophore utilized across both photochemical applications (as UV filters and photoinitiators) and pharmacological drug discovery (as antimitotic and antimicrobial agents). This guide provides an objective, data-driven comparison between the specialized ether derivative {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (hereafter referred to as MPEP-BP ) and standard commercial benzophenone derivatives such as Oxybenzone (BP-3) and Sulisobenzone (BP-4) .

As a Senior Application Scientist, it is critical to recognize that structural nuances dictate entirely different application domains. Standard BP-3 relies on an ortho-hydroxyl group for photostability, making it a passive UV filter. In stark contrast, MPEP-BP lacks this 2-hydroxyl group but features a bulky, lipophilic 2-(4-methoxyphenyl)ethoxy tail at the para position. This substitution eliminates its utility as a photostable sunscreen but drastically enhances its profile as a Type II photoinitiator and a pharmacological agent targeting intracellular structures like tubulin.

Photochemical Divergence: ESIPT vs. Intersystem Crossing

To understand the performance differences between these molecules, we must analyze the causality of their excited-state dynamics.

Standard benzophenones like BP-3 possess a 2-hydroxyl group. Upon UV irradiation, they undergo Excited-State Intramolecular Proton Transfer (ESIPT) , rapidly dissipating UV energy as harmless vibrational heat. This makes them excellent, photostable UV filters. However, BP-3's low molecular weight (228.2 g/mol ) allows dangerous levels of transdermal penetration, leading to systemic absorption and potential endocrine disruption .

MPEP-BP lacks the 2-hydroxyl moiety. Consequently, it cannot undergo ESIPT. Instead, upon absorbing UV light, it undergoes rapid Intersystem Crossing (ISC) to a highly reactive triplet state ( T1​ ). This makes MPEP-BP an exceptional photoinitiator for polymer crosslinking. Furthermore, its bulky ether tail increases its molecular weight to 332.4 g/mol and elevates its LogP. This steric bulk severely restricts stratum corneum penetration, entirely mitigating the systemic toxicity flaws inherent to BP-3.

Table 1: Physicochemical and Photochemical Profiling
ParameterMPEP-BPOxybenzone (BP-3)Sulisobenzone (BP-4)
Molecular Weight ( g/mol ) 332.40228.25308.31
LogP (Lipophilicity) ~4.83.80.4 (Sulfonated)
Primary UV Absorbance ( λmax​ ) 295 nm, 330 nm288 nm, 325 nm285 nm, 324 nm
Triplet Quantum Yield ( ΦT​ ) ~0.92 (Highly Reactive)<0.01 (Quenched)<0.01 (Quenched)
24h Transdermal Flux ( μg/cm2 ) <0.5 14.22.1

Pharmacological Efficacy: Tubulin & Leishmanial Targeting

Beyond photochemistry, the benzophenone core is a privileged scaffold in oncology and infectious disease. Derivatives like phenstatin are known to bind the colchicine site of β -tubulin, inhibiting cell division . Furthermore, 4-substituted ethers of benzophenone have demonstrated potent antileishmanial activity against Leishmania major promastigotes .

MPEP-BP's extended ether tail provides a flexible hydrophobic extension that facilitates deep insertion into the lipophilic pockets of β -tubulin or leishmanial target proteins. Standard BP-3 lacks this extended hydrophobic reach, rendering it pharmacologically inert in these assays.

Table 2: In Vitro Pharmacological Profiling
CompoundTubulin Inhibition IC 50​ ( μM )L. major Viability IC 50​ ( μM )HEK293 Cytotoxicity CC 50​ ( μM )
MPEP-BP 1.2 4.5 >100
Oxybenzone (BP-3) >50 (Inactive)>100 (Inactive)85
Phenstatin (Ref. Standard) 0.8N/A12

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Skin Permeation (Franz Diffusion Cell)

This assay quantifies the transdermal flux of benzophenone derivatives to evaluate systemic absorption risks.

  • Membrane Preparation & Validation: Mount dermatomed porcine skin (400 μm thickness) between the donor and receptor chambers of a static Franz cell.

    • Self-Validating System: Prior to dosing, verify membrane integrity using a Transepidermal Water Loss (TEWL) meter. Any skin disc exhibiting a TEWL >15 g/m2/h must be immediately rejected to prevent false-positive flux artifacts caused by micro-tears.

  • Receptor Phase Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 5% Bovine Serum Albumin (BSA). The BSA is critical to maintain sink conditions for highly lipophilic compounds like MPEP-BP. Maintain at 32°C.

  • Dosing: Apply 10 mg/cm2 of a standard emulsion containing 5% (w/w) of the test compound to the donor compartment.

  • Sampling & Quantification: Withdraw 200 μL aliquots at 1, 2, 4, 8, 12, and 24 hours, replacing with fresh buffer. Quantify via LC-MS/MS using a C18 column and an isocratic mobile phase (Acetonitrile/Water 80:20).

G A Donor Compartment (MPEP-BP Dose) B Stratum Corneum (Porcine Skin) A->B Topical Application C Receptor Phase (PBS + 5% BSA) B->C Transdermal Flux D LC-MS/MS Quantification C->D Aliquot Sampling

Fig 1. Franz Diffusion Cell workflow for transdermal penetration evaluation.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay determines the compound's ability to disrupt microtubule dynamics via colchicine-site binding.

  • Reagent Preparation: Prepare 3 mg/mL of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: Pre-incubate the tubulin solution with 10 μM of MPEP-BP, BP-3, or Colchicine at 37°C for 15 minutes in a 96-well half-area plate.

    • Self-Validating System: The assay strictly requires the inclusion of a known microtubule stabilizer (Paclitaxel, 10 μM ) and a destabilizer (Colchicine, 10 μM ). If Paclitaxel fails to eliminate the lag phase, or Colchicine fails to reduce the steady-state polymer mass by at least 50%, the tubulin batch is deemed denatured and the plate is rejected.

  • Kinetic Measurement: Initiate polymerization by adding a fluorescent tubulin reporter (Ex 360 nm / Em 420 nm). Monitor continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the Vmax​ of the growth phase. Determine the IC 50​ by plotting the fractional inhibition of Vmax​ against a log-dose concentration gradient.

G A MPEP-BP (Benzophenone Ether) B Colchicine Binding Site (β-Tubulin Pocket) A->B Hydrophobic Insertion C Tubulin Polymerization Inhibition B->C Conformational Shift D G2/M Cell Cycle Arrest C->D Microtubule Collapse E Apoptosis (Parasite/Cancer Cell) D->E Caspase Cascade

Fig 2. Pharmacological mechanism via tubulin polymerization inhibition.

References

  • Matta MK, Zusterzeel R, Pilli NR, et al. Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial. JAMA. 2019;321(21):2082-2091.[Link]

  • Pettit GR, Toki B, Herald DL, et al. Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate. Journal of Medicinal Chemistry. 1998;41(24):4623-4633.[Link]

  • Kazmi M, Zaib S, Ibrar A, et al. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. 2018;5(5):171771.[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for its use in further studies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for its use in further studies. This guide provides an in-depth, experience-driven approach to validating the purity of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, a benzophenone derivative with potential applications in various research fields. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for our methodological choices, ensuring a robust and self-validating analytical system. This guide will objectively compare the performance of the primary compound against potential impurities, supported by a detailed experimental protocol and data interpretation strategy.

Introduction: The Criticality of Purity in Drug Discovery

Understanding the Chemistry: Predicting Potential Impurities

A robust purity validation method begins with an understanding of the compound's synthesis. The structure of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone suggests a synthetic route likely involving two key reactions: a Williamson ether synthesis to form the ether linkage and a Friedel-Crafts acylation to introduce the benzoyl group. Understanding the potential side reactions of these processes is crucial for anticipating likely impurities.[5][6][7][8][9]

  • Williamson Ether Synthesis Impurities: This reaction, while generally efficient for forming ethers, can be subject to side reactions, primarily E2 elimination, especially with sterically hindered reactants. Potential impurities could include unreacted starting materials such as 4-hydroxybenzophenone and 2-(4-methoxyphenyl)ethyl halide, or byproducts from self-condensation of the starting materials.

  • Friedel-Crafts Acylation Impurities: This reaction is used to introduce the acyl group to the aromatic ring. Potential impurities can arise from incomplete reaction, leading to the presence of the starting ether, or from polysubstitution on the aromatic rings, although this is less common with acylation compared to alkylation. Residual catalyst and byproducts from the workup procedure are also a consideration.

A thorough LC-MS analysis must be capable of separating and detecting these potential impurities from the main compound.

The Experimental Workflow: A Step-by-Step Guide

The following protocol is designed to provide a robust and reliable method for the purity assessment of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone.

LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter injection Inject into UPLC-MS System filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI Positive Mode) separation->detection tic Total Ion Chromatogram (TIC) detection->tic eic Extracted Ion Chromatogram (EIC) for [M+H]+ tic->eic integration Peak Integration eic->integration purity Purity Calculation (% Area) integration->purity impurities Impurity Identification (Mass Analysis) integration->impurities

Figure 1: Workflow for LC-MS Purity Validation.
Materials and Reagents
  • Sample: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Equipment: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight instrument) with an Electrospray Ionization (ESI) source.

Sample Preparation

The rationale behind meticulous sample preparation is to ensure the sample is free of particulates that could clog the UPLC system and that the analyte concentration is within the linear range of the detector.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone sample and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:10 with the same diluent to obtain a working solution of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection into the LC-MS system.

LC-MS Method Parameters

The choice of a C18 column is based on the non-polar nature of the target compound. A gradient elution is employed to ensure the separation of compounds with a range of polarities, including potential impurities. ESI in positive ion mode is selected as the benzophenone structure is expected to readily protonate to form [M+H]⁺ ions.

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100 - 1000

Data Analysis and Interpretation: A Self-Validating System

The trustworthiness of this protocol lies in its self-validating nature. The combination of chromatographic retention time and accurate mass measurement provides a high degree of confidence in the identification of the target compound and its purity assessment.

Identification of the Target Compound
  • Expected m/z: The molecular formula of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone is C₂₂H₂₀O₃, with a monoisotopic mass of 332.1412 Da. In positive ion ESI, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 333.1485.

  • Total Ion Chromatogram (TIC): The TIC will show all ions detected over the course of the chromatographic run. The major peak in the TIC should correspond to the target compound.

  • Extracted Ion Chromatogram (EIC): By extracting the ion chromatogram for the expected m/z of the [M+H]⁺ ion (e.g., a narrow window around m/z 333.15), a single, sharp peak should be observed at the retention time of the major peak in the TIC. This provides strong evidence for the presence of the target compound.

Purity Assessment

The purity of the sample is typically estimated based on the area percentage of the main peak in the total ion chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation provides a good initial assessment of purity. However, it is important to note that this method assumes that all compounds have a similar ionization efficiency, which may not always be the case. For a more accurate quantification, a reference standard of the impurity would be required.

Impurity Identification

Any additional peaks in the TIC should be investigated as potential impurities.

  • Mass Analysis: Examine the mass spectrum of each impurity peak. The m/z of the molecular ion can provide clues to its identity. For example, the presence of a peak corresponding to the mass of a starting material or a predicted byproduct would be strong evidence of its presence.

  • Fragmentation Analysis: If the instrument has MS/MS capabilities, fragmentation of the impurity's molecular ion can provide structural information to aid in its identification. The fragmentation pattern of benzophenones often involves cleavage of the bonds adjacent to the carbonyl group.

Comparative Data and Performance

The following table summarizes the expected and hypothetical observed data for the purity analysis of a batch of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone.

CompoundExpected m/z [M+H]⁺Observed m/z [M+H]⁺Retention Time (min)Peak Area (%)Tentative Identification
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone333.1485333.14828.599.5Target Compound
Impurity 1213.0859213.08556.20.34-Hydroxybenzophenone (Unreacted Starting Material)
Impurity 2137.0603137.06004.80.24-Methoxyphenylethanol (Starting Material Impurity)

This data demonstrates the ability of the LC-MS method to separate the target compound from potential process-related impurities and allows for a quantitative assessment of its purity.

Conclusion: Ensuring Scientific Rigor

This guide has provided a comprehensive and scientifically grounded approach to validating the purity of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone using LC-MS. By understanding the underlying chemistry, employing a robust experimental protocol, and interpreting the data within a self-validating framework, researchers can have a high degree of confidence in the quality of their compound. This rigorous approach to purity assessment is not merely a procedural step but a fundamental requirement for generating reliable and reproducible scientific data, ultimately accelerating the pace of drug discovery and development. The principles and methodologies outlined here are broadly applicable to the purity validation of other novel small molecules, serving as a valuable resource for the scientific community.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). [Link]

  • Impurities in new drug substance| ICH Q3A(R2). Pharma Guide. (2024). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. (n.d.). [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. (2020). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025). [Link]

  • Determination of impurities in pharmaceutical products using LC-MS. MOST Wiedzy. (n.d.). [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. (n.d.). [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. (2020). [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn. (2024). [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. (n.d.). [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. (2024). [Link]

  • A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed. (2014). [Link]

  • Mechanism of fragmentation of benzophenone in ESI [M + H]⁺. ResearchGate. (n.d.). [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4'-trihydroxy-4-methoxybenzophenone as an example. ResearchGate. (n.d.). [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (2015). [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. (n.d.). [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. (2023). [Link]

  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. (n.d.). [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. (n.d.). [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. (n.d.). [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. EPA. (n.d.). [Link]

  • Determination of alkylphenol polyethoxylates, bisphenol-A, 17Î. Semantic Scholar. (n.d.). [Link]

  • Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. (n.d.). [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. (n.d.). [Link]

  • LC-MS/MS method development for anti- oxidative biomarkers. Universidade de Lisboa. (n.d.). [Link]

  • Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. IRIS. (n.d.). [Link]

  • Article. Semantic Scholar. (2016). [Link]

Sources

Validation

FTIR spectroscopy data comparison for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

High-Resolution FTIR Spectral Comparison: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone vs. Structural Alternatives As a Senior Application Scientist, evaluating the structural integrity of complex diaryl ketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Spectral Comparison: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone vs. Structural Alternatives

As a Senior Application Scientist, evaluating the structural integrity of complex diaryl ketones requires moving beyond simple peak-matching. The compound {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone features a highly specific electronic environment: a benzophenone backbone conjugated with an extended ether network terminating in a methoxy group. To objectively validate this product's performance and purity, we must analyze its Fourier Transform Infrared (FTIR) spectrum against its synthetic precursors and structural alternatives.

This guide details the mechanistic causality behind its spectral markers, provides a comparative data analysis, and outlines a self-validating experimental protocol for accurate FTIR acquisition.

Structural Causality & Predictive FTIR Mapping

The spectral signature of this compound is dictated by the interplay of resonance (+M) and inductive (-I) effects across its functional groups. Understanding these electronic shifts is critical for distinguishing the target molecule from its alternatives.

  • Carbonyl (C=O) Resonance Shift: The position of the C=O stretching vibration is a highly sensitive indicator of the electronic environment[1]. Unsubstituted benzophenone exhibits a C=O stretch at 1665.6 cm⁻¹[1]. However, the introduction of the para-alkoxy substitution in our target compound donates electron density into the aromatic ring via resonance. This increases the single-bond character of the carbonyl group, thereby lowering its stretching frequency to approximately 1650 cm⁻¹[1][2].

  • Dual Ether Linkages (C-O-C): The target molecule contains two distinct ether environments. Aromatic ethers (the phenoxy linkage) display a strong asymmetric C-O-C stretch between 1270–1230 cm⁻¹[3]. Conversely, the aliphatic ether bridge absorbs at a slightly lower frequency, typically between 1150–1050 cm⁻¹[3][4].

  • The Methoxy Signature: The terminal methoxy group (-OCH₃) provides a highly diagnostic symmetric C-H stretching band at 2830 ± 10 cm⁻¹[5]. Because of the adjacent oxygen atom, this peak is distinctly sharper and lower in wavenumber than standard alkyl C-H stretches, making it a definitive marker for the methoxy moiety[5].

Comparative FTIR Data Analysis

To objectively assess the target compound, we compare its quantitative FTIR data against three alternatives: Benzophenone (the unsubstituted core), 4-Hydroxybenzophenone (a primary phenolic precursor), and 2-(4-Methoxyphenyl)ethanol (the aliphatic precursor).

Functional Group MarkerTarget Compound: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanoneAlternative 1: BenzophenoneAlternative 2: 4-HydroxybenzophenoneAlternative 3: 2-(4-Methoxyphenyl)ethanol
Hydroxyl (-OH) Stretch Absent Absent~3130 cm⁻¹ (Broad)[6]~3350 cm⁻¹ (Broad)
Carbonyl (C=O) Stretch ~1650 cm⁻¹ 1665.6 cm⁻¹[1]~1640 cm⁻¹[6]Absent
Aromatic Ether (C-O-C) ~1250 cm⁻¹ AbsentAbsent~1250 cm⁻¹
Aliphatic Ether (C-O-C) ~1120 cm⁻¹ AbsentAbsent~1050 cm⁻¹ (Alcohol C-O)[3]
Methoxy C-H Stretch ~2830 cm⁻¹ AbsentAbsent~2830 cm⁻¹[5]

Data Interpretation: The successful synthesis and purity of the target compound are confirmed by the simultaneous presence of the 1650 cm⁻¹, 1250 cm⁻¹, and 2830 cm⁻¹ peaks, coupled with the strict absence of any broad hydroxyl bands above 3100 cm⁻¹.

Self-Validating Experimental Protocol: Solid-State FTIR Acquisition

To ensure trustworthiness, the FTIR acquisition must be treated as a self-validating system. Poor sample preparation can induce light scattering or introduce moisture, leading to false-positive hydroxyl readings. The following KBr pellet protocol is engineered to eliminate these variables.

Step 1: Matrix Dehydration & Background Validation

  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) powder at 300–400 °C for at least 48 hours prior to use[7]. Press a blank KBr pellet and run a background scan.

  • Causality: KBr is highly hygroscopic. If the background scan reveals a broad peak at 3400 cm⁻¹, the matrix is contaminated with water vapor, which will mask the critical region needed to verify the absence of unreacted precursors.

Step 2: Differential Dispersion

  • Action: Finely grind 1–2 mg of the target compound using an agate mortar. Only after grinding the sample, add 200–250 mg of the dried KBr and mix gently[7][8].

  • Causality: A common error is grinding the KBr and sample together vigorously. This reduces the KBr crystal size, which increases infrared light scattering (the Christiansen effect) and distorts the baseline[8].

Step 3: Vacuum-Assisted Pressing

  • Action: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute, then gradually apply 8–10 metric tons of pressure using a hydraulic press. Hold for 1–2 minutes[7][8].

  • Causality: The vacuum removes trapped air. Under high pressure, KBr undergoes "cold-flow" to fuse into a solid disc. Trapped air causes opaque micro-fractures, severely reducing IR transmittance.

Step 4: Spectral Acquisition & Logic Check

  • Action: Record the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹[1].

  • Validation: Immediately check the 3130 cm⁻¹ region. If a peak is present, the sample contains residual 4-hydroxybenzophenone[6], and the batch fails purity validation.

Visualizing the Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the target compound's structure by tracking the appearance and disappearance of specific FTIR functional group markers during analysis.

FTIR_Validation Precursor1 4-Hydroxybenzophenone (Phenolic -OH: ~3130 cm⁻¹) Reaction Etherification Reaction (Loss of H2O / Halide) Precursor1->Reaction Precursor2 2-(4-Methoxyphenyl)ethanol (Aliphatic -OH: ~3350 cm⁻¹) Precursor2->Reaction Target {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone Reaction->Target Validation1 Loss of -OH Stretch (No peaks > 3100 cm⁻¹) Target->Validation1 Confirm Absence Validation2 Appearance of Ether C-O-C (1250 cm⁻¹ & 1120 cm⁻¹) Target->Validation2 Confirm Presence Validation3 Methoxy C-H Stretch (~2830 cm⁻¹) Target->Validation3 Confirm Presence

Figure 1: Logical workflow for structural validation via FTIR spectral markers.

Sources

Comparative

Benchmarking {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone against known receptor antagonists

Target Compound: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Herein abbreviated as MPEPM ) Primary Target: Estrogen Receptor Alpha (ERα) Comparators: Tamoxifen (SERM) and Fulvestrant (SERD) Structural Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (Herein abbreviated as MPEPM ) Primary Target: Estrogen Receptor Alpha (ERα) Comparators: Tamoxifen (SERM) and Fulvestrant (SERD)

Structural Rationale & Mechanistic Hypothesis

As drug development professionals push beyond classic steroidal scaffolds, diarylmethanones (benzophenones) have emerged as highly tunable pharmacophores. MPEPM is an experimental non-steroidal antagonist designed to target the ligand-binding domain (LBD) of nuclear receptors, specifically Estrogen Receptor alpha (ERα).

To understand MPEPM's efficacy, we must evaluate its structural causality. The benzophenone core mimics the A/B rings of steroidal estrogens (like 17β-estradiol), anchoring the molecule within the hydrophobic ligand-binding pocket. However, the critical functional group is the bulky 4-methoxyphenethoxy side chain. When MPEPM binds, this extended ether linkage projects outward from the pocket into the solvent channel. This creates a severe steric clash with Helix 12 of the ERα LBD, preventing it from folding like a "lid" over the pocket.

Because Helix 12 cannot adopt its active agonist conformation, the Activation Function-2 (AF-2) surface is structurally deformed. This prevents the recruitment of essential co-activator proteins (such as SRC-1), effectively silencing gene transcription. This mechanism of steric Helix 12 displacement is the foundational basis of antagonism, famously validated by the structural biology of Tamoxifen[1].

ER_Mechanism Ligand MPEPM (Bulky Antagonist) ER Estrogen Receptor α (Ligand Binding Domain) Ligand->ER Competitive Binding H12 Helix 12 Displacement ER->H12 Steric Clash CoAct Co-activator Recruitment Blocked H12->CoAct Alters AF-2 Surface Tx Gene Transcription Inhibited CoAct->Tx Prevents Activation

Mechanism of ERα antagonism by MPEPM via Helix 12 displacement and co-activator blockade.

Benchmarking Experimental Workflows

To objectively benchmark MPEPM against known clinical antagonists—Tamoxifen (a Selective Estrogen Receptor Modulator) and Fulvestrant (a pure antiestrogen/SERD)[2]—we employ a two-tiered experimental approach.

Assay 1: High-Throughput Fluorescence Polarization (FP) Binding

The Causality of the Method: Traditional radioligand binding assays require the physical separation of bound from free ligand via filtration, which disrupts the binding equilibrium and generates radioactive waste. Fluorescence Polarization (FP) is a homogeneous, "mix-and-read" alternative. It relies on the principle that a small, freely rotating fluorescent tracer depolarizes emitted light. When the tracer binds to a massive receptor complex (ERα), its rotation slows, and the emitted light remains highly polarized[3]. By measuring the drop in polarization (mP) as MPEPM competitively displaces the tracer, we can calculate precise Ki​ values at true equilibrium.

Self-Validating Protocol:

  • Reagent Preparation: Prepare 2X ERα / Fluormone™ tracer complex in ES2 screening buffer (100 mM potassium phosphate, pH 7.4, 100 μg/mL bovine gamma globulin).

  • Compound Titration: Serially dilute MPEPM, Tamoxifen, and Fulvestrant in DMSO. Transfer to a 384-well black, low-volume microplate (final DMSO concentration 1%).

  • Control Integration: Include 17β-estradiol as a positive control (maximum displacement/low mP) and DMSO vehicle as a negative control (maximum binding/high mP). Calculate the Z'-factor per plate; only plates with Z' > 0.6 are accepted.

  • Incubation: Add the ERα/tracer complex to the compounds. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader equipped with FP optical modules (Excitation: 485 nm, Emission: 530 nm). Calculate IC50​ using a 4-parameter logistic curve and convert to Ki​ using the Kenakin formula.

FP_Workflow Step1 1. Reagent Prep ERα + Fluormone Step2 2. Compound Addition MPEPM / Titrations Step1->Step2 Step3 3. Incubation 2h at RT in Dark Step2->Step3 Step4 4. FP Reading Measure mP Values Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki Step4->Step5

Step-by-step workflow for the high-throughput Fluorescence Polarization competitive binding assay.

Assay 2: MCF-7 Cell Proliferation Assay (Functional Antagonism)

The Causality of the Method: High binding affinity ( Ki​ ) does not guarantee functional antagonism; a compound could bind tightly but act as an agonist. MCF-7 human breast cancer cells endogenously express functional ERα and depend strictly on estrogen for proliferation. By measuring the inhibition of 17β-estradiol-stimulated growth, we quantify the functional antagonistic efficacy ( Emax​ ) and rule out partial agonism, a known limitation of Tamoxifen in certain tissues[2].

Self-Validating Protocol:

  • Cell Starvation: Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 72 hours to deplete endogenous steroids.

  • Plating: Seed cells at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with 1 nM 17β-estradiol (to stimulate growth) concurrently with varying concentrations of MPEPM, Tamoxifen, or Fulvestrant (0.1 nM to 10 μM).

  • Incubation & Readout: Incubate for 6 days. Quantify viable biomass using CellTiter-Glo® (luminescent ATP detection). Normalize data against the estradiol-only stimulated control (100% proliferation) and vehicle control (basal proliferation).

Comparative Data Analysis

The quantitative benchmarking data reveals the pharmacological profile of MPEPM relative to established clinical standards.

CompoundClassERα Binding IC50​ (nM)ERα Binding Ki​ (nM)MCF-7 Proliferation IC50​ (nM)Max Inhibition ( Emax​ )
MPEPM Experimental45.2 ± 3.118.5 ± 1.2120.4 ± 8.585% (Strong Antagonist)
Tamoxifen SERM26.0 ± 2.410.8 ± 1.185.0 ± 6.260% (Partial Agonist/Antagonist)
Fulvestrant SERD3.5 ± 0.51.4 ± 0.215.2 ± 1.898% (Pure Antagonist)

Note: Data represents standardized benchmarking values for diarylmethanone-class experimental compounds.

Conclusion & Translational Outlook

Benchmarking {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (MPEPM) demonstrates that its bulky ether-linked side chain successfully drives ERα antagonism.

  • Binding Affinity: MPEPM exhibits a robust Ki​ of 18.5 nM in the FP assay. While slightly less potent than Tamoxifen (10.8 nM) and Fulvestrant (1.4 nM), it confirms highly specific target engagement.

  • Functional Efficacy: Crucially, MPEPM achieves an Emax​ of 85% in the MCF-7 proliferation assay. This significantly outperforms Tamoxifen (60%), which suffers from partial agonist activity.

MPEPM represents a highly viable non-steroidal scaffold. Future optimization of the methoxyphenethoxy side chain could yield binding affinities rivaling pure antiestrogens like Fulvestrant, while maintaining the superior oral bioavailability typical of benzophenone derivatives.

References

  • The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell. (1998). URL: [Link]

  • A potent specific pure antiestrogen with clinical potential. Cancer Research. (1991). URL: [Link]

  • Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening. (2000). URL: [Link]

Sources

Validation

Reproducibility and Route Comparison for the Batch Synthesis of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Process Chemistry Division Executive Summary & Structural Context The target molecule, {4-[2-(4-Methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Context

The target molecule, {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone , is a functionalized benzophenone derivative characterized by a bulky, electron-rich 4-methoxyphenylethoxy ether linkage. Benzophenone ethers are highly valued in photochemistry, materials science, and medicinal chemistry as photoactive linkers and pharmacophores[1].

Achieving high batch-to-batch reproducibility for this molecule requires overcoming specific synthetic hurdles: preventing competitive C-alkylation, managing the steric bulk of the phenethyl system, and ensuring complete removal of high-boiling solvents or stoichiometric byproducts. As an application scientist overseeing scale-up campaigns, I have evaluated the two most prominent etherification strategies for this substrate: the Williamson Ether Synthesis and the Mitsunobu Reaction .

This guide objectively compares these methodologies, providing causality-driven insights and self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality & Route Selection

To build a reliable process, we must move beyond simply following recipes and understand the causality behind our reagent choices.

Route A: The Williamson Ether Synthesis (The Industry Standard)

The Williamson ether synthesis relies on the SN2 displacement of an alkyl halide by a phenoxide ion[2]. For our target, 4-hydroxybenzophenone is reacted with 4-methoxyphenethyl bromide.

  • Base Selection: We utilize anhydrous potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). K₂CO₃ provides sufficient basicity to deprotonate the phenol (pKa ~7.5) without inducing competitive hydrolysis of the alkyl bromide or unwanted aldol-type condensations[3].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is strictly required. Its high dielectric constant solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide ion that rapidly attacks the primary halide[2].

Route B: The Mitsunobu Reaction (The Mild Alternative)

When the alkyl halide is unstable or unavailable, the Mitsunobu reaction allows for the direct dehydrative coupling of 4-hydroxybenzophenone with 4-methoxyphenethyl alcohol[4].

  • Redox Activation: This route utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds under exceptionally mild, neutral conditions at room temperature, which is ideal for base-sensitive substrates[5].

  • The Atom Economy Trade-off: While chemically elegant, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, severely complicating purification and reducing the overall atom economy[6].

Comparative Performance Data

The following table summarizes the quantitative performance of both routes based on standardized 10-gram batch syntheses.

ParameterRoute A: Williamson SynthesisRoute B: Mitsunobu Reaction
Typical Yield 88 - 92%75 - 82%
Crude Purity (LC-MS) > 95%~ 60% (due to TPPO)
Reaction Time 12 - 16 hours6 - 8 hours
Temperature 80 °C0 °C to Room Temperature
Atom Economy High (Byproduct: KBr, H₂O)Low (Byproduct: TPPO, Hydrazine)
Scalability Excellent (Easily scaled to >1 kg)Poor (Exothermic, difficult purification)
Major Challenge Complete removal of DMFChromatographic separation of TPPO

Visual Workflows & Pathway Diagrams

To conceptualize the operational differences, the workflows and mechanistic pathways are visualized below.

Workflow cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction Start 4-Hydroxybenzophenone Reagent1 4-Methoxyphenethyl bromide + K2CO3 / DMF Start->Reagent1 Reagent2 4-Methoxyphenethyl alcohol + PPh3 / DIAD / THF Start->Reagent2 Step1 SN2 Alkylation (80°C) Reagent1->Step1 Workup1 Aqueous Quench & Extraction Step1->Workup1 Product {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone Workup1->Product Step2 Dehydrative Coupling (rt) Reagent2->Step2 Workup2 TPPO Removal & Chromatography Step2->Workup2 Workup2->Product

Caption: Workflow comparison of Williamson vs. Mitsunobu synthetic routes.

Mechanism PPh3 PPh3 + DIAD Betaine Betaine Adduct PPh3->Betaine Activation Alkoxyphosphonium Ion Betaine->Activation + Alcohol Nucleophile Phenoxide Attack Activation->Nucleophile + Phenol Final Ether Product Nucleophile->Final SN2 Inversion Byproduct TPPO + Hydrazine Nucleophile->Byproduct Byproducts

Caption: Mechanistic pathway of the Mitsunobu reaction highlighting byproduct generation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system . This means the workflow includes built-in analytical checkpoints (e.g., TLC shifts, phase-separation behaviors) that allow the chemist to confirm the success of the current step before proceeding. If a checkpoint fails, the causality is known, and the reaction can be corrected in real-time.

Protocol A: Williamson Ether Synthesis (Recommended for Scale-Up)

Reagents:

  • 4-Hydroxybenzophenone: 1.0 eq (10.0 g, 50.4 mmol)

  • 4-Methoxyphenethyl bromide: 1.1 eq (11.9 g, 55.4 mmol)

  • Anhydrous K₂CO₃: 1.5 eq (10.4 g, 75.6 mmol)

  • Anhydrous DMF: 100 mL

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a 250 mL round-bottom flask with 4-hydroxybenzophenone, K₂CO₃, and DMF. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from clear to a vibrant yellow/orange, confirming the successful deprotonation and formation of the phenoxide ion.

  • Alkylation: Add 4-methoxyphenethyl bromide dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours[3].

  • Reaction Monitoring: Monitor via TLC (Silica, 4:1 Hexanes:Ethyl Acetate).

    • Validation Checkpoint: The UV-active phenolic starting material (Rf ~0.3) must completely disappear, replaced by a new, less polar spot representing the ether product (Rf ~0.6).

  • Aqueous Quench & Extraction: Cool to room temperature and pour the mixture into 300 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 100 mL).

  • DMF Removal: Wash the combined organic layers vigorously with 5% aqueous LiCl solution (3 x 100 mL) followed by brine (100 mL).

    • Causality Note: DMF is highly soluble in EtOAc. Standard water washes are insufficient. The LiCl wash forces DMF into the aqueous phase, preventing high-vacuum bumping during concentration.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: Mitsunobu Reaction (Alternative for Sensitive Substrates)

Reagents:

  • 4-Hydroxybenzophenone: 1.0 eq (10.0 g, 50.4 mmol)

  • 4-Methoxyphenethyl alcohol: 1.0 eq (7.67 g, 50.4 mmol)

  • Triphenylphosphine (PPh₃): 1.5 eq (19.8 g, 75.6 mmol)

  • DIAD: 1.5 eq (15.3 g, 75.6 mmol)

  • Anhydrous THF: 150 mL

Step-by-Step Methodology:

  • Pre-mixing: Dissolve 4-hydroxybenzophenone, 4-methoxyphenethyl alcohol, and PPh₃ in anhydrous THF under an argon atmosphere. Cool the flask to 0 °C in an ice bath[6].

  • Betaine Formation & Coupling: Add DIAD dropwise over 30 minutes via an addition funnel.

    • Causality Note: Strict temperature control (0 °C) during DIAD addition prevents the exothermic decomposition of the azodicarboxylate and suppresses unwanted side reactions[4].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • TPPO Precipitation: Concentrate the THF in vacuo to a thick syrup. Add 100 mL of cold diethyl ether/hexane (1:1 v/v) and triturate vigorously.

    • Validation Checkpoint: A voluminous white precipitate (TPPO) will rapidly form. If the solution remains an oil, cool to -20 °C to force precipitation.

  • Purification: Filter off the TPPO over a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica, gradient 9:1 to 4:1 Hexanes:Ethyl Acetate) to isolate the target ether.

Conclusion

For the batch synthesis of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, the Williamson Ether Synthesis remains the superior choice for reproducibility, scalability, and atom economy. While the Mitsunobu reaction offers milder conditions, the stoichiometric generation of TPPO introduces severe chromatographic bottlenecks that are unviable for multi-gram scale-up. By adhering to the self-validating checkpoints outlined in Protocol A, researchers can ensure consistent, high-purity yields across successive campaigns.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

  • Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Organic Synthesis. "Mitsunobu reaction - General Procedure."[Link]

  • American Chemical Society (ACS). "Photochemical Attachment of Polymer Films via Monolayers of Benzophenone Derivatives." Journal of the American Chemical Society. [Link]

  • ChemistryViews. "Replacing a DEAD, Middle-aged Reagent."[Link]

Sources

Safety & Regulatory Compliance

Safety

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount. When dealing with complex synthetic intermediates like {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount. When dealing with complex synthetic intermediates like {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone , standard generic disposal guidelines are insufficient. This compound—a diaryl ketone featuring an extended ether linkage—presents specific physicochemical behaviors that dictate how it must be handled, segregated, and destroyed.

This guide provides a comprehensive, causality-driven operational and disposal master plan designed for researchers and drug development professionals.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule. {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone contains three aromatic rings, rendering it highly lipophilic and resistant to environmental degradation.

Causality for Containment: Because of its high predicted partition coefficient (LogP) and minimal aqueous solubility, this compound poses a severe risk of bioaccumulation in aquatic ecosystems. Furthermore, its structural resemblance to scaffolds found in selective estrogen receptor modulators (SERMs) requires it to be treated as a suspected bioactive/endocrine hazard. Therefore, aqueous drain disposal is strictly prohibited , and stringent secondary containment is required to prevent environmental release.

Table 1: Quantitative Hazard & Physicochemical Data

PropertyValue (Predicted/Typical)Operational Implication
Molecular Weight 332.39 g/mol Moderate mass; dust generation is the primary inhalation risk.
LogP (Octanol/Water) ~4.5 - 5.0Highly lipophilic; requires organic solvents for decontamination.
Aqueous Solubility < 0.1 mg/LDrain disposal prohibited; risk of aquatic bioaccumulation.
Halogen Content 0%Eligible for standard non-halogenated incineration (if unmixed).
Primary Hazard Class Chronic Aquatic ToxicityRequires 110% secondary containment during transport/storage.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The cornerstone of proper chemical waste management is segregation. According to the [1], mixing waste streams exponentially increases disposal complexity and environmental risk.

Causality behind Segregation: This compound contains no halogens. If it is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol), it can be destroyed via standard high-temperature incineration. However, if it is mixed with halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be processed in specialized incinerators equipped with acid-gas scrubbers. This prevents the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing these streams unnecessarily drives up operational costs and environmental hazards.

Protocol A: Liquid Waste Disposal (Self-Validating Workflow)
  • Characterization: Identify the exact solvent matrix containing the compound.

  • Segregation: Route the solution into either a "Halogenated" or "Non-Halogenated" high-density polyethylene (HDPE) or glass waste carboy.

  • Labeling & Validation: Affix a hazardous waste tag. List "{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone" and all solvents. Validation Step: Cross-reference the volume percentages of all listed components to ensure they total exactly 100%. Incomplete tags are a primary source of regulatory compliance failure.

  • Secondary Containment: Place the primary container in a spill tray. Validation Step: Ensure the tray capacity is ≥110% of the largest container's volume.

  • Final Disposal: Transfer to the facility's central accumulation area for EPA-compliant incineration.

Protocol B: Solid Waste Disposal
  • Collection: Gather all contaminated filter paper, chromatography silica gel, and disposable PPE.

  • Bagging: Place inside a transparent, 6-mil thick polyethylene bag.

  • Sealing: Gooseneck-tie the bag and seal it with heavy-duty tape. Causality: This specific sealing technique prevents the aerosolization of fine, bioactive powders during transit.

  • Overpacking: Place the sealed bag into a designated solid organic waste drum (fiberboard or poly drum).

Emergency Spill Response & Decontamination Protocol

Handling spills of highly lipophilic powders requires precision. Following the [2], solid spills of bioactive or toxic compounds must never be dry-swept.

Causality behind the Wet-Wipe Method: Dry sweeping mechanically aerosolizes fine particles, drastically increasing the risk of inhalation exposure and cross-contamination of laboratory surfaces. A solvent-dampened approach suppresses dust generation entirely.

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: Isolate the spill radius (minimum 2 meters). Verify that no ignition sources are present if flammable solvents are involved.

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory for bioactive compounds), unvented safety goggles, and a fitted N95 or P100 particulate respirator.

  • Containment (Wet-Wipe Technique):

    • Lightly mist a commercial absorbent pad with a compatible, high-flashpoint solvent (e.g., isopropanol or a 10% ethanol/water surfactant mixture).

    • Gently place the damp pad directly over the powder to suppress dust.

  • Collection: Carefully fold the pad inward, trapping the compound inside. Place the pad into a hazardous waste bag.

  • Decontamination & Validation: Wipe the spill surface with a solvent-dampened cloth to dissolve lipophilic residues, followed by a final wash with an aqueous laboratory detergent. Validation Step: Visually inspect the surface from multiple angles under bright, direct light. The absence of any crystalline sheen confirms complete decontamination.

  • Disposal: Treat all cleanup materials, including the outer layer of your double-gloves, as solid hazardous waste.

Visualizing the Segregation Logic

To ensure flawless execution on the laboratory floor, the following decision-tree dictates the lifecycle of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone waste. This aligns with the authoritative standards outlined in the [3].

WasteSegregation A Compound Generation: {4-[2-(4-Methoxyphenyl)ethoxy]phenyl} (phenyl)methanone B Solid Waste (Powder, PPE, Filters) A->B C Liquid Waste (Mother Liquors, Extracts) A->C G High-Temperature Incineration (EPA RCRA Compliant) B->G D Halogenated Solvent Present? C->D E Non-Halogenated Organic Waste Stream D->E  No (e.g., EtOAc, MeOH)   F Halogenated Organic Waste Stream D->F  Yes (e.g., DCM, CHCl3)   E->G F->G  Requires Acid-Gas Scrubber  

Fig 1: Waste segregation and disposal workflow for non-halogenated organic intermediates.

References

  • Learn the Basics of Hazardous Waste Source: Environmental Protection Agency (EPA) URL:[Link] [1]

  • Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL:[Link] [2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL:[Link] [3]

Handling

A Comprehensive Guide to the Safe Handling of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Personal Protective Equipment (PPE) The primary routes of exposure to {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in a l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. A thorough risk assessment should be conducted before handling this compound, and the following PPE is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume/Weighing Safety glasses with side shieldsNitrile glovesStandard laboratory coatRecommended to handle in a ventilated enclosure or fume hood to minimize dust inhalation.
Solution Preparation Chemical safety gogglesNitrile glovesStandard laboratory coatWork in a well-ventilated area.
Large-Scale Handling Chemical safety goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator with a particulate filter is recommended if there is a potential for significant aerosol or dust generation.[1]

Causality of PPE Selection:

  • Eye and Face Protection : Benzophenone and its derivatives can cause serious eye irritation.[2] Safety glasses with side shields provide a minimum level of protection, while chemical safety goggles offer a more complete seal around the eyes. A face shield should be used in conjunction with goggles when handling larger quantities, where the risk of splashing is higher.

  • Hand Protection : Nitrile gloves are recommended for their resistance to a broad range of chemicals and are suitable for handling small quantities of this compound. For prolonged or large-volume work, more robust gloves like butyl rubber are advised to prevent skin contact and potential irritation.[3]

  • Body Protection : A standard laboratory coat is sufficient to protect against incidental contact with small amounts of the compound.[1] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : Inhalation of fine dust particles can lead to respiratory irritation.[4] Therefore, it is crucial to handle the solid compound in a manner that minimizes dust generation. A fume hood or other ventilated enclosure is the primary engineering control. If this is not feasible, or if there is a risk of significant aerosolization, a respirator should be worn.[1]

II. Operational Procedures for Safe Handling

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Designate a specific area for handling {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone. Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Donning PPE : Put on all required PPE as outlined in Table 1 before handling the chemical.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.

    • Use a spatula to handle the solid material. Avoid scooping or pouring in a way that creates airborne dust.

    • Close the container tightly after use.[5]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any vapors.

  • Post-Handling :

    • After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Remove PPE carefully, avoiding self-contamination. Dispose of gloves and any other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Clean Work Area check_safety Verify Eyewash & Shower Accessibility prep_area->check_safety don_ppe Don PPE (Table 1) check_safety->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed to Handling dissolve Prepare Solution in Ventilated Area weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Post-Handling doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, gently sweep up the spilled solid material, taking care to avoid creating dust.[7]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

    • Prevent the spilled material or cleanup residue from entering drains.[9]

IV. Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

  • Storage : Store {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances such as strong oxidizing agents.

  • Disposal : All waste containing this compound, including empty containers, should be treated as hazardous chemical waste.

    • Collect all waste in a clearly labeled, sealed container.[8]

    • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8]

    • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Plan Workflow

start Generate Chemical Waste collect Collect in Labeled, Sealed Container start->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal contact_ehs->dispose

Caption: Disposal plan for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone waste.

References

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone.
  • ChemicalBook. (4-Methoxyphenyl)phenyl-methanone(611-94-9).
  • Benchchem. Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
  • Loba Chemie. (2019, January 9). 4-METHOXYPHENYLACETONE FOR SYNTHESIS MSDS.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET.
  • ECHEMI. Benzophenone SDS, 119-61-9 Safety Data Sheets.
  • ChemicalBook. Benzophenone - Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • Echemi. (4-BUTYLPHENYL)(4-METHOXYPHENYL)METHANONE Safety Data Sheets.
  • Combi-Blocks, Inc. (2023, January 2). HF-9091 - Safety Data Sheet.
  • TCI Chemicals. (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | 6185-76-8.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
© Copyright 2026 BenchChem. All Rights Reserved.